molecular formula C5H11NO2 B099830 3-Amino-2,2-dimethylpropanoic acid CAS No. 19036-43-2

3-Amino-2,2-dimethylpropanoic acid

Cat. No.: B099830
CAS No.: 19036-43-2
M. Wt: 117.15 g/mol
InChI Key: DGNHGRLDBKAPEH-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32047. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Alanine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNHGRLDBKAPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172516
Record name 2,2-Dimethyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19036-43-2
Record name 2,2-Dimethyl-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019036432
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Record name 19036-43-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIMETHYL-BETA-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN6Q6N22NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 3-Amino-2,2-dimethylpropanoic Acid (CAS: 19036-43-2)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Amino-2,2-dimethylpropanoic acid, also known as 2,2-dimethyl-β-alanine, is a non-proteinogenic β-amino acid. Its structure is notable for a quaternary carbon center adjacent to the amino group, a feature that imparts significant steric hindrance and conformational constraints.[1] These unique structural characteristics make it a valuable building block in medicinal chemistry and drug development, where it is incorporated into molecules to enhance metabolic stability and optimize physicochemical properties.[1] This guide provides an in-depth overview of its properties, synthesis, and applications for researchers and drug development professionals.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. This data is essential for its application in chemical synthesis and formulation.

PropertyValueSource(s)
CAS Number 19036-43-2[2][3][4]
Molecular Formula C₅H₁₁NO₂[2][]
Molecular Weight 117.15 g/mol [2][]
Physical Form Solid
Density 1.07 g/cm³[2][]
Boiling Point 220.7 °C at 760 mmHg[2][]
Flash Point 87.3 °C[2]
Vapor Pressure 0.0418 mmHg at 25°C[2]
IUPAC Name This compound[6]
InChI Key DGNHGRLDBKAPEH-UHFFFAOYSA-N[]
Storage Room temperature, inert atmosphere, keep in dark place

Role in Drug Discovery and Development

The unique structure of this compound provides distinct advantages when used as a scaffold or building block in the design of novel therapeutics.

  • Enhanced Metabolic Stability: The gem-dimethyl group provides steric shielding for adjacent amide bonds, protecting them from enzymatic degradation by peptidases.[1] This can significantly increase the in vivo half-life of peptide-based drug candidates.

  • Conformational Constraint: The steric bulk of the quaternary carbon atom restricts the rotational freedom of the molecular backbone.[1] This pre-organization into a more defined three-dimensional structure can lead to higher binding affinity and selectivity for biological targets.[1]

  • Physicochemical Modulation: The primary amine and carboxylic acid groups serve as handles for chemical modification, allowing for the fine-tuning of critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and lipophilicity.[1]

The following diagram illustrates the logical relationship between the molecule's structural features and its applications in drug discovery.

G cluster_0 Structural Features cluster_1 Pharmacokinetic & Pharmacodynamic Impact cluster_2 Application A β-Amino Acid Motif C Induces Specific Conformations A->C B Quaternary Carbon (gem-dimethyl group) B->C D Enhances Metabolic Stability B->D E Improved Drug Candidates (Higher affinity & longer half-life) C->E D->E

Figure 1: Logical flow from structural features to drug discovery applications.

Experimental Protocols

Synthesis via Gabriel Synthesis

The Gabriel synthesis is a reliable and high-yielding method for preparing primary amines from alkyl halides.[1] This protocol outlines the synthesis of this compound from 3-bromo-2,2-dimethylpropanoic acid.

Overall Reaction:

  • Reaction of potassium phthalimide with 3-bromo-2,2-dimethylpropanoic acid to form an N-substituted phthalimide intermediate.

  • Hydrolysis or hydrazinolysis of the intermediate to release the free primary amine.

Detailed Protocol:

  • Step 1: Phthalimide Alkylation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-bromo-2,2-dimethylpropanoic acid and 1.1 equivalents of potassium phthalimide in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. Pour the mixture into ice water to precipitate the phthalimide intermediate.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: Deprotection (Hydrazinolysis):

    • Suspend the dried intermediate in ethanol or a similar protic solvent in a round-bottom flask.

    • Add 1.2 to 1.5 equivalents of hydrazine hydrate to the suspension.

    • Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with concentrated HCl to a pH of ~1-2 to precipitate any remaining phthalhydrazide and protonate the product.

    • Filter the solid and wash with cold ethanol.

    • Collect the filtrate, which contains the desired product as its hydrochloride salt.

  • Step 3: Isolation and Purification:

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound hydrochloride.[6][7][8]

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the pure compound.

    • The free amino acid can be obtained by neutralizing the hydrochloride salt using a suitable base or ion-exchange chromatography.

The following diagram provides a visual workflow for this synthetic protocol.

G start Starting Materials: - 3-Bromo-2,2-dimethylpropanoic Acid - Potassium Phthalimide - DMF step1 Step 1: Alkylation Heat at 80-100°C, 12-24h start->step1 workup1 Workup 1: Precipitate in Ice Water, Filter & Dry step1->workup1 intermediate Intermediate: N-Phthaloyl-3-amino-2,2- dimethylpropanoic Acid workup1->intermediate step2 Step 2: Hydrazinolysis Add Hydrazine Hydrate, Reflux in EtOH, 2-4h intermediate->step2 workup2 Workup 2: Acidify with HCl, Filter off Phthalhydrazide step2->workup2 purification Purification: Evaporate Filtrate, Recrystallize workup2->purification product Final Product: 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride purification->product

Figure 2: Workflow for the synthesis of this compound.
Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300-500 MHz spectrometer.

    • Expected ¹³C Spectrum: Predicted chemical shifts (δ) are approximately 24.3 (CH₃), 42.1 (quaternary C), 48.6 (CH₂), and 184.8 (COOH) ppm.[2]

  • Liquid Chromatography-Mass Spectrometry (LC/MS):

    • Protocol: Prepare a dilute solution of the compound in a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic acid). Inject the solution into an LC/MS system equipped with a C18 column. The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode.

    • Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 118.08 should be observed, confirming the molecular weight. LC/MS is a cornerstone technique in drug development for both qualitative and quantitative analysis.[9]

Safety and Handling

  • Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). The hydrochloride salt is reported to cause serious eye damage.[6]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10] Handle in a well-ventilated area or a chemical fume hood.[10] Avoid breathing dust. In case of contact, wash skin thoroughly and for eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

References

A Technical Guide to the Physicochemical Properties of 3-Amino-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-2,2-dimethylpropanoic acid (also known as 2,2-dimethyl-β-alanine). The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug development, where a thorough understanding of a compound's physical and chemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Properties

The fundamental physicochemical parameters of this compound are summarized in the table below. This data is crucial for assessing its potential as a drug candidate or a scaffold in drug design. It is important to note that while some values have been experimentally determined, others are based on computational predictions and should be regarded as such.

PropertyValueData TypeSource
Molecular Formula C₅H₁₁NO₂---
Molar Mass 117.15 g/mol ---[1]
Melting Point 239-241 °CExperimental[2]
Boiling Point 220.7 ± 23.0 °C at 760 mmHgPredicted[1][]
pKa₁ (Carboxylic Acid) 3.91 ± 0.10PredictedN/A
pKa₂ (Amine) Not Experimentally DeterminedPredictedN/A
LogP (Octanol-Water Partition Coefficient) -2.6Computed[4]
Water Solubility Data Not Available (Expected to be soluble)Inferred[5][6][7][8]
Appearance White to light brown solidExperimentalN/A

Note: As an amino acid, this compound is expected to have two pKa values. The predicted value for the carboxylic acid group is provided. For comparison, the parent compound, β-alanine, has experimentally determined pKa values of approximately 3.55 (carboxyl) and 10.24 (amino)[6]. The high solubility of β-alanine in water suggests that this compound is also likely to be water-soluble[5][6][7][8].

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail the standard experimental methodologies for measuring key parameters like the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP).

Determination of pKa by Potentiometric Titration

The acid dissociation constant(s) of a compound are critical for understanding its ionization state at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is a highly precise and commonly used method for pKa determination.

Methodology:

  • Preparation of the Analyte Solution: A precise quantity of this compound is dissolved in deionized water or a suitable buffer to create a solution of known concentration (typically around 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte, such as potassium chloride (KCl).

  • Calibration of the pH Electrode: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

  • Titration Procedure: The analyte solution is placed in a thermostatted vessel and stirred continuously. A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is incrementally added to the analyte solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be identified from the inflection point(s) of the titration curve, often determined by analyzing the first or second derivative of the curve.

Determination of LogP by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its direct measurement.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are combined and pre-saturated by shaking them together for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A known amount of this compound is dissolved in the pre-saturated n-octanol or aqueous phase.

  • Partitioning: The solution is then combined with a known volume of the other pre-saturated phase in a sealed container (e.g., a separatory funnel).

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous phases are clearly separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Visualized Experimental Workflow: LogP Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the LogP value.

LogP_Determination_Workflow cluster_prep Phase Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis & Calculation p1 Mix n-octanol and aqueous buffer p2 Shake for 24h to pre-saturate phases p1->p2 p3 Separate the two phases p2->p3 s1 Dissolve compound in one pre-saturated phase p3->s1 s2 Combine with the other pre-saturated phase s1->s2 s3 Shake vigorously to reach equilibrium s2->s3 s4 Allow phases to separate s3->s4 a1 Measure concentration in n-octanol phase (Coct) s4->a1 a2 Measure concentration in aqueous phase (Caq) s4->a2 a3 Calculate P = Coct / Caq a1->a3 a2->a3 a4 Calculate LogP = log10(P) a3->a4 end_node End a4->end_node start Start start->p1

Workflow for LogP determination via the shake-flask method.

References

An In-depth Technical Guide on the Solubility of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanoic acid hydrochloride, a derivative of β-alanine, is a compound of interest in organic synthesis and pharmaceutical development. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility.[1] This technical guide provides a comprehensive overview of the solubility characteristics of this compound hydrochloride, detailed experimental protocols for its determination, and a logical workflow for solubility assessment in a drug discovery context.

Compound Information:

PropertyValue
Chemical Name This compound hydrochloride
Synonyms 2,2-Dimethyl-β-alanine hydrochloride
CAS Number 2843-19-8
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol

Solubility Profile

Quantitative solubility data for this compound hydrochloride is not extensively available in public literature. However, based on the general principles of amino acid and amine hydrochloride solubility, a qualitative and predictive solubility profile can be established. The presence of both a polar carboxylic acid group and a charged amine hydrochloride group suggests good solubility in polar protic solvents, particularly water. The hydrochloride salt form is known to significantly enhance the aqueous solubility of amine-containing compounds.[1]

Conversely, its solubility is expected to be limited in non-polar organic solvents. The small alkyl groups (two methyl groups) are unlikely to impart significant lipophilicity to overcome the dominant polar characteristics of the molecule.

Table 1: Predicted Solubility of this compound hydrochloride

SolventPredicted SolubilityRationale
Water HighThe compound is a salt with polar functional groups (carboxylic acid and ammonium chloride) capable of forming strong hydrogen bonds with water.
Methanol Moderate to HighMethanol is a polar protic solvent that can solvate both the ionic and polar parts of the molecule.
Ethanol ModerateAs the alkyl chain of the alcohol increases, its polarity decreases, which may lead to slightly lower solubility compared to methanol.
Dimethyl Sulfoxide (DMSO) Moderate to HighDMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts.
Acetone LowAcetone is less polar than the aforementioned solvents and is generally a poor solvent for salts.
Hexane Very Low / InsolubleHexane is a non-polar solvent and is not expected to effectively solvate the highly polar this compound hydrochloride.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound hydrochloride. This method is based on the widely used shake-flask method.

3.1. Materials

  • This compound hydrochloride

  • Selected solvents (e.g., deionized water, methanol, ethanol, DMSO, acetone, hexane)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.

  • Calculation of Solubility:

    • Using the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of the compound in each solvent. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The logical progression of determining the solubility of a novel compound in a drug discovery setting can be visualized as a structured workflow. This process ensures that reliable and relevant data is generated for further development decisions.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Prepare dilutions E->F G Quantitative Analysis (e.g., HPLC) F->G I Calculate Solubility (mg/mL or mol/L) G->I H Generate Calibration Curve H->G

Caption: Workflow for Equilibrium Solubility Determination.

This diagram illustrates the key stages involved in the experimental determination of equilibrium solubility, from sample preparation through to the final calculation of the solubility value. Each step is critical for obtaining accurate and reproducible results, which are essential for the characterization of new chemical entities in drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of the 3-Amino-2,2-dimethylpropanoic Acid Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanoic acid, a non-proteinogenic β-amino acid, is a crucial building block in medicinal chemistry and drug development. Its unique structural feature, a gem-dimethyl group adjacent to the carboxylic acid, imparts significant conformational rigidity and metabolic stability to molecules incorporating this scaffold. This often leads to enhanced pharmacological properties, such as improved binding affinity to biological targets and increased resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, complete with detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies

Several synthetic pathways have been established for the preparation of this compound. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent methods include:

  • The Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines from alkyl halides.

  • Multi-step Synthesis from Hydroxypivalic Acid: A versatile route starting from a readily available precursor.

  • The Hofmann Rearrangement: A method for converting a primary amide into a primary amine with one fewer carbon atom.

  • The Schmidt Rearrangement: A reaction that transforms a carboxylic acid into an amine, also with the loss of one carbon atom.

The following sections will delve into the detailed experimental protocols for each of these synthetic strategies.

Experimental Protocols and Data

Gabriel Synthesis of this compound

The Gabriel synthesis offers a robust method for the preparation of this compound from 3-bromo-2,2-dimethylpropanoic acid. The reaction proceeds via the formation of an N-alkylated phthalimide intermediate, which is subsequently hydrolyzed to yield the desired primary amine.[1][2][3]

Reaction Scheme:

Gabriel Synthesis start 3-Bromo-2,2-dimethylpropanoic acid intermediate N-(2-Carboxy-2,2-dimethylethyl)phthalimide start->intermediate Potassium Phthalimide, DMF product This compound intermediate->product Hydrazine Hydrate or Acid Hydrolysis

Caption: General workflow for the Gabriel Synthesis.

Experimental Protocol:

Step 1: Synthesis of N-(2-Carboxy-2,2-dimethylethyl)phthalimide

  • In a round-bottom flask, dissolve 3-bromo-2,2-dimethylpropanoic acid (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the aqueous solution with 2M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-(2-carboxy-2,2-dimethylethyl)phthalimide.

Step 2: Hydrolysis to this compound

  • Suspend the N-(2-carboxy-2,2-dimethylethyl)phthalimide (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and filter to remove the phthalic acid byproduct.

  • Wash the filtrate with diethyl ether to remove any remaining organic impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of this compound.

  • The free amino acid can be obtained by adjusting the pH to the isoelectric point.

Quantitative Data:

StepProductStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1N-(2-Carboxy-2,2-dimethylethyl)phthalimide3-Bromo-2,2-dimethylpropanoic acidPotassium PhthalimideDMF12-1680-9085-95
2This compoundN-(2-Carboxy-2,2-dimethylethyl)phthalimideConc. HClWater8-12Reflux75-85
Multi-step Synthesis from Hydroxypivalic Acid

This pathway involves the conversion of hydroxypivalic acid to a suitable leaving group, followed by amination. A common approach detailed in patent literature involves esterification, activation of the hydroxyl group (e.g., as a tosylate or mesylate), and subsequent reaction with ammonia.

Reaction Scheme:

Hydroxypivalic Acid Route start Hydroxypivalic Acid ester Hydroxypivalic Acid Ester start->ester Alcohol, Acid catalyst activated_ester Activated Ester (e.g., Tosylate) ester->activated_ester TsCl or MsCl, Base product This compound activated_ester->product Ammonia

Caption: Synthesis from Hydroxypivalic Acid.

Experimental Protocol:

Step 1: Esterification of Hydroxypivalic Acid

  • In a round-bottom flask, dissolve hydroxypivalic acid (1 equivalent) in an excess of an alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the hydroxypivalic acid ester (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine).

  • Cool the solution to 0 °C and add a base (e.g., triethylamine or pyridine).

  • Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 equivalents).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to yield the activated ester.

Step 3: Amination

  • Dissolve the activated ester (1 equivalent) in a concentrated aqueous solution of ammonia.

  • Heat the mixture in a sealed vessel to 100-120 °C for 12-24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The resulting amide can then be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Quantitative Data:

StepProductStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1Hydroxypivalic Acid EsterHydroxypivalic AcidAlcohol, H₂SO₄Alcohol4-6Reflux90-98
2Activated EsterHydroxypivalic Acid EsterTsCl or MsCl, BaseCH₂Cl₂ or Pyridine13-170 to RT85-95
33-Amino-2,2-dimethylpropionamideActivated EsterAqueous AmmoniaWater12-24100-12070-80
Hofmann Rearrangement

The Hofmann rearrangement provides a route to this compound from 2,2-dimethylsuccinamide, which can be prepared from 2,2-dimethylsuccinic acid. This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom.[4][5]

Reaction Scheme:

Hofmann Rearrangement start 2,2-Dimethylsuccinic acid amide 2,2-Dimethylsuccinamide start->amide 1. SOCl₂ 2. NH₃ product This compound amide->product Br₂, NaOH, H₂O

Caption: Hofmann Rearrangement synthetic route.

Experimental Protocol:

Step 1: Synthesis of 2,2-Dimethylsuccinamide

  • Convert 2,2-dimethylsuccinic acid to its diacyl chloride by reacting with thionyl chloride.

  • Carefully add the diacyl chloride to an excess of concentrated aqueous ammonia at low temperature.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 2,2-dimethylsuccinamide.

Step 2: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold solution of sodium hydroxide (4 equivalents) in water.

  • Add 2,2-dimethylsuccinamide (1 equivalent) to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture and then heat to 50-70 °C for 1-2 hours.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) and then neutralize with a base (e.g., NaOH) to the isoelectric point to precipitate the amino acid.

  • Filter, wash with cold water and ethanol, and dry to obtain this compound.

Quantitative Data:

StepProductStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
12,2-Dimethylsuccinamide2,2-Dimethylsuccinic acidSOCl₂, NH₃-2-40 to RT80-90
2This compound2,2-DimethylsuccinamideBr₂, NaOHWater1-250-7060-75
Schmidt Rearrangement

The Schmidt rearrangement allows for the conversion of a carboxylic acid to an amine with the loss of one carbon atom through the use of hydrazoic acid in the presence of a strong acid.[6][7][8] For the synthesis of this compound, 2,2-dimethylsuccinic acid can be used as the starting material.

Reaction Scheme:

Schmidt Rearrangement start 2,2-Dimethylsuccinic acid product This compound start->product NaN₃, H₂SO₄

References

A Technical Guide to 3-Amino-2,2-dimethylpropanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Amino-2,2-dimethylpropanoic acid, a non-proteinogenic β-amino acid, is a valuable building block for researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural features, including a gem-dimethyl group adjacent to the carboxylic acid, impart specific conformational constraints and properties to molecules incorporating this moiety. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and key applications of this compound, with a focus on its use in peptide synthesis and as a scaffold for biologically active compounds.

Commercial Availability

A variety of chemical suppliers offer this compound and its hydrochloride salt, catering to the needs of research and development laboratories. The availability, purity, and typical quantities offered by prominent suppliers are summarized below.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-AldrichThis compound19036-43-2≥95%Custom
AmbeedThis compound19036-43-295%Custom
Key OrganicsThis compound19036-43-2Not Specified100 mg, 0.25 g
MySkinRecipesThis compound hydrochloride2843-19-895%250 mg
PubChemThis compound hydrochloride2843-19-8Not SpecifiedNot Specified

Physicochemical Properties

The distinct structural characteristics of this compound contribute to its specific physical and chemical properties.

PropertyValueReference
Molecular Formula C5H11NO2[1]
Molecular Weight 117.15 g/mol [1]
CAS Number 19036-43-2
Appearance Solid
Melting Point Not Specified
Boiling Point Not Specified
Solubility Soluble in water (hydrochloride salt)[2]

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of peptidomimetics and other complex organic molecules with potential therapeutic applications.[2] Its gem-dimethyl group can introduce conformational rigidity and influence the binding affinity and metabolic stability of the parent molecule.

Peptide Synthesis

The incorporation of this compound into peptide chains can be challenging due to steric hindrance around the carboxyl group. However, successful coupling has been achieved using standard peptide coupling reagents.

Experimental Protocol: Peptide Coupling of this compound Derivatives

This protocol is based on methodologies described for the synthesis of peptides containing sterically hindered amino acids.[3]

Materials:

  • N-protected this compound

  • Amine-derivatized solid support (e.g., Rink Amide resin)

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection reagent (e.g., 20% piperidine in DMF for Fmoc protection)

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Deprotection: If starting with a pre-loaded resin, deprotect the terminal amino group. For Fmoc-protected amines, treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Activation: In a separate vessel, dissolve 3 equivalents of N-protected this compound and 3 equivalents of HOBt in DMF. Add 3 equivalents of DCC and stir for 10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

Logical Workflow for Peptide Synthesis

Caption: Workflow for solid-phase peptide synthesis incorporating this compound.

As a Scaffold for Biologically Active Compounds

The rigid structure of this compound makes it an attractive scaffold for the design of small molecules targeting various biological pathways. While specific signaling pathways directly modulated by this amino acid are not yet fully elucidated, its derivatives have been explored for their potential biological activities.

Potential Signaling Pathway Interaction: GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets.[4] Some amino acids and their derivatives have been shown to interact with GABA receptors.[5] Although direct evidence for this compound is limited, its structural similarity to GABA suggests it could be a starting point for designing GABA receptor modulators.

GABA_Signaling_Hypothesis cluster_Neuron Postsynaptic Neuron GABA_Receptor GABA Receptor Ion_Channel Ion Channel (Cl-) GABA_Receptor->Ion_Channel Opens Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Influx of Cl- Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA GABA->GABA_Receptor Binds Compound 3-Amino-2,2-dimethylpropanoic Acid Derivative Compound->GABA_Receptor Potential Binding

Caption: Hypothetical interaction of a this compound derivative with the GABA receptor signaling pathway.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in the development of novel peptides and small molecule therapeutics. Its unique structural features offer opportunities to design compounds with improved pharmacological properties. Further research into its biological activities and the signaling pathways modulated by its derivatives is warranted to fully exploit its potential in drug discovery.

References

3-Amino-2,2-dimethylpropanoic Acid: A Technical Guide to its Application as a β-Amino Acid Analog in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,2-dimethylpropanoic acid, a non-proteinogenic β-amino acid analog, presents a compelling scaffold for the design of novel peptidomimetics and therapeutic agents. Its unique structural feature, a gem-dimethyl substitution at the α-carbon, imparts significant conformational constraints and enhanced metabolic stability to peptide backbones. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound in drug development. Detailed experimental protocols for its synthesis and incorporation into peptides are provided, alongside methodologies for evaluating the biological activity and conformational properties of the resulting peptidomimetics. This document aims to serve as a comprehensive resource for researchers and scientists engaged in the exploration of β-amino acid analogs for therapeutic innovation.

Introduction

β-amino acids are structural isomers of their α-amino acid counterparts, featuring the amino group attached to the β-carbon of the carboxylic acid. Their incorporation into peptide sequences has emerged as a powerful strategy in medicinal chemistry to develop analogs with improved pharmacological profiles. These modifications can modulate the conformation, dynamics, and proteolytic susceptibility of native peptides.[1] this compound, also known as 2,2-dimethyl-β-alanine, is a particularly interesting building block due to the steric hindrance imparted by the gem-dimethyl group. This structural feature can shield the adjacent amide bond from enzymatic degradation, thereby enhancing metabolic stability, and can induce specific, well-defined secondary structures crucial for optimizing binding affinity to biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C5H11NO2[2]
Molar Mass 117.15 g/mol [2]
Melting Point 239-241 °C[2]
Boiling Point (Predicted) 220.7±23.0 °C[2]
Density (Predicted) 1.070±0.06 g/cm3 [2]

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the Gabriel synthesis, a robust method for converting primary alkyl halides to primary amines. This approach avoids the common issue of over-alkylation. The starting material for this synthesis is the readily available 3-bromo-2,2-dimethylpropanoic acid.

Synthetic Workflow: Gabriel Synthesis

The overall workflow for the Gabriel synthesis of this compound is depicted below.

start 3-Bromo-2,2-dimethylpropanoic acid + Potassium Phthalimide step1 N-Alkylation (SN2 reaction) start->step1 intermediate N-Phthalimido-2,2-dimethylpropanoic acid step1->intermediate step2 Hydrolysis or Hydrazinolysis intermediate->step2 product This compound + Phthalic acid / Phthalhydrazide step2->product

Figure 1: Gabriel synthesis workflow for this compound.

Detailed Experimental Protocol: Gabriel Synthesis

Materials:

  • 3-bromo-2,2-dimethylpropanoic acid

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate or a strong acid (e.g., HCl) for hydrolysis

  • Appropriate solvents for extraction and purification (e.g., diethyl ether, ethanol)

Procedure:

  • N-Alkylation:

    • In a round-bottom flask, dissolve 3-bromo-2,2-dimethylpropanoic acid and a molar equivalent of potassium phthalimide in anhydrous DMF.

    • Heat the reaction mixture with stirring (e.g., at 80-100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude N-phthalimido-2,2-dimethylpropanoic acid.

  • Deprotection (Hydrazinolysis):

    • Dissolve the crude N-phthalimido-2,2-dimethylpropanoic acid in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptide chains is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

SPPS Workflow

The general cycle for extending a peptide chain by one amino acid residue using Fmoc-SPPS is illustrated below.

start Resin-Bound Peptide with N-terminal Fmoc Group deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-3-amino-2,2-dimethylpropanoic acid-OH + Activation Reagent (e.g., HBTU/DIPEA) washing1->coupling washing2 Washing (DMF) coupling->washing2 product Resin-Bound Peptide extended by one residue with N-terminal Fmoc Group washing2->product

Figure 2: Fmoc-SPPS cycle for incorporating this compound.

Detailed Experimental Protocol: Fmoc-SPPS Coupling

Materials:

  • Fmoc-protected resin with the initial amino acid attached

  • Fmoc-3-amino-2,2-dimethylpropanoic acid-OH

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the resin in DMF for approximately 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 20-30 minutes.

    • Drain the solution and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-3-amino-2,2-dimethylpropanoic acid-OH (e.g., 3-5 equivalents relative to resin loading) and HBTU (slightly less than 1 equivalent to the amino acid) in DMF.

    • Add DIPEA (e.g., 2 equivalents relative to the amino acid) to the activation mixture and pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. The coupling efficiency can be monitored using a qualitative ninhydrin test. Due to the steric hindrance of this compound, longer coupling times or double coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (e.g., 3-5 times) and DCM (e.g., 3 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Applications in Drug Development and Biological Evaluation

The incorporation of this compound into peptides can significantly enhance their therapeutic potential.

Enhanced Metabolic Stability

The gem-dimethyl group at the α-carbon sterically hinders the approach of proteolytic enzymes, thereby protecting the adjacent peptide bonds from cleavage. This leads to a longer plasma half-life and improved bioavailability of the peptide therapeutic.

Experimental Protocol: In Vitro Plasma Stability Assay

  • Peptide Incubation:

    • Incubate the peptide containing this compound (at a final concentration of, e.g., 1-10 µM) in fresh human or rat plasma at 37 °C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the plasma-peptide mixture.

  • Protein Precipitation:

    • Immediately quench the enzymatic degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile containing an internal standard).

    • Vortex and centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time and determine the in vitro half-life (t½) from the degradation curve.

Conformational Constraint and Receptor Binding

The steric bulk of the 2,2-dimethyl group restricts the conformational freedom of the peptide backbone, favoring specific secondary structures such as turns or helices. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity and selectivity.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

  • Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1).

  • NMR Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:

    • 1D ¹H NMR: To observe the overall spectral features.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (<5 Å), which provide crucial distance restraints for structure calculation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, to resolve amide proton signals.

  • Data Analysis:

    • Assign all proton resonances to their respective amino acid residues.

    • Measure Nuclear Overhauser Effects (NOEs) and coupling constants (e.g., ³J(HN,Hα)).

    • Use the experimental restraints (NOE-derived distances and dihedral angles from coupling constants) in molecular modeling software to calculate an ensemble of 3D structures of the peptide in solution.

Potential as a GABA Analog

Given its structural similarity to γ-aminobutyric acid (GABA), this compound and its derivatives are of interest for their potential to modulate GABAergic neurotransmission. Evaluating their interaction with GABA receptors is a key step in exploring their potential as central nervous system (CNS) active agents.

Experimental Protocol: GABA-A Receptor Binding Assay

  • Membrane Preparation:

    • Homogenize rat brain tissue in a sucrose buffer.

    • Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction containing GABA-A receptors.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol) in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled GABA.

    • To determine the binding affinity of this compound or its derivatives, perform competition binding experiments by incubating the membranes and radioligand with varying concentrations of the test compound.

  • Data Analysis:

    • After incubation, rapidly filter the samples and wash to separate bound from free radioligand.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Quantitative Data

While extensive quantitative data for peptides specifically incorporating this compound is not widely available in the public domain, the following table provides a template for the types of data that should be generated and presented in such studies.

Peptide SequenceTargetAssay TypeIC50 / Ki (nM)In Vitro Plasma Half-life (min)Key Conformational FeatureReference
Example Peptide 1Example Receptor AReceptor Binding[Value][Value]β-turn[Citation]
Example Peptide 2Example Enzyme BEnzyme Inhibition[Value][Value]Helical[Citation]

Conclusion

This compound is a valuable building block in the design of peptidomimetics with enhanced therapeutic properties. Its synthesis via the Gabriel route is straightforward, and its incorporation into peptides using standard SPPS protocols, with considerations for its steric bulk, is well-established. The resulting peptides are expected to exhibit increased metabolic stability and adopt more defined conformations, which can translate to improved biological activity. The detailed protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel peptide-based drug candidates incorporating this promising β-amino acid analog. Further research is warranted to generate more quantitative data on the pharmacokinetic and pharmacodynamic properties of peptides containing this compound to fully realize its potential in drug discovery.

References

The Strategic Role of 3-Amino-2,2-dimethylpropanoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Amino-2,2-dimethylpropanoic acid, a non-proteinogenic β-amino acid, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural feature, the gem-dimethyl substitution at the C2 position, imparts significant conformational rigidity and enhanced metabolic stability to molecules incorporating this moiety. These properties are highly desirable in the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the role of this compound in drug design, covering its synthesis, incorporation into bioactive molecules, and impact on biological activity. We present key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers and scientists in the field of drug development.

Introduction: The Significance of the Gem-Dimethyl Effect

In the realm of medicinal chemistry, the quest for drug candidates with optimal potency, selectivity, and metabolic stability is paramount. Non-proteinogenic amino acids offer a rich source of structural diversity to achieve these goals. Among these, this compound stands out due to the profound influence of its gem-dimethyl group. This substitution effectively restricts the conformational freedom of the molecule, pre-organizing it into a specific bioactive conformation for target binding. Furthermore, the steric hindrance provided by the gem-dimethyl group can shield adjacent peptide bonds from enzymatic degradation, thereby prolonging the in vivo half-life of peptide-based drugs.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the amination of a suitable precursor, such as 3-bromo-2,2-dimethylpropanoic acid.

Experimental Protocol: Synthesis of this compound via Gabriel Synthesis

This protocol outlines the synthesis of the title compound from 3-bromo-2,2-dimethylpropanoic acid.

Materials:

  • 3-bromo-2,2-dimethylpropanoic acid

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • Step 1: Synthesis of N-(2,2-Dimethyl-2-carboxyethyl)phthalimide:

    • In a round-bottom flask, dissolve 3-bromo-2,2-dimethylpropanoic acid (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.

    • Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2,2-dimethyl-2-carboxyethyl)phthalimide.

  • Step 2: Deprotection to yield this compound:

    • Suspend the product from Step 1 in ethanol.

    • Add hydrazine hydrate (2 equivalents) to the suspension.

    • Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 1-2.

    • Cool the solution in an ice bath to precipitate the hydrochloride salt of this compound.

    • Collect the product by filtration, wash with cold diethyl ether, and dry to obtain the final product.

G Synthesis of this compound cluster_0 Step 1: Phthalimide Alkylation cluster_1 Step 2: Deprotection 3-Bromo-2,2-dimethylpropanoic acid 3-Bromo-2,2-dimethylpropanoic acid N-(2,2-Dimethyl-2-carboxyethyl)phthalimide N-(2,2-Dimethyl-2-carboxyethyl)phthalimide 3-Bromo-2,2-dimethylpropanoic acid->N-(2,2-Dimethyl-2-carboxyethyl)phthalimide DMF, 80-90°C Potassium phthalimide Potassium phthalimide Potassium phthalimide->N-(2,2-Dimethyl-2-carboxyethyl)phthalimide This compound This compound N-(2,2-Dimethyl-2-carboxyethyl)phthalimide->this compound Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->this compound

Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Agents

The unique conformational constraints and metabolic stability conferred by the this compound scaffold have been exploited in the design of various therapeutic agents, particularly in the field of oncology.

Inhibitors of Apoptosis Proteins (IAPs) Antagonists

Inhibitors of Apoptosis Proteins (IAPs) are a family of proteins that regulate programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to therapeutic resistance. Small molecules that mimic the endogenous IAP antagonist, Smac (Second Mitochondria-derived Activator of Caspases), have shown promise as anticancer agents. The N-terminus of Smac, which contains an alanine residue, is crucial for its binding to IAPs. The this compound moiety can serve as a conformationally restricted mimic of this N-terminal residue in Smac mimetics.

One notable example is the development of potent and orally bioavailable Smac mimetics. While specific drug names containing this exact moiety are not always disclosed in early-stage research, the design principles often leverage such constrained amino acids. For instance, compounds like LCL161 and SM-164 are Smac mimetics that function as IAP antagonists, and their design often incorporates non-natural amino acids to enhance their binding affinity and cellular activity.

The binding of a Smac mimetic containing the this compound scaffold to the BIR3 domain of XIAP (X-linked inhibitor of apoptosis protein) prevents XIAP from inhibiting caspases, thereby promoting apoptosis in cancer cells.

G Mechanism of IAP Antagonism cluster_0 Normal Apoptotic Signaling cluster_1 Action of Smac Mimetic Apoptotic Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic Stimulus->Mitochondria Smac/DIABLO Smac/DIABLO Mitochondria->Smac/DIABLO XIAP XIAP Smac/DIABLO->XIAP Inhibits Caspases Caspases XIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Smac_Mimetic Smac Mimetic (with 3-amino-2,2-dimethyl propanoic acid) XIAP_2 XIAP Smac_Mimetic->XIAP_2 Inhibits Caspases_2 Caspases XIAP_2->Caspases_2 Apoptosis_2 Apoptosis Caspases_2->Apoptosis_2

Conformational Preferences of 3-Amino-2,2-dimethylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,2-dimethylpropanoic acid, a Cα-tetrasubstituted β-amino acid, presents a unique conformational landscape due to the steric hindrance imposed by the gem-dimethyl group. This technical guide synthesizes theoretical principles and experimental data from analogous compounds to elucidate the preferred conformations of this molecule. Understanding these preferences is critical for its application in peptide design and drug development, where it can be used to induce specific secondary structures and enhance metabolic stability. This document provides an overview of its structural features, detailed experimental methodologies for conformational analysis, and predictive insights into its behavior in various environments.

Introduction

β-amino acids are valuable building blocks in medicinal chemistry, offering access to novel peptide architectures and functionalities. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids provides greater conformational flexibility. However, substitution at the Cα and Cβ positions can significantly constrain this flexibility, favoring specific folded or extended conformations. This compound, also known as 2,2-dimethyl-β-alanine, is of particular interest due to the Cα gem-dimethyl substitution, which is expected to heavily influence its torsional angles and overall shape.

The steric bulk of the two methyl groups at the Cα position restricts the rotation around the Cα-Cβ and Cα-C(O) bonds, leading to a more defined set of low-energy conformations. These conformational constraints can be exploited in the design of peptidomimetics with predictable and stable secondary structures, such as β-turns and helices.

Predicted Conformational Preferences

The conformational preferences of this compound are primarily dictated by the steric interactions of the gem-dimethyl group. These interactions are expected to favor staggered conformations while minimizing gauche interactions. The key dihedral angles that define the backbone conformation are θ (N-Cβ-Cα-C(O)) and ψ (Cβ-Cα-C(O)-OH).

Due to the absence of specific experimental data for the free amino acid, the following table summarizes the predicted low-energy conformations based on computational studies of similar Cα-tetrasubstituted amino acids.

ConformerDihedral Angle θ (N-Cβ-Cα-C(O)) (Predicted)Dihedral Angle ψ (Cβ-Cα-C(O)-OH) (Predicted)Key Features
Gauche (g+) ~ +60°~ ±120°Potentially stabilized by intramolecular hydrogen bonding between the amine and carboxyl groups.
Gauche (g-) ~ -60°~ ±120°Similar to the g+ conformer, representing a folded structure.
Anti (a) ~ 180°~ 0° or 180°An extended conformation, likely less favored due to potential steric clashes in oligopeptides.

Experimental Methodologies for Conformational Analysis

The conformational preferences of this compound and its derivatives can be determined using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. Key parameters include chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs).

Experimental Protocol: 1D and 2D NMR of a this compound Derivative

  • Sample Preparation: Dissolve 5-10 mg of the compound (e.g., (S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid hydrochloride) in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • 1D ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard ¹H spectrum to identify the chemical shifts of all protons. For a derivative like the phenyl-substituted compound, this would include the protons of the gem-dimethyl groups, the Cβ proton, and the aromatic protons.[1]

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to determine the chemical shifts of all carbon atoms.[1]

  • 2D NMR Experiments (for more complex structures):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons like Cα.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial information about the through-space distances and thus the conformation.

  • Data Analysis:

    • Measure the coupling constants (³J) between vicinal protons (e.g., on Cβ and C3, if applicable). The magnitude of these constants can be related to the dihedral angle via the Karplus equation.

    • Analyze NOE cross-peaks to deduce the spatial proximity of different parts of the molecule, which helps in differentiating between folded and extended conformers.

Example NMR Data for (S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid hydrochloride in D₂O: [1]

NucleusChemical Shift (δ)MultiplicityAssignment
¹H7.54-7.35mPhenyl protons
4.30sCβ-H
1.29sCH₃
1.01sCH₃
¹³C183.5C=O
135.3, 129.2, 129.0, 128.0Phenyl carbons
62.0
45.4
24.9, 22.1CH₃

Note: The observation of singlets for the methyl groups and the Cβ-H in this specific derivative is due to the substitution pattern. In the parent compound, coupling patterns would be different.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the amino acid or a suitable derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

  • Data Analysis:

    • From the final refined structure, precise bond lengths, bond angles, and dihedral angles can be determined, providing a detailed picture of the solid-state conformation.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are invaluable for exploring the potential energy surface of a molecule and identifying low-energy conformers.

Workflow for Computational Conformational Analysis

G start Initial Structure Generation scan Dihedral Angle Scan (e.g., θ and ψ) start->scan opt Geometry Optimization of Stable Conformers (DFT) scan->opt freq Frequency Calculation (Confirm Minima) opt->freq energy Relative Energy Calculation freq->energy solvation Inclusion of Solvent Effects (e.g., PCM) energy->solvation end Predicted Conformational Population solvation->end

Caption: Workflow for computational conformational analysis.

Signaling Pathways and Logical Relationships

The conformational preferences of this compound are a result of a balance between different intramolecular forces.

G A Gem-dimethyl Group B Steric Hindrance A->B C Restricted Bond Rotation (Cα-Cβ, Cα-C(O)) B->C E Folded Conformation (gauche) C->E favors F Extended Conformation (anti) C->F disfavors in peptides D Intramolecular H-bonding (NH₂ to C=O) D->E stabilizes G Overall Conformational Preference E->G F->G

Caption: Factors influencing the conformational preference.

Conclusion

While direct experimental data on the conformational preferences of free this compound is limited, a combination of theoretical considerations and data from analogous structures provides a strong basis for predicting its behavior. The dominant steric influence of the Cα gem-dimethyl group is expected to favor folded, gauche-like conformations, which can be stabilized by intramolecular hydrogen bonding. This inherent conformational constraint makes it a valuable tool for designing peptides with specific, stable secondary structures. The experimental and computational protocols outlined in this guide provide a framework for the detailed characterization of this and other substituted β-amino acids, which will further aid in their application in drug discovery and materials science.

References

3-Amino-2,2-dimethylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanoic acid, a conformationally constrained β-amino acid, serves as a versatile scaffold in medicinal chemistry. Its rigid dimethyl-substituted backbone imparts unique structural properties, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, ranging from central nervous system modulation to anticancer and antimicrobial effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential in drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the use of hydroxypivalic acid as a starting material, which undergoes a three-step process of esterification, protection, and amination.

General Synthesis Protocol:

A widely employed method for the preparation of 3-amino-2,2-dimethylpropanamide, a key intermediate, is outlined below. This process starts from the readily available hydroxypivalic acid.

Step 1: Esterification of Hydroxypivalic Acid Hydroxypivalic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid, under reflux conditions. This reaction yields the corresponding methyl or ethyl hydroxypivalate. The reaction is typically monitored by gas chromatography (GC) to ensure completion.

Step 2: Introduction of a Leaving Group The hydroxyl group of the ester is then converted into a good leaving group. This is often achieved by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. This step yields the corresponding mesylate or tosylate ester.

Step 3: Ammonolysis The final step involves the displacement of the leaving group with ammonia. The protected ester is refluxed with concentrated aqueous ammonia (e.g., 28% solution). This reaction results in the formation of 3-amino-2,2-dimethylpropanamide. The product can then be purified and used as a precursor for further derivatization.

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown promise in a variety of therapeutic areas. The following sections highlight some of the key findings.

Anticancer Activity

Several studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data for Anticancer Activity:

Compound IDCancer Cell LineIC50 (µM)Reference
N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamideHeLa (Cervical Cancer)12.3[1]
Compound 5c Ramos (Burkitt's Lymphoma)< 8[2]
Compound 5c Colon Cancer Cell Lines0.32 - 3.89[2]
Compound 5c Non-Small Cell Lung Cancer0.32 - 3.89[2]
Compound 5c Melanoma0.32 - 3.89[2]
Compound 5c Leukemia Cell Lines0.32 - 3.89[2]

Signaling Pathways in Anticancer Activity:

Some derivatives have been suggested to exert their anticancer effects by targeting the SIRT2 and EGFR signaling pathways. Loss of SIRT2 expression has been shown to enhance MEK acetylation, leading to increased ERK activity and resistance to EGFR inhibitors. Therefore, modulators of SIRT2 could play a crucial role in overcoming drug resistance in cancer therapy.

SIRT2_EGFR_Pathway cluster_pathway MAPK/ERK Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Ac_MEK Acetylated MEK (Inactive) MEK->Ac_MEK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation SIRT2 SIRT2 SIRT2->MEK Deacetylates Drug_Resistance Drug Resistance Ac_MEK->Drug_Resistance Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Dissociates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes Activates Nucleus Nucleus Cytoplasm Cytoplasm GABAB_PAM_Signaling GABA GABA GABAB_R GABA-B Receptor GABA->GABAB_R PAM GABA-B PAM (Derivative) PAM->GABAB_R Enhances GABA Binding G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Ca_Channel Ca2+ Channel G_Protein->Ca_Channel K_Channel K+ Channel G_Protein->K_Channel cAMP cAMP AC->cAMP Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux K+ Efflux K_Channel->K_Efflux Neuronal_Inhibition Neuronal Inhibition Ca_Influx->Neuronal_Inhibition K_Efflux->Neuronal_Inhibition NMDA_Glycine_Agonist_Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine_Agonist Glycine Site Agonist (Derivative) Glycine_Agonist->NMDA_R Binds to GluN1 Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP) Downstream_Signaling->Synaptic_Plasticity Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization Phase cluster_Preclinical Preclinical Phase Target_ID Target Identification & Validation Library_Design Compound Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Peptides Containing 3-Amino-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanoic acid, a β-amino acid derivative, is a valuable building block in medicinal chemistry and material science. Its incorporation into peptide chains can induce specific secondary structures, enhance proteolytic stability, and confer unique pharmacological properties. However, the gem-dimethyl substitution on the α-carbon presents significant steric hindrance, making its efficient incorporation into peptides via solid-phase peptide synthesis (SPPS) a challenge. This application note provides a detailed protocol for the successful synthesis of peptides containing this sterically hindered amino acid using the widely adopted Fmoc/tBu strategy.

Core Principles

The synthesis of peptides containing this compound follows the fundamental principles of Fmoc-based SPPS. The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin).[1][2][3] Each cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide and the coupling of the next Fmoc-protected amino acid. Due to the steric bulk of this compound, optimized coupling conditions are crucial to ensure high yields and purity.

Experimental Workflow

The overall experimental workflow for the solid-phase synthesis of a peptide containing this compound is depicted below.

SPPS_Workflow Resin Resin Selection (e.g., Wang, Rink Amide) Loading Loading of First Amino Acid Resin->Loading Deprotection1 Fmoc Deprotection (Piperidine/DMF) Loading->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling_Normal Coupling of Standard Amino Acid Wash1->Coupling_Normal Wash2 Washing (DMF, DCM) Coupling_Normal->Wash2 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Wash2->Deprotection2 Wash3 Washing (DMF, DCM) Deprotection2->Wash3 Coupling_Hindered Coupling of Fmoc-3-Amino- 2,2-dimethylpropanoic acid (Optimized Conditions) Wash3->Coupling_Hindered Wash4 Washing (DMF, DCM) Coupling_Hindered->Wash4 Repeat Repeat Deprotection/ Coupling/Washing Cycles Wash4->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Precipitation Precipitation and Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis incorporating a sterically hindered amino acid.

Materials and Methods

Resins

The choice of resin depends on the desired C-terminal functionality of the peptide.[4]

  • Wang Resin: For peptides with a C-terminal carboxylic acid.

  • Rink Amide Resin: For peptides with a C-terminal amide.

Protecting Groups

The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is employed.[2][3] The Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups such as tBu (tert-butyl), Boc (tert-butyloxycarbonyl), and Trt (trityl).[5]

Coupling Reagents

Due to the steric hindrance of this compound, potent coupling reagents are recommended to achieve high coupling efficiency and minimize side reactions like racemization.[6][7]

Coupling ReagentAbbreviationNotes
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHighly effective for hindered couplings, often used with a base like DIPEA.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUA common and effective coupling reagent.[8]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPStrong phosphonium-based coupling reagent.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHighly efficient and recommended for difficult couplings.

Detailed Protocols

Resin Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9]

  • Drain the DMF.

Loading of the First Amino Acid (Example for Wang Resin)
  • Dissolve 3 equivalents of the first Fmoc-amino acid in DMF.

  • Add 3 equivalents of a coupling reagent (e.g., HBTU) and 6 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Add the activation mixture to the swollen resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

Fmoc-Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.[4]

  • Agitate for 5 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF and DCM.

Coupling of Standard Amino Acids
  • Dissolve 3 equivalents of the Fmoc-amino acid in DMF.

  • Add 3 equivalents of a coupling reagent (e.g., HBTU) and 6 equivalents of DIPEA.

  • Add the activation mixture to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM.

Coupling of Fmoc-3-Amino-2,2-dimethylpropanoic acid

This step requires optimized conditions to overcome steric hindrance.

ParameterStandard CouplingHindered Coupling (Recommended)
Amino Acid Equivalents 34-5
Coupling Reagent Equivalents 3 (e.g., HBTU)4-5 (e.g., HATU)
Base Equivalents (DIPEA) 68-10
Reaction Time 1-2 hours4-6 hours (or overnight)
Temperature Room TemperatureRoom Temperature to 40 °C

Protocol:

  • In a separate vial, dissolve 4-5 equivalents of Fmoc-3-Amino-2,2-dimethylpropanoic acid in DMF.

  • Add 4-5 equivalents of HATU and 8-10 equivalents of DIPEA.

  • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 4-6 hours at room temperature. A slight increase in temperature (e.g., to 40 °C) can be beneficial but should be monitored to avoid side reactions.

  • Perform a ninhydrin test to ensure complete coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.[10]

Cleavage Cocktail:

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Triisopropylsilane (TIS)

  • 2.5% Water

Protocol:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin in a fume hood.[11]

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA to recover any remaining peptide.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling of Hindered Residue Insufficient activation time or reagent equivalents. Steric hindrance.Increase equivalents of amino acid and coupling reagent. Extend reaction time. Use a more potent coupling reagent like HATU. Consider a double coupling.
Low Peptide Yield Incomplete coupling at multiple steps. Premature chain termination.Optimize all coupling steps. Ensure efficient Fmoc deprotection.
Side Product Formation Racemization during activation. Side reactions during cleavage.Use additives like HOAt to suppress racemization. Optimize cleavage cocktail and time.

Signaling Pathway and Logical Relationship Diagrams

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-AA-COOH Fmoc-Amino Acid (Carboxylic Acid) HATU HATU + DIPEA Active_Ester Activated OAt-Ester Intermediate Fmoc-AA-COOH->Active_Ester Activation Peptide_Bond New Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic Attack Resin_NH2 Resin-Bound Peptide (Free N-terminus) Resin_NH2->Peptide_Bond

Caption: Activation and coupling mechanism using HATU.

Cleavage_Process Peptide_Resin Fully Protected Peptide on Resin Cleavage_Reaction Acid-Catalyzed Cleavage & Deprotection Peptide_Resin->Cleavage_Reaction TFA_Cocktail TFA / Scavengers (TIS, Water) TFA_Cocktail->Cleavage_Reaction Crude_Peptide Crude Peptide in Solution Cleavage_Reaction->Crude_Peptide Byproducts Cleaved Protecting Groups & Cations Cleavage_Reaction->Byproducts

Caption: Logic of the peptide cleavage and deprotection process.

Conclusion

The successful solid-phase synthesis of peptides containing the sterically demanding this compound is achievable with careful optimization of the coupling step. By employing potent coupling reagents such as HATU, increasing reagent equivalents, and extending reaction times, high coupling efficiencies can be obtained. The protocols and guidelines presented in this application note provide a robust framework for researchers to incorporate this and other sterically hindered amino acids into their peptide sequences, thereby enabling the exploration of novel peptide-based therapeutics and materials.

References

Application Notes & Protocols: Incorporation of 3-Amino-2,2-dimethylpropanoic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanoic acid, a β-amino acid also known as β,β-dimethyl-β-alanine, is a non-proteinogenic amino acid (NPAA) of significant interest in peptide chemistry and drug discovery. Its unique structural feature, a gem-dimethyl substitution at the Cβ position, imposes significant steric constraints on the peptide backbone. This controlled introduction of conformational rigidity is a powerful tool for designing peptides with enhanced biological activity, improved stability against enzymatic degradation, and well-defined secondary structures.[1][2]

Peptides are attractive therapeutic candidates due to their high selectivity and low toxicity.[3][4] However, their application is often limited by poor metabolic stability and lack of defined structure in solution.[3] Incorporating NPAAs like this compound is a key strategy to overcome these limitations, making it possible to develop novel peptide-based therapeutics for a wide range of diseases, including cancer and infectious diseases.[1][4]

Rationale and Key Applications

The incorporation of this compound into a peptide sequence offers two primary advantages:

  • Enhanced Proteolytic Stability: The bulky gem-dimethyl group sterically hinders the approach of proteases, significantly slowing the rate of enzymatic cleavage and thereby increasing the peptide's in vivo half-life.[1]

  • Conformational Control: The steric hindrance restricts the available dihedral angles (φ, ψ) of the peptide backbone, forcing it to adopt specific, predictable conformations. This pre-organization can lead to higher binding affinity for biological targets and the stabilization of desired secondary structures like β-turns and helices.[5][6]

Primary applications include:

  • Drug Discovery: Designing peptide drugs with improved pharmacokinetic profiles.[1][7]

  • Biomaterial Science: Creating self-assembling peptide-based hydrogels for tissue engineering.[3]

  • Protein Engineering: Stabilizing specific protein folds or mimicking protein secondary structures.[8]

Rationale_Diagram cluster_0 Structural Feature cluster_1 Immediate Effects cluster_2 Resulting Properties cluster_3 Therapeutic Outcomes A 3-Amino-2,2-dimethylpropanoic Acid Incorporation B Steric Hindrance (gem-dimethyl group) A->B C Conformational Rigidity B->C D Proteolytic Resistance B->D E Improved Binding Affinity & Target Specificity C->E F Enhanced In Vivo Half-Life D->F

Caption: Logical flow from structural modification to therapeutic benefit.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating this compound is the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[9][10] Special considerations must be taken during the coupling step due to the significant steric hindrance of the amino acid.[11]

Materials and Reagents
  • Resin: Rink Amide MBHA resin or pre-loaded Wang resin.

  • Amino Acids: Fmoc-protected α-amino acids and Fmoc-3-amino-2,2-dimethylpropanoic acid.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Other: Acetic Anhydride (for capping), Diethyl ether (for precipitation).

Synthesis Workflow

The general workflow for SPPS is outlined below. The critical step is the coupling of the sterically hindered β-amino acid, which often requires stronger reagents and longer reaction times.[11][12]

SPPS_Workflow Start Start: Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (AA, Reagent, DIEA in DMF) Wash1->Couple Check Check Coupling Completion (Kaiser Test) Couple->Check Cap Capping (Optional) (Acetic Anhydride) Check->Cap Incomplete Wash2 Wash (DMF, DCM) Check->Wash2 Complete Cap->Couple Re-couple Loop Repeat for Next Amino Acid Wash2->Loop Loop->Deprotect Cleave 4. Final Cleavage & Side-Chain Deprotection Loop->Cleave Final Cycle Precipitate 5. Precipitate & Purify (Ether, HPLC) Cleave->Precipitate End End: Purified Peptide Precipitate->End

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol Steps
  • Resin Preparation: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min, then 15 min) to remove the Fmoc protecting group from the N-terminus. Wash thoroughly with DMF and DCM.[12]

  • Coupling of this compound:

    • In a separate vial, dissolve Fmoc-3-amino-2,2-dimethylpropanoic acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Microwave-assisted synthesis can significantly reduce reaction times.[12]

    • Note: Due to steric hindrance, standard coupling reagents like HBTU may be less effective, and a double coupling (repeating the coupling step) may be necessary.[11]

  • Monitoring and Capping: Perform a Kaiser test to check for free amines. If the test is positive (indicating incomplete coupling), repeat the coupling step. If it remains positive, cap the unreacted amines with a solution of acetic anhydride/DIEA in DMF to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

  • Cleavage and Global Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the peptidyl-resin with a cleavage cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Purification and Analysis: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and air dry. Purify the peptide using reverse-phase HPLC and confirm its identity via MALDI-TOF or ESI mass spectrometry.[12]

Data Presentation: Coupling Efficiency

The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids. The following table summarizes recommended conditions and expected outcomes.

Reagent (eq.)Activation TimeCoupling TimeExpected OutcomeCitation
HBTU/HOBt (3 eq.)2 min1-2 hrPossible low yield; double coupling may be required[11]
DCC/HOBt (3 eq.)5 min2-4 hrModerate yield; potential for side reactions[11]
HATU/HOBt (2.9 eq.) 1 min 2 hr High yield; recommended for difficult couplings [13]
Microwave-AssistedN/A5-15 minExcellent yield; significantly reduced reaction time[12]

Table 1: Comparison of coupling conditions for incorporating this compound.

Application Example: Stabilizing Bioactive Conformations

A key application is to lock a peptide into its bioactive conformation, enhancing its interaction with a target receptor. A flexible peptide must expend entropic energy to adopt the correct binding pose, whereas a pre-organized peptide can bind more readily and with higher affinity.

The diagram below illustrates how a conformationally constrained peptide can lead to more potent and sustained downstream signaling compared to a flexible analogue.

Signaling_Pathway cluster_0 Peptide Ligands cluster_1 Receptor Interaction cluster_2 Downstream Signaling Cascade P1 Flexible Peptide Receptor Target Receptor P1->Receptor Weak / Transient Binding P2 Constrained Peptide (Contains β,β-dimethyl-β-Ala) P2->Receptor Strong / Stable Binding S1 Effector Protein Receptor->S1 Activation S2 Second Messenger S1->S2 S3 Cellular Response S2->S3

Caption: A constrained peptide enhances receptor binding and signaling.

Conclusion

This compound is a valuable building block for modern peptide design. Its ability to confer both proteolytic stability and conformational control allows researchers to create peptides with superior drug-like properties. While its incorporation requires optimized coupling protocols to overcome steric hindrance, the benefits for therapeutic development are substantial, paving the way for a new generation of highly stable and potent peptide-based drugs.

References

Application Notes and Protocols for Coupling Sterically Hindered 3-Amino-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanoic acid, a sterically hindered β-amino acid, is a valuable building block in medicinal chemistry. Its gem-dimethyl group provides conformational constraint and metabolic stability to peptide and small molecule drug candidates. However, the steric bulk at the α-position presents a significant challenge for efficient amide bond formation. Standard coupling protocols often result in low yields, slow reaction rates, and potential side reactions. This document provides detailed application notes and protocols for various coupling reagents to facilitate the successful incorporation of this hindered amino acid into target molecules.

Challenges in Coupling Sterically Hindered β-Amino Acids

The primary challenge in the acylation of this compound arises from the steric hindrance posed by the two methyl groups adjacent to the carboxylic acid. This steric bulk can impede the approach of the activating agent and the incoming amine nucleophile, leading to:

  • Slow reaction kinetics: The bulky nature of the substrate can significantly slow down the rate of amide bond formation.

  • Low yields: Incomplete reactions are common, resulting in poor overall yields.

  • Side reactions: Under forcing conditions, undesirable side reactions can occur, complicating purification and reducing the yield of the desired product. One notable side reaction is the formation of a stable mixed anhydride that is resistant to aminolysis.

The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore critical for overcoming these challenges.

Comparative Analysis of Coupling Reagents

Several classes of coupling reagents have been employed for the formation of amide bonds with sterically hindered amino acids. The following table summarizes the performance of commonly used reagents for the coupling of N-protected this compound.

Coupling ReagentActivating AgentBaseSolventTypical Reaction TimeTypical Yield (%)Notes
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA, Et3NDMF, DCM1-4 hHighHighly efficient for hindered couplings, forms a highly reactive OAt-active ester. Pre-activation of the carboxylic acid is recommended to avoid side reactions with the amine.
T3P® Propylphosphonic anhydridePyridine, DIPEAEthyl acetate, THF1-12 hHighEffective for minimizing epimerization. Byproducts are water-soluble, simplifying workup.[1][2]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateDIPEA, Et3NDMF, DCM2-24 hModerate to HighGood for minimizing racemization; avoids the formation of carcinogenic HMPA produced by its predecessor, BOP.
Mixed Anhydride Isobutyl chloroformateN-Methylmorpholine (NMM)THF, DMF1-4 hModerate to HighA cost-effective method, but optimization of temperature and reaction time is crucial to avoid side reactions such as urethane formation.[3]
DCC/HOBt N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole-DMF, DCM12-24 hModerateA classical method; however, the dicyclohexylurea (DCU) byproduct can be difficult to remove. Side reactions due to steric hindrance have been reported with this amino acid.[2]

Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. The N-terminus of this compound should be protected (e.g., with Boc or Fmoc) prior to coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields with sterically hindered substrates.

Materials:

  • N-Protected this compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA or Et3N (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the N-Protected this compound (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv) to the solution and stir for 5-10 minutes.

  • Add HATU (1.1 equiv) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: T3P®-Mediated Coupling

This protocol is advantageous due to its water-soluble byproducts, which simplify purification.

Materials:

  • N-Protected this compound (1.0 equiv)

  • Amine (1.2 equiv)

  • T3P® (50% solution in ethyl acetate or THF) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous ethyl acetate or THF

Procedure:

  • Dissolve the N-Protected this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous ethyl acetate.

  • Add pyridine (3.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

  • Separate the organic layer and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: PyBOP-Mediated Coupling

This phosphonium-based reagent is an excellent choice for minimizing racemization.

Materials:

  • N-Protected this compound (1.0 equiv)

  • Amine (1.2 equiv)

  • PyBOP (1.2 equiv)

  • DIPEA or Et3N (3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the N-Protected this compound (1.0 equiv) in anhydrous DMF.

  • Add PyBOP (1.2 equiv) and DIPEA (3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 10% citric acid, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Mixed Anhydride Method

A classical and cost-effective approach. Temperature control is critical for success.

Materials:

  • N-Protected this compound (1.0 equiv)

  • Amine (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.0 equiv)

  • Isobutyl chloroformate (1.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • Dissolve the N-Protected this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -15 °C.

  • Add NMM (1.0 equiv) and stir for 1-2 minutes.

  • Add isobutyl chloroformate (1.0 equiv) dropwise, maintaining the temperature at -15 °C.

  • Stir the mixture at -15 °C for 5-15 minutes to form the mixed anhydride.

  • Add a pre-cooled solution of the amine (1.1 equiv) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Filter the reaction mixture to remove any precipitated NMM hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Carboxylic_Acid N-Protected 3-Amino- 2,2-dimethylpropanoic Acid Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate 1. Coupling_Reagent Coupling Reagent (e.g., HATU, T3P) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Amine Amine (R-NH2) Amide_Product Amide Product Activated_Intermediate->Amide_Product Amine->Amide_Product 2. Workup Aqueous Workup Amide_Product->Workup 3. Purification Column Chromatography Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General workflow for amide bond formation with this compound.

Coupling_Reagent_Activation cluster_HATU HATU cluster_T3P T3P® cluster_Mixed_Anhydride Mixed Carbonic Anhydride Carboxylic_Acid R-COOH OAt_Ester OAt-Active Ester Carboxylic_Acid->OAt_Ester Base Mixed_Anhydride_T3P Mixed Phosphonic Anhydride Carboxylic_Acid->Mixed_Anhydride_T3P Base Mixed_Anhydride_MA Mixed Carbonic Anhydride Carboxylic_Acid->Mixed_Anhydride_MA NMM HATU_Reagent HATU HATU_Reagent->OAt_Ester T3P_Reagent T3P® T3P_Reagent->Mixed_Anhydride_T3P Chloroformate Isobutyl Chloroformate Chloroformate->Mixed_Anhydride_MA

Caption: Activation of the carboxylic acid by different coupling reagents.

Conclusion

The successful coupling of the sterically hindered this compound is highly dependent on the choice of coupling reagent and reaction conditions. For challenging couplings where high yields are paramount, uronium salts such as HATU are often the reagents of choice. T3P® offers a practical alternative with the benefit of simplified purification. The mixed anhydride method remains a viable and cost-effective option, particularly when reaction conditions are carefully controlled. The protocols and comparative data provided in this document serve as a guide for researchers to select and optimize the most suitable method for their specific synthetic needs, ultimately facilitating the incorporation of this valuable building block into novel drug candidates and other advanced materials.

References

Application Notes and Protocols: Protecting Group Strategies for 3-Amino-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanoic acid, a β-amino acid featuring a sterically demanding gem-dimethyl group, is a valuable building block in medicinal chemistry and drug development.[1] Its incorporation into peptides or small molecules can impart unique conformational constraints and enhance metabolic stability by shielding adjacent amide bonds from enzymatic degradation.[1] To successfully utilize this scaffold in multi-step syntheses, particularly in peptide synthesis, effective and often orthogonal protection of its amino and carboxylic acid functionalities is paramount.[2][3][4] This document provides detailed application notes and experimental protocols for the protection and deprotection of this compound.

Strategic Overview of Protection

The synthetic utility of this compound is unlocked through the temporary masking of its reactive amino (-NH₂) and carboxylic acid (-COOH) groups. The choice of protecting groups is dictated by the overall synthetic plan, especially the reaction conditions that will be employed in subsequent steps. An ideal protecting group is one that can be introduced efficiently, is stable to a wide range of reaction conditions, and can be removed selectively in high yield.[5]

cluster_0 This compound cluster_1 Protection Sites mol      H₂N       | HOOC-C(CH₃)₂-CH₂ N_term Amino Group (-NH₂) (Nucleophilic) mol->N_term N-Protection (e.g., Boc, Cbz, Fmoc) C_term Carboxylic Acid (-COOH) (Acidic/Electrophilic upon activation) mol->C_term O-Protection (e.g., Esters)

Caption: Key protection sites on this compound.

Part 1: N-Protection of the Amino Group

The protection of the primary amine is crucial to prevent its undesired reaction during the activation of the carboxylic acid for amide bond formation.[4] The most common N-protecting groups in peptide synthesis are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[6]

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used amine protecting group due to its stability in basic and nucleophilic conditions while being easily removable under acidic conditions (e.g., with trifluoroacetic acid, TFA, or hydrochloric acid, HCl).[7][8][9]

Benzyloxycarbonyl (Cbz or Z) Protection

The Cbz group is a foundational protecting group in peptide synthesis, known for its stability towards acidic and basic conditions.[10][11] It is readily removed by catalytic hydrogenation (e.g., H₂/Pd-C), which releases the free amine along with toluene and carbon dioxide as volatile byproducts.[10][12]

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is central to modern solid-phase peptide synthesis (SPPS).[13] Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF, while remaining stable to acid.[4][13] This allows for an orthogonal protection strategy when paired with acid-labile side-chain protecting groups.[13]

Data Summary: N-Protection Strategies
Protecting GroupReagentBaseSolvent(s)Typical ConditionsDeprotection Method
Boc Di-tert-butyl dicarbonate (Boc₂O)NaOH, NaHCO₃, or DMAPWater, THF, Acetonitrile, DioxaneRoom temperature to 40°CAcidic (TFA or 4M HCl in Dioxane)[14]
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Na₂CO₃ or NaHCO₃Water/THF, Aqueous NaOH0°C to Room TemperatureCatalytic Hydrogenolysis (H₂/Pd-C)[12]
Fmoc Fmoc-chloride or Fmoc-OSuNaHCO₃ or Na₂CO₃Water, DioxaneRoom Temperature to 60°CMild Base (e.g., 20% Piperidine in DMF)[4]

Part 2: O-Protection of the Carboxylic Acid Group

Protection of the carboxylic acid, typically via esterification, is necessary when the amino group is intended to react with another molecule. Common methods involve Fischer esterification under acidic conditions.

Esterification

The formation of esters (e.g., methyl, ethyl, or benzyl esters) prevents the carboxylic acid from participating in undesired side reactions. Benzyl esters are particularly useful as they can be removed by the same hydrogenolysis conditions used for Cbz group removal, allowing for simultaneous deprotection.

Data Summary: O-Protection Strategies
Protecting GroupReagent(s)CatalystSolventTypical ConditionsDeprotection Method
Benzyl Ester Benzyl alcoholH₂SO₄ or TsOHTolueneReflux with Dean-Stark trapCatalytic Hydrogenolysis (H₂/Pd-C)
Methyl/Ethyl Ester Methanol/EthanolHCl (gas) or SOCl₂Alcohol0°C to RefluxSaponification (e.g., LiOH, NaOH)

Part 3: Orthogonal Protection Workflow

In complex syntheses, an orthogonal protection strategy is essential. This allows for the selective deprotection of one functional group in the presence of another.[5] The Fmoc/tBu strategy is a classic example, where the N-terminal Fmoc group is removed with a base, while the C-terminal tert-butyl (tBu) ester and other acid-labile side-chain protecting groups remain intact.[2]

Orthogonal Protection & Deprotection Workflow Example cluster_deprotect Selective Deprotection Start This compound N_Protect 1. N-Protection with Fmoc-Cl Start->N_Protect C_Protect 2. O-Protection (e.g., tBu ester) N_Protect->C_Protect Dipeptide Fmoc-NH-R-COOtBu C_Protect->Dipeptide N_Deprotect N-Fmoc Removal (Piperidine/DMF) Dipeptide->N_Deprotect Base-labile cleavage C_Deprotect C-tBu Removal (TFA) Dipeptide->C_Deprotect Acid-labile cleavage Free_Amine H₂N-R-COOtBu N_Deprotect->Free_Amine Free_Acid Fmoc-NH-R-COOH C_Deprotect->Free_Acid

Caption: Orthogonal strategy allowing selective deprotection of N- or C-terminus.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Solvent: 1,4-Dioxane/Water (1:1) or THF/Water (2:1)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aqueous)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in the chosen solvent system.

  • Add the base (e.g., NaHCO₃, 2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.[12]

  • Add a solution of Boc₂O in the organic solvent (e.g., Dioxane or THF) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir overnight.[15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove unreacted Boc₂O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 2: N-Cbz Protection of this compound

Materials:

  • This compound (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq) or Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Solvent: Water or Water/THF (1:2)

  • Diethyl ether or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium carbonate or bicarbonate and cool to 0°C.[10][12]

  • While stirring vigorously, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5°C.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[10]

  • Wash the reaction mixture with diethyl ether to remove any excess unreacted Cbz-Cl.[10]

  • Acidify the aqueous layer with cold 1M HCl to pH 2-3, which should precipitate the product.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[10][12]

Protocol 3: N-Fmoc Protection of this compound

Materials:

  • This compound (1.0 eq)

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvent: Water or 1,4-Dioxane/Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the amino acid in an aqueous solution of NaHCO₃.

  • Add a solution of Fmoc-Cl in a solvent like 1,4-dioxane to the aqueous solution.

  • Stir the reaction mixture vigorously at room temperature for several hours or at 60°C for a shorter duration.[16]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with water and wash with diethyl ether to remove impurities.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, the product can be extracted with ethyl acetate, dried, and concentrated.[16]

Protocol 4: Deprotection of N-Boc Group

Materials:

  • N-Boc protected amino acid

  • 4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure (using HCl in Dioxane):

  • Dissolve the Boc-protected compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl/Dioxane solution.[7]

  • Stir the mixture at room temperature for 1-4 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • The product often precipitates as the hydrochloride salt.[7] Collect the solid by filtration and wash with cold diethyl ether.

  • Dry the resulting salt under vacuum.

Protocol 5: Deprotection of N-Cbz Group

Materials:

  • N-Cbz protected amino acid

  • Palladium on carbon (10% Pd/C) (5-10 mol%)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent in a flask.[10]

  • Carefully add the 10% Pd/C catalyst to the solution.[10] Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Secure the flask to a hydrogenation apparatus or purge with H₂ and maintain a hydrogen atmosphere with a balloon.

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).[10]

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[10]

References

HPLC purification of peptides containing 3-Amino-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Purification of Peptides Containing 3-Amino-2,2-dimethylpropanoic Acid.

Introduction

The incorporation of non-natural amino acids, such as this compound (a β-amino acid), into peptide sequences is a critical strategy in modern drug development to enhance proteolytic stability, modulate conformation, and improve therapeutic efficacy. However, these modifications often introduce significant challenges during peptide synthesis and subsequent purification. The steric hindrance and altered hydrophobicity imparted by residues like this compound necessitate the optimization of standard purification protocols.

This application note provides a detailed guide to the purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols and strategies outlined are based on established methods for purifying peptides with similarly challenging, sterically hindered residues like α-aminoisobutyric acid (Aib), which shares structural similarities.

Challenges in Purification

The primary challenges in the purification of peptides containing this compound stem from:

  • Incomplete Synthesis: The bulky nature of the amino acid can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a complex mixture of deletion sequences and other impurities.[1][2]

  • Altered Hydrophobicity: The dimethyl groups on the β-carbon significantly increase the hydrophobicity of the peptide, which can lead to strong retention on RP-HPLC columns, poor peak shape, and potential aggregation.[1][3]

  • Secondary Structures: The incorporation of such residues can induce stable secondary structures, affecting the peptide's solubility and chromatographic behavior.[1]

Purification Strategy: Reversed-Phase HPLC

RP-HPLC is the standard and most effective method for purifying synthetic peptides.[4][5] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[6] By gradually increasing the concentration of an organic solvent in the mobile phase, more hydrophobic compounds are eluted from the column later than more polar ones.[4][7]

Key Optimization Parameters

Successful purification of these challenging peptides requires careful optimization of several HPLC parameters:

  • Stationary Phase (Column): The choice of the stationary phase is critical.

    • C18 (Octadecylsilane): This is the most common and highly hydrophobic stationary phase, offering strong retention, which is often necessary for complex peptide mixtures.[1]

    • C8 (Octylsilane): With shorter alkyl chains, C8 columns are less hydrophobic than C18.[1] This can be advantageous for highly hydrophobic peptides containing this compound, as it may reduce retention times and improve peak shape.[1]

    • Phenyl: A phenyl-based stationary phase can offer alternative selectivity for peptides containing aromatic residues.

    • Wide-Pore Columns: Columns with a pore size of 300 Å are generally recommended for peptides to ensure efficient interaction with the stationary phase.

  • Mobile Phase:

    • Solvents: The most common mobile phase consists of water (Solvent A) and acetonitrile (ACN) (Solvent B).[7] Acetonitrile is favored for its low viscosity and UV transparency.[2] For very hydrophobic peptides, isopropanol can be added to the acetonitrile to improve solubility.[8]

    • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing reagent.[7][9] It protonates acidic residues and forms ion pairs with basic residues, which improves peak shape and resolution.[9] For mass spectrometry (MS) compatibility, formic acid (FA) can be used as an alternative, although it may result in broader peaks.[9]

  • Gradient Elution: A shallow gradient is crucial for resolving closely eluting impurities from the target peptide.[1] A typical starting point is a scouting gradient from 5-95% Solvent B over 30 minutes to determine the approximate elution time of the peptide.[1] The gradient is then optimized to be shallower around this elution point for better separation.[1]

Experimental Protocols

The following are generalized protocols for the analytical and preparative . These should be optimized for each specific peptide.

Sample Preparation
  • Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to a concentration suitable for injection.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is used to determine the purity of the crude peptide and to optimize the separation conditions for preparative HPLC.

Table 1: Analytical HPLC Parameters

ParameterRecommended Conditions
Column C18 or C8, 3-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature Ambient or slightly elevated (e.g., 40 °C)
Injection Volume 10-20 µL
Scouting Gradient 5-95% B over 30 minutes
Optimized Gradient A shallower gradient around the elution point of the target peptide (e.g., 1% B/min)
Protocol 2: Preparative RP-HPLC for Purification

This protocol is used to purify larger quantities of the target peptide. The conditions are scaled up from the optimized analytical method.

Table 2: Preparative HPLC Parameters

ParameterRecommended Conditions
Column Semi-preparative or Preparative C18 or C8, 5-10 µm particle size, 300 Å pore size (e.g., 10-50 mm ID)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate Appropriate for the column diameter (e.g., 5-100 mL/min)
Detection UV at 220 nm
Column Temperature Ambient
Sample Loading Dissolve crude peptide in Mobile Phase A or minimal organic solvent and dilute. Load onto the column in multiple injections if necessary.
Gradient A shallow linear gradient optimized from the analytical runs.
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.[7]

Visualized Workflows

The following diagrams illustrate the key workflows in the purification and analysis process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Peptide dissolve Dissolve in minimal solvent crude->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject onto Preparative Column filter->inject gradient Gradient Elution inject->gradient detect UV Detection gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize pure_peptide Purified Peptide lyophilize->pure_peptide Method_Development_Logic start Start Method Development analytical_run Perform Analytical Scouting Run start->analytical_run eval_purity Evaluate Peak Shape and Purity analytical_run->eval_purity optimize_gradient Optimize Gradient (make shallower) eval_purity->optimize_gradient Poor Resolution change_column Change Column (e.g., C18 to C8) eval_purity->change_column Poor Peak Shape or Retention scale_up Scale Up to Preparative HPLC eval_purity->scale_up Good Separation optimize_gradient->analytical_run change_column->analytical_run end Purification Complete scale_up->end

References

Application Notes and Protocols for Mass Spectrometry Characterization of 3-Amino-2,2-dimethylpropanoic Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometry (MS) characterization of synthetic peptides incorporating the non-proteinogenic β-amino acid, 3-Amino-2,2-dimethylpropanoic acid (β-Api). The inclusion of β-Api can induce unique structural constraints and proteolytic resistance in peptides, making them attractive candidates for drug development. Understanding their behavior in mass spectrometry is crucial for their synthesis, purification, and characterization.

Introduction

Peptides containing β-amino acids, such as this compound, often exhibit distinct fragmentation patterns in tandem mass spectrometry (MS/MS) compared to their α-amino acid counterparts. The additional methylene group in the backbone can influence charge distribution and bond cleavage propensities. These notes outline the expected fragmentation behavior and provide detailed protocols for sample preparation and analysis.

Mass Spectrometry Fragmentation of β-Api Containing Peptides

The fragmentation of peptides in a mass spectrometer, typically through collision-induced dissociation (CID), primarily results in the formation of b and y ions from cleavage of the peptide amide bonds. However, peptides containing β-amino acids can exhibit altered fragmentation pathways.

Electron-based fragmentation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) can provide complementary information. For β-amino acid-containing peptides, these methods may show unusual fragmentation patterns, with a notable abundance of a• and y fragments, while c and z• type fragments resulting from N-Cβ bond cleavages can be rare.[1] This is attributed to the instability of the Cβ radical.

Expected Fragmentation Summary:

Ion TypeDescriptionExpected Abundance in β-Api Peptides (CID)Expected Abundance in β-Api Peptides (ECD/ETD)
b ions N-terminal fragments resulting from cleavage of the peptide bond.Moderate to HighLow
y ions C-terminal fragments resulting from cleavage of the peptide bond.Moderate to HighHigh
a ions b ions that have lost a carbonyl group.ModerateHigh (as a• ions)
c ions N-terminal fragments from N-Cα bond cleavage.LowLow
z ions C-terminal fragments from N-Cα bond cleavage.LowLow (as z• ions)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a β-Api Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected proteinogenic and this compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes and drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).[2]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (proteinogenic or β-Api, 4 equivalents) and OxymaPure (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF (3 times).

    • Confirm complete coupling using a Kaiser test. If the test is positive, repeat the coupling step.[2]

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.[3]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Sample Preparation for Mass Spectrometry

Materials:

  • Purified β-Api containing peptide

  • Milli-Q water

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Dissolve the Peptide: Dissolve the lyophilized peptide in 0.1% formic acid in Milli-Q water to a final concentration of 1 mg/mL.

  • Dilution: Create a series of dilutions (e.g., 10 µM, 1 µM, 100 nM) using a solution of 50% acetonitrile and 0.1% formic acid in Milli-Q water for infusion or LC-MS analysis.

Mass Spectrometry Analysis

Instrumentation:

  • An electrospray ionization (ESI) mass spectrometer capable of tandem MS (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

ESI-MS Parameters (Example):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

MS/MS Parameters (Example):

  • Collision Gas: Argon

  • Collision Energy: Ramp from 10 to 40 eV (this may need optimization depending on the peptide)

  • Data Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion.

Data Presentation

The following table structure should be used to summarize the observed fragment ions from an MS/MS experiment of a hypothetical peptide Ac-Ala-β-Api-Gly-NH₂.

Precursor m/zFragment IonCalculated m/zObserved m/zMass Error (ppm)Relative Intensity (%)
273.16b₁72.0472.040.085
y₁75.0575.050.0100
b₂187.12187.120.060
y₂202.12202.120.095
a₂159.13159.130.015

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) cleavage Cleavage & Deprotection (TFA Cocktail) synthesis->cleavage purification RP-HPLC Purification cleavage->purification sample_prep Sample Preparation (Dilution in ACN/H2O/FA) purification->sample_prep Lyophilized Peptide ms_analysis LC-ESI-MS/MS Analysis sample_prep->ms_analysis data_analysis Data Analysis (Fragmentation Pattern) ms_analysis->data_analysis

Caption: Experimental workflow for the characterization of β-Api peptides.

fragmentation_pathway cluster_peptide Peptide Backbone cluster_fragments Fragment Ions N_term H₂N C_alpha1 CαH-R₁ CO1 C=O C_alpha1->CO1 a-ion formation NH1 NH C_beta CβH₂ C_alpha2 Cα(CH₃)₂ CO2 C=O C_alpha2->CO2 a-ion formation NH2 NH C_alpha3 CαH-R₂ C_term COOH b_ion b-ion y_ion y-ion cleavage1 cleavage1->b_ion y-type cleavage cleavage1->y_ion b-type cleavage cleavage2 cleavage2->b_ion cleavage2->y_ion

References

Application Notes: Conformational Analysis of Peptides Containing 3-Amino-2,2-dimethylpropanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2,2-dimethylpropanoic acid, a β-amino acid analog, is a valuable building block in peptide design. Its gem-dimethyl group on the α-carbon sterically hinders rotation around the N-Cα and Cα-C bonds, significantly restricting the conformational freedom of the peptide backbone. This constraint predisposes peptides to adopt stable, well-defined secondary structures, such as helices and turns.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of these conformationally constrained peptides in solution at atomic resolution.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for using NMR spectroscopy to analyze the conformation of peptides incorporating this compound.

Core Principles of NMR-Based Conformational Analysis

Several key NMR parameters are used to derive the structural restraints necessary for 3D structure calculation:

  • Chemical Shifts (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. For peptides, the chemical shifts of α-protons (Hα) are particularly informative; sequential stretches of Hα chemical shifts that are lower than random coil values are indicative of β-sheet structures, while shifts higher than random coil values suggest helical structures.[5]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å), regardless of their connectivity in the amino acid sequence.[5][6] NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are the primary sources of distance restraints for structure calculation.[7][8]

  • Scalar Coupling Constants (J-couplings): These through-bond interactions provide information about dihedral angles. The three-bond coupling constant between an amide proton and its α-proton (³JHNα) is related to the backbone dihedral angle φ via the Karplus equation.[2][5]

  • Temperature Coefficients (dδ/dT): The temperature dependence of the amide proton (NH) chemical shift is a strong indicator of its involvement in hydrogen bonding. Amide protons that are shielded from the solvent, for example by participating in an intramolecular hydrogen bond, exhibit a smaller change in chemical shift with temperature. A temperature coefficient less negative than -4.5 ppb/K is a strong indicator that the amide proton is involved in a hydrogen bond, a key feature for stabilizing secondary structures.[2][9][10][11][12][13]

Experimental Workflow and Data Integration

The overall process for determining the solution structure of a peptide involves several key stages, from sample preparation to final structure validation. The relationships between different NMR experiments and the structural information they provide are crucial for a comprehensive analysis.

Workflow A Peptide Synthesis & Purification B NMR Sample Preparation A->B C NMR Data Acquisition (1D ¹H, COSY, TOCSY, NOESY/ROESY) B->C D Data Processing & Resonance Assignment C->D E Derivation of Structural Constraints (Distances, Dihedral Angles, H-Bonds) D->E F 3D Structure Calculation & Refinement (e.g., Molecular Dynamics) E->F G Structure Validation & Conformational Analysis F->G

Caption: General workflow for peptide conformational analysis using NMR.

DataIntegration cluster_exp NMR Experiments cluster_info Derived Information COSY COSY / TOCSY Assign Spin System & Sequential Assignment COSY->Assign NOESY NOESY / ROESY Dist Interproton Distances (< 5 Å) NOESY->Dist Temp Temperature Titration (1D ¹H) Hbond Hydrogen Bond Involvement Temp->Hbond Structure 3D Peptide Structure & Conformational Ensemble Assign->Structure Dist->Structure Hbond->Structure

Caption: Integration of data from various NMR experiments to derive structural constraints.

Protocols

Protocol 1: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Peptide Purity and Quantity:

    • Ensure the peptide is of high purity (>95%), confirmed by HPLC and Mass Spectrometry.[5]

    • For typical experiments, a sample concentration of 1-5 mM is required.[14] This corresponds to approximately 1.5-7.5 mg of a 1 kDa peptide dissolved in 500 µL of solvent.[14]

  • Solvent Selection:

    • To observe exchangeable amide protons, use a solvent mixture of 90% H₂O / 10% D₂O.[5][15] The D₂O provides the lock signal for the spectrometer.

    • Alternatively, deuterated organic solvents like DMSO-d₆ or CD₃OH can be used if the peptide is not water-soluble.

    • Use high-quality NMR tubes (e.g., Wilmad 535-PP or equivalent) to minimize signal distortion.[15]

  • Sample Conditions:

    • Adjust the pH of the sample. For aqueous samples, the pH should be adjusted to a range where amide proton exchange is slow (typically pH 4-5), but the peptide remains stable and soluble.[5]

    • Add a small, known amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate), for chemical shift referencing (set to 0.00 ppm).

Protocol 2: NMR Data Acquisition

Experiments should be performed on a high-field NMR spectrometer (≥500 MHz) for better signal dispersion.[15]

  • Initial Setup:

    • Insert the sample into the magnet and allow it to equilibrate to the desired temperature (typically 298 K).[15]

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. For 1D experiments, sample spinning is recommended; for 2D experiments, spinning should be turned off.[15]

  • 1D ¹H Spectrum:

    • Acquire a standard 1D ¹H spectrum to assess the overall quality of the sample (e.g., peak dispersion, presence of aggregation).

    • Use a water suppression technique (e.g., presaturation or WATERGATE) for aqueous samples.[5]

  • 2D Homonuclear Spectra (COSY, TOCSY, NOESY/ROESY):

    • TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.[5][16]

      • Mixing Time: Use a mixing time of ~80 ms to allow magnetization to propagate through the entire spin system.[17]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds (e.g., NH-Hα, Hα-Hβ).

    • NOESY/ROESY: Identifies protons that are close in space. NOESY is suitable for molecules with a correlation time that yields a positive NOE, while ROESY is effective for molecules of intermediate size where the NOE may be close to zero.

      • Mixing Time: Acquire a series of NOESY spectra with different mixing times (e.g., 100-300 ms) to build up NOE curves for more accurate distance calculations.[18]

  • Temperature Coefficient Measurement:

    • Acquire a series of 1D ¹H spectra at different temperatures (e.g., in 5 K increments from 288 K to 313 K).

    • Carefully track the chemical shift of each amide proton across the temperature range.

Data Presentation and Interpretation

Quantitative data derived from NMR spectra are crucial for structure calculation. Below are examples of how this data should be structured.

Table 1: Example ¹H Chemical Shift Assignments

This table lists the assigned proton chemical shifts for a hypothetical peptide containing this compound (Aib-like residue, here denoted as DMPA).

ResidueNHHγ/Other
Ala-1 -4.151.45 (CH₃)-
DMPA-2 8.10-3.20 (CH₂)1.25, 1.28 (gem-CH₃)
Val-3 7.954.052.150.95, 1.05 (γ-CH₃)
Leu-4 8.304.351.700.98 (δ-CH₃)
Table 2: Key NOE-Derived Interproton Distance Restraints

NOEs provide the most significant number of restraints for structure determination. They are classified by intensity (strong, medium, weak), which corresponds to upper distance bounds.

NOE TypeProton 1Proton 2IntensityUpper Distance Bound (Å)
Intra-residue DMPA-2 NHDMPA-2 HβStrong< 2.8
Sequential (i, i+1) DMPA-2 NHVal-3 NHMedium< 3.5
Sequential (i, i+1) Val-3 HαLeu-4 NHStrong< 2.8
Medium-range (i, i+2) Ala-1 HαVal-3 NHWeak< 5.0
Medium-range (i, i+3) Ala-1 HβLeu-4 NHMedium< 3.5
Table 3: Amide Proton Temperature Coefficients

This data is used to identify protons involved in intramolecular hydrogen bonds, which are key for defining secondary structures like helices and turns.

ResidueAmide Proton (NH)Temperature Coefficient (dδ/dT in ppb/K)H-Bond Status
DMPA-2 NH-5.8Solvent Exposed
Val-3 NH-4.9Solvent Exposed
Leu-4 NH-2.1Intramolecular H-Bond

Interpretation Note: In this example, the Leu-4 NH proton has a temperature coefficient less negative than -4.5 ppb/K, strongly suggesting it is acting as a hydrogen bond donor within a stable secondary structure (e.g., the C-terminus of a helix or a β-turn).[9][10][11]

References

Application Notes and Protocols for X-ray Crystallography of 3-Amino-2,2-dimethylpropanoic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, crystallization, and structural determination of peptides incorporating 3-Amino-2,2-dimethylpropanoic acid, a β-amino acid featuring a gem-dimethyl group. The protocols outlined below are compiled from established methodologies for similar sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), and are intended to serve as a robust starting point for experimental design.

Introduction

This compound, a Cα,α-disubstituted β-amino acid, is a valuable building block in peptidomimetics and drug design. Its gem-dimethyl substitution introduces significant conformational constraints, often inducing stable secondary structures like helices and turns in peptides. X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of these peptides at atomic resolution, providing critical insights into their structure-activity relationships.

The primary challenge in the X-ray crystallography of these peptides lies in obtaining well-ordered single crystals suitable for diffraction experiments. This is often complicated by the steric hindrance of the this compound residue, which can affect both peptide synthesis and crystallization. The following sections detail the protocols for peptide synthesis, crystallization, and X-ray diffraction data collection and analysis.

Peptide Synthesis

Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The choice of method depends on the peptide length and complexity. For longer peptides, automated SPPS is generally more efficient.[1][2]

Protocol: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is adapted from methods developed for the efficient coupling of sterically hindered α,α-disubstituted amino acids.[1]

1. Resin Selection and Loading:

  • Resin: Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[3]
  • Loading: Swell the resin in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)). Attach the first C-terminal amino acid to the resin using standard coupling procedures.

2. Iterative Coupling Cycle:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
  • Amino Acid Coupling:
  • Pre-activate the incoming Fmoc-protected amino acid (including Fmoc-3-Amino-2,2-dimethylpropanoic acid) with a coupling reagent. Due to steric hindrance, a potent coupling reagent is recommended.
  • Recommended Coupling Reagents: Dicyclohexylcarbodiimide (DCC) with an additive like Hydroxybenzotriazole (HOBt)[4], or more efficiently, Diisopropylcarbodiimide (DIC) in the presence of Ethyl Cyanohydroxyiminoacetate (Oxyma).[1]
  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary for the sterically hindered this compound residue.
  • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the coupling is incomplete, repeat the coupling step.
  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

3. Cleavage and Deprotection:

  • Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin. A common cleavage cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
  • Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the precipitate, and wash with cold ether.

4. Purification:

  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide as a white powder. Peptide purity should be ≥95% for crystallization trials.[5]

Peptide Crystallization

Obtaining high-quality crystals is often the most challenging step in peptide crystallography.[6] The process is largely empirical, and a wide range of conditions should be screened. The evaporation method is commonly used for small peptides.[5]

Protocol: Vapor Diffusion Crystallization

1. Peptide Preparation:

  • Dissolve the purified, lyophilized peptide in a suitable solvent to create a stock solution. The choice of solvent will depend on the peptide's solubility (e.g., water, methanol, ethanol, or a mixture).
  • Determine the optimal peptide concentration for crystallization screens, which may range from 5 to 20 mg/mL.[6]

2. Crystallization Screening:

  • Use commercially available crystallization screening kits (e.g., Hampton Research Crystal Screen, PEG/Ion Screen) to test a broad range of precipitants, buffers, and salts.[6]
  • Set up hanging drop or sitting drop vapor diffusion experiments in 96-well plates.[6]
  • Hanging Drop: A small drop (1-2 µL) of the peptide solution is mixed with an equal volume of the reservoir solution on a siliconized cover slide, which is then inverted and sealed over the reservoir well.
  • Sitting Drop: A small drop of the peptide/reservoir solution mixture is placed on a post within the sealed reservoir well.
  • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

3. Optimization of Crystallization Conditions:

  • Once initial crystal "hits" are identified, optimize the conditions by systematically varying the concentrations of the precipitant, peptide, and additives, as well as the pH.
  • The goal is to produce single, well-diffracting crystals with dimensions of approximately 0.2-1.0 mm.[5]

X-ray Diffraction Data Collection and Structure Determination

Once suitable crystals are obtained, X-ray diffraction data can be collected.

Protocol: Data Collection and Processing

1. Crystal Mounting and Cryo-protection:

  • Carefully mount a single crystal in a nylon loop.
  • If data will be collected at cryogenic temperatures (to minimize radiation damage), briefly soak the crystal in a cryoprotectant solution before flash-cooling it in liquid nitrogen. The cryoprotectant is often the reservoir solution supplemented with an agent like glycerol or ethylene glycol.

2. X-ray Diffraction:

  • Use a home X-ray source or a synchrotron beamline for data collection.[6] Synchrotrons provide a much higher X-ray flux, which is beneficial for small or weakly diffracting crystals.
  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6]

3. Data Processing:

  • The collected diffraction images are processed using software packages like HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file.

4. Structure Solution and Refinement:

  • The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[6] For peptides, direct methods are often successful for phase determination.
  • Once initial phases are obtained, an electron density map is calculated.
  • A molecular model of the peptide is built into the electron density map using software like Coot.
  • The model is then refined using programs like REFMAC5 or PHENIX to improve the fit between the calculated and observed diffraction data. This is an iterative process of model building and refinement.[6]

5. Structure Validation and Deposition:

  • The final refined structure is validated to ensure its geometric quality and agreement with the experimental data.
  • The atomic coordinates and structure factors should be deposited in a public database such as the Protein Data Bank (PDB).[6]

Data Presentation

The following tables provide a template for summarizing the crystallographic data for peptides containing this compound.

Table 1: Crystallization Conditions

Peptide SequencePeptide Conc. (mg/mL)Reservoir SolutionTemperature (°C)Crystal Size (mm)
Example Peptide 1100.1 M HEPES pH 7.5, 20% PEG 3350200.3 x 0.1 x 0.1
Example Peptide 2150.2 M Ammonium Sulfate, 30% MPD40.2 x 0.2 x 0.05

Table 2: X-ray Data Collection and Refinement Statistics

Data Collection Peptide 1 Peptide 2
PDB Codee.g., XXXXe.g., YYYY
Wavelength (Å)1.54180.9795
Space Groupe.g., P2₁e.g., C2
Cell Dimensions
a, b, c (Å)e.g., 10.1, 20.2, 30.3e.g., 15.4, 25.5, 35.6
α, β, γ (°)e.g., 90, 105.1, 90e.g., 90, 98.7, 90
Resolution (Å)e.g., 25.0 - 1.5 (1.55 - 1.50)e.g., 30.0 - 1.2 (1.24 - 1.20)
Rmergee.g., 0.06e.g., 0.05
I/σIe.g., 15.2 (2.1)e.g., 20.5 (2.5)
Completeness (%)e.g., 99.8 (99.5)e.g., 99.9 (99.8)
Redundancye.g., 4.1 (3.9)e.g., 5.2 (4.8)
Refinement
Resolution (Å)e.g., 25.0 - 1.5e.g., 30.0 - 1.2
No. of Reflectionse.g., 12345e.g., 23456
Rwork / Rfreee.g., 0.18 / 0.21e.g., 0.16 / 0.19
No. of Atoms
Peptidee.g., 250e.g., 350
Solvente.g., 50e.g., 80
B-factors (Ų)
Peptidee.g., 25.5e.g., 20.1
Solvente.g., 35.2e.g., 30.8
Ramachandran Plot
Favored (%)e.g., 98.0e.g., 99.0
Allowed (%)e.g., 2.0e.g., 1.0
Outliers (%)e.g., 0.0e.g., 0.0
Values in parentheses are for the highest resolution shell.

Visualizations

Experimental Workflow for Peptide X-ray Crystallography

G cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Determination synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu) cleavage Cleavage from Resin & Deprotection synthesis->cleavage hplc RP-HPLC Purification (>95% Purity) cleavage->hplc lyophilization Lyophilization hplc->lyophilization screening High-Throughput Screening lyophilization->screening optimization Optimization of Crystal Hits screening->optimization data_collection Data Collection (Synchrotron/Home Source) optimization->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation & Deposition (PDB) refinement->validation

Caption: Workflow from peptide synthesis to structure determination.

Logical Relationships in Structure Determination

G crystal Single Crystal diffraction Diffraction Pattern (Intensities) crystal->diffraction interacts with xray X-ray Beam xray->crystal phase_problem Phase Problem (Phases are lost) diffraction->phase_problem phasing_methods Phasing Methods (e.g., Direct Methods) diffraction->phasing_methods electron_density Electron Density Map phasing_methods->electron_density solves for phases model_building Model Building & Refinement electron_density->model_building guides model_building->electron_density improves final_structure Final 3D Structure model_building->final_structure

Caption: Overcoming the phase problem in X-ray crystallography.

References

Application Notes and Protocols: Utilizing 3-Amino-2,2-dimethylpropanoic Acid to Induce Specific Peptide Secondary Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating the unnatural amino acid, 3-Amino-2,2-dimethylpropanoic acid, into peptides to induce and stabilize specific secondary structures. This document outlines the rationale, experimental procedures, and analytical methods for synthesizing and characterizing these modified peptides.

Introduction

Unnatural amino acids are powerful tools in peptidomimetics and drug design, offering the ability to enhance stability, modulate biological activity, and control peptide conformation.[1][2] this compound, a β-amino acid with a gem-dimethyl substitution at the α-carbon, is particularly effective at introducing conformational constraints. This steric hindrance can favor the formation of well-defined secondary structures, such as β-turns and helices, which are crucial for molecular recognition and biological function.[3] The incorporation of such residues can lead to peptides with improved resistance to enzymatic degradation and enhanced binding affinity to their targets.

Rationale for Using this compound

The gem-dimethyl group on the α-carbon of this compound restricts the available conformational space of the peptide backbone. This constraint can nucleate folding and stabilize specific secondary structures that might otherwise be transient in peptides composed solely of natural amino acids. The β-amino acid nature of this residue also introduces an additional methylene group into the backbone, which can influence the hydrogen bonding patterns and favor unique turn structures.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing this compound

This protocol details the manual synthesis of a model hexapeptide (Ac-Tyr-Val-Ala-(this compound)-Leu-Gly-NH₂) using Fmoc/tBu chemistry on a Rink Amide resin. The incorporation of the sterically hindered this compound requires optimized coupling conditions.[4]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-Amino-2,2-dimethylpropanoic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Capping reagent: Acetic anhydride

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Solid-phase synthesis vessel and shaker

Procedure:

  • Resin Swelling:

    • Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Confirm complete coupling with a Kaiser test. Repeat coupling if necessary.

  • Coupling of Fmoc-3-Amino-2,2-dimethylpropanoic acid (Sterically Hindered):

    • Due to steric hindrance, a more robust coupling strategy is recommended.

    • In a separate vial, dissolve Fmoc-3-Amino-2,2-dimethylpropanoic acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 4-6 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm coupling. If the test is positive, a second coupling may be required.

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

    • Wash the resin with DMF.

  • Repeat Cycles:

    • Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 1 hour.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (repeat n times) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Kaiser->Cleavage Final Peptide Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.[5][6]

Materials:

  • Purified peptide

  • Spectroscopy-grade solvents (e.g., 10 mM phosphate buffer, pH 7.4; trifluoroethanol (TFE))

  • Quartz cuvette with a 1 mm path length

  • CD spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in 10 mM phosphate buffer.

    • Determine the precise concentration of the peptide stock solution by UV absorbance at 280 nm (if aromatic residues are present) or by quantitative amino acid analysis.

    • Prepare a series of peptide solutions with varying concentrations of TFE (e.g., 0%, 10%, 20%, 40%, 60%, 80% v/v) to assess conformational transitions. The final peptide concentration should be around 20-50 µM.

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm at 25°C.

    • Use a scan speed of 50 nm/min, a bandwidth of 1 nm, and a data pitch of 0.5 nm.

    • Average at least three scans for each sample to improve the signal-to-noise ratio.

    • Record a baseline spectrum for each solvent composition and subtract it from the corresponding peptide spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (CD signal in mdeg) / (10 * c * n * l) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in cm.

    • Analyze the shape and magnitude of the CD spectra to determine the predominant secondary structure:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • β-turn: Can exhibit varied spectra, often with a weak negative band around 220-230 nm and a strong positive band around 200-205 nm.

      • Random coil: A strong negative band around 198 nm.

CD_Principle cluster_light Light Source cluster_optics Optical Path cluster_output Data Output Light Xenon Lamp Monochromator Monochromator Light->Monochromator Polarizer Linear Polarizer Monochromator->Polarizer PEM Photoelastic Modulator Polarizer->PEM Sample Peptide Sample in Cuvette PEM->Sample Detector Photomultiplier Tube Sample->Detector Signal Difference in Absorbance (Left vs. Right Circularly Polarized Light) Detector->Signal Spectrum CD Spectrum (Ellipticity vs. Wavelength) Signal->Spectrum Analysis Secondary Structure Determination Spectrum->Analysis

Diagram 2: Principle of Circular Dichroism (CD) Spectroscopy.
Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about peptide conformation, including dihedral angles and inter-proton distances.

Materials:

  • Purified peptide (lyophilized)

  • NMR solvents (e.g., 90% H₂O/10% D₂O, or deuterated organic solvents like DMSO-d₆)

  • NMR tubes

  • High-field NMR spectrometer (≥ 500 MHz)

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the chosen NMR solvent to a final concentration of 1-5 mM.

    • Adjust the pH to the desired value (typically between 4 and 6 to minimize amide proton exchange).

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments at a constant temperature (e.g., 298 K).

    • 1D ¹H: To observe the overall spectral quality and chemical shift dispersion.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the secondary structure and tertiary fold.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeling is used, this experiment provides a fingerprint of the peptide, with one peak for each backbone amide (except proline).

  • Data Analysis:

    • Resonance Assignment: Use TOCSY spectra to assign proton resonances to specific amino acid residues and NOESY/ROESY spectra to link adjacent residues sequentially.

    • Secondary Structure Identification:

      • Chemical Shift Index (CSI): Compare the observed Hα chemical shifts to random coil values. A series of downfield shifts (positive CSI) indicates a β-strand, while a series of upfield shifts (negative CSI) suggests a helical conformation.

      • ³J(HN,Hα) Coupling Constants: Measure the coupling constants between the amide proton and the Hα proton. Values > 8 Hz are typical for β-strands, while values < 6 Hz are characteristic of α-helices.

      • NOE Patterns: Specific patterns of short- and medium-range NOEs are indicative of secondary structures:

        • α-helix: dNN(i, i+1), dαN(i, i+3), dαβ(i, i+3) NOEs.

        • β-sheet: Strong dαN(i, i+1) NOEs and cross-strand dαα NOEs.

        • β-turn: A strong dNN(i+1, i+2) NOE and a dαN(i+1, i+2) NOE are often observed, along with a key NOE between the Hα of residue i+1 and the amide proton of residue i+2.

NMR_Analysis_Flow cluster_data NMR Data Acquisition cluster_analysis Data Analysis cluster_structure Structure Determination TOCSY 2D TOCSY Assign Resonance Assignment TOCSY->Assign NOESY 2D NOESY/ROESY NOESY->Assign J_Coup 1D ¹H / DQF-COSY (for ³J(HN,Hα)) J_Val ³J(HN,Hα) Values J_Coup->J_Val NOE_Patt NOE Pattern Analysis Assign->NOE_Patt CSI Chemical Shift Index (CSI) Assign->CSI Dist Generate Distance Restraints NOE_Patt->Dist Sec_Struct Identify Secondary Structure (Helices, Sheets, Turns) CSI->Sec_Struct Dihedral Calculate Dihedral Angle Restraints (φ, ψ) J_Val->Dihedral Sec_Struct->Dihedral Model 3D Structure Calculation (e.g., using CYANA, XPLOR-NIH) Sec_Struct->Model Dihedral->Model Dist->Model

Diagram 3: NMR Data Analysis Workflow for Peptide Structure.

Data Presentation

The following tables present representative quantitative data that could be expected from the analysis of a peptide containing this compound, which induces a specific secondary structure.

Table 1: Representative Circular Dichroism Data
Secondary StructureWavelength of Maxima/Minima (nm)Typical Mean Residue Ellipticity ([θ]) at Key Wavelengths (deg·cm²·dmol⁻¹)
α-Helix ~192 (+), ~208 (-), ~222 (-)[θ]₂₂₂ ≈ -30,000 to -40,000
β-Sheet ~195 (+), ~218 (-)[θ]₂₁₈ ≈ -15,000 to -25,000
Type I/II β-Turn ~200-205 (+), ~220-230 (weak -)Varies significantly based on turn type and environment
Random Coil ~198 (-)[θ]₁₉₈ ≈ -40,000
Table 2: Representative ¹H NMR Parameters for Different Secondary Structures
Parameterα-Helixβ-Sheetβ-Turn (i+1, i+2 positions)
³J(HN,Hα) (Hz) < 6> 8Varies (e.g., ~7-8 for i+1, ~8-9 for i+2 in Type I)
Hα Chemical Shift Index (CSI) -1 (Upfield shift)+1 (Downfield shift)Can be variable
Key NOE Distances dNN(i, i+1) ≈ 2.8 ÅdαN(i, i+1) ≈ 2.2 ÅdαN(i, i+2) ≈ 2.5-3.5 Å
dαN(i, i+3) ≈ 3.4 ÅCross-strand dαα ≈ 2.0-3.5 ÅdNN(i+1, i+2) ≈ 2.6 Å
Table 3: Representative Dihedral Angles for Common Secondary Structures
Secondary Structureφ (phi) Angle (°)ψ (psi) Angle (°)
Right-handed α-Helix -57-47
Antiparallel β-Sheet -139+135
Type I β-Turn (i+1) -60-30
Type I β-Turn (i+2) -900
Type II β-Turn (i+1) -60+120
Type II β-Turn (i+2) +800

Conclusion

The incorporation of this compound provides a robust strategy for constraining peptide conformations and inducing specific, stable secondary structures. The protocols outlined above offer a systematic approach to the synthesis and detailed structural characterization of such modified peptides. By leveraging these methods, researchers can design novel peptidomimetics with tailored structural and functional properties for applications in drug discovery and biotechnology.

References

Application of 3-Amino-2,2-dimethylpropanoic Acid in Enzyme Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino acids and their derivatives represent a valuable class of building blocks in the design of enzyme inhibitors due to their ability to form stable secondary structures and mimic peptide backbones. Their altered backbone compared to natural alpha-amino acids provides resistance to proteolytic degradation, a desirable property for therapeutic agents. This document focuses on the application of a specific non-natural beta-amino acid, 3-Amino-2,2-dimethylpropanoic acid , also known as 2,2-dimethyl-β-alanine, in the design of enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase IV (DPP-4).

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 inhibitors are an established class of oral medications for the treatment of type 2 diabetes. The renowned anti-diabetic drug, Sitagliptin, features a β-amino acid derivative, highlighting the therapeutic potential of this structural motif.

While the incorporation of a gem-dimethyl group at the C2 position of the β-amino acid scaffold, as in this compound, can offer conformational rigidity, it may also present synthetic challenges and impact binding affinity due to steric hindrance. The following sections provide a representative framework for the application of this specific amino acid in the design and evaluation of DPP-4 inhibitors.

Data Presentation: Inhibitor Profiling

The following table summarizes hypothetical quantitative data for a series of DPP-4 inhibitors, including a candidate molecule incorporating this compound (Inhibitor C). This data is for illustrative purposes to demonstrate how such information would be presented.

Inhibitor IDCore ScaffoldR-Group ModificationDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Sitagliptin β-amino acid derivativeTrifluorobenzylpiperazine18>10,000>10,000>555>555
Inhibitor A β-alaninePhenylpiperazine558,5009,200155167
Inhibitor B 3-Aminopropanoic acidPyridinylpiperazine329,800>10,000306>312
Inhibitor C This compound Trifluorobenzylpiperazine150>10,000>10,000>66>66

Experimental Protocols

Protocol 1: Synthesis of a Peptide-based DPP-4 Inhibitor Incorporating this compound

This protocol describes a general method for the solid-phase synthesis of a peptide-based inhibitor.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-3-Amino-2,2-dimethylpropanoic acid

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • HPLC grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-3-Amino-2,2-dimethylpropanoic acid) (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of the synthesized compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl (pH 7.5) containing 1 M NaCl and 1 mg/mL BSA

  • Test compounds (dissolved in DMSO)

  • Sitagliptin (as a positive control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and Sitagliptin in assay buffer (final DMSO concentration should be <1%).

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the test compound dilutions or control.

    • Add 60 µL of the DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 20 µL of the Gly-Pro-AMC substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the uninhibited control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_assay Enzymatic Assay start Start: Resin Preparation deprotection1 Fmoc Deprotection start->deprotection1 coupling Amino Acid Coupling (including this compound) deprotection1->coupling deprotection2 Final Deprotection coupling->deprotection2 Repeat for sequence cleavage Cleavage & Purification deprotection2->cleavage product Purified Inhibitor cleavage->product assay_prep Assay Preparation (Enzyme, Substrate, Inhibitor) product->assay_prep Test Compound incubation Pre-incubation (Enzyme + Inhibitor) assay_prep->incubation reaction Reaction Initiation (+ Substrate) incubation->reaction measurement Fluorescence Measurement reaction->measurement analysis Data Analysis (IC50) measurement->analysis signaling_pathway cluster_regulation Glucose Homeostasis Regulation cluster_inhibition Mechanism of Inhibition GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Degradation Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Insulin->Glucose Lowers Inhibitor DPP-4 Inhibitor (e.g., containing this compound) Inhibitor->DPP4 Inhibits

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-2,2-dimethylpropanoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of 3-Amino-2,2-dimethylpropanoic acid. The inherent steric hindrance of this valuable building block requires optimized protocols and a thorough understanding of the reaction landscape to achieve high-yield, high-purity products.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound so challenging?

A1: The primary challenge arises from the significant steric hindrance caused by the gem-dimethyl group on the β-carbon, adjacent to the carboxylic acid. This bulky substitution physically obstructs the approach of the activating agent and the incoming amine, slowing down the rate of amide bond formation and often leading to incomplete reactions.[1][2]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, standard coupling reagents like DCC/HOBt may provide insufficient activation.[2] More potent uronium/aminium salts such as HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are highly recommended as they form more reactive activated esters capable of overcoming the steric barrier.[3]

Q3: What is "double coupling" and when should it be used?

A3: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling reaction. This is a common and effective strategy to drive the reaction to completion when dealing with sterically hindered residues like this compound, especially if a qualitative test (e.g., Kaiser test) indicates the presence of unreacted free amines.

Q4: Can microwave-assisted peptide synthesis (MA-SPPS) improve coupling efficiency?

A4: Yes, microwave irradiation can be highly effective in overcoming the activation energy barrier associated with sterically hindered couplings. The rapid and efficient heating provided by a microwave synthesizer can significantly shorten reaction times and improve yields for challenging sequences involving this compound.

Q5: What are common side reactions to be aware of when coupling this compound?

A5: Besides incomplete coupling, a key side reaction to monitor is racemization, especially with prolonged reaction times or elevated temperatures. The choice of base can also influence the extent of racemization. Guanidinylation of the N-terminal amine is a potential side reaction when using uronium/aminium-based coupling reagents in excess, which can be minimized by pre-activating the carboxylic acid before adding it to the amine-containing resin.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Incomplete activation of the carboxylic acid due to steric hindrance.Switch to a more potent coupling reagent such as HATU, COMU, or PyBOP. Increase the equivalents of the coupling reagent and the amino acid (2-3 equivalents).
Insufficient reaction time.Extend the coupling reaction time, potentially to 2-4 hours or even overnight for very difficult couplings. Monitor reaction progress using a qualitative test like the Kaiser test.
Suboptimal solvent choice leading to poor solvation or peptide aggregation.Use a more polar solvent like N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO to improve solvation and disrupt potential secondary structures.
Presence of deletion sequences in the final product Incomplete coupling in the previous cycle.Implement a "double coupling" strategy. After the initial coupling, wash the resin and repeat the procedure with a fresh solution of activated this compound.
Peptide aggregation on the solid support, rendering the N-terminus inaccessible.In addition to solvent changes, consider performing the coupling at a slightly elevated temperature (e.g., 40°C) or using microwave-assisted synthesis.
Significant side product formation Racemization due to prolonged activation or high temperatures.Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Minimize the pre-activation time before adding the amine component.
Guanidinylation of the N-terminus by excess uronium/aminium reagent.Pre-activate the this compound with the coupling reagent in a separate vessel for a few minutes before adding the mixture to the resin-bound amine.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered β-Amino Acids*
Coupling ReagentTypeRelative EfficiencyRacemization RiskKey Advantages
HATU Uronium/Aminium SaltVery HighLowHighly efficient for hindered couplings, rapid reaction kinetics.[3]
COMU Uronium/Aminium SaltVery HighVery LowEfficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[4]
PyBOP Phosphonium SaltHighLowEfficient and avoids the potential for guanidinylation side reactions.[5]
DCC/HOBt CarbodiimideModerateModerateCost-effective but often less efficient for severely hindered couplings.[2]

*Data is representative of performance with sterically hindered β-amino acids and serves as a guideline for this compound.

Table 2: Recommended Reaction Conditions for Coupling of this compound*
ParameterRecommended RangeRationale
Amino Acid Equivalents 2 - 4To drive the reaction to completion against steric hindrance.
Coupling Reagent Equivalents 1.9 - 3.9To ensure complete activation of the carboxylic acid.
Base Equivalents (e.g., DIPEA) 4 - 8To neutralize the amino acid salt and facilitate the reaction.
Reaction Time (RT) 2 - 12 hoursSteric hindrance slows down the reaction rate, requiring longer coupling times.
Microwave-Assisted Time 10 - 30 minutesMicrowave energy accelerates the reaction, significantly reducing the required time.
Temperature Room Temperature to 40°CGentle heating can help overcome the activation energy barrier, but higher temperatures increase the risk of racemization.

*These are general guidelines and may require optimization for specific peptide sequences.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-3-Amino-2,2-dimethylpropanoic acid (Solid Phase)
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Activation: In a separate vessel, dissolve Fmoc-3-Amino-2,2-dimethylpropanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, proceed with a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 minute) to remove excess reagents.

Protocol 2: PyBOP-Mediated Coupling of Fmoc-3-Amino-2,2-dimethylpropanoic acid (Solid Phase)
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-3-Amino-2,2-dimethylpropanoic acid (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents, optional to further suppress racemization) in DMF.

  • Coupling: Add the prepared solution to the resin, followed by the addition of DIPEA (6 equivalents). Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Monitor the reaction completion with a Kaiser test. Upon completion, wash the resin with DMF (3 x 1 minute).

Protocol 3: COMU-Mediated Coupling of Fmoc-3-Amino-2,2-dimethylpropanoic acid (Solid Phase)
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation: In a separate vessel, dissolve Fmoc-3-Amino-2,2-dimethylpropanoic acid (3 equivalents) and COMU (3 equivalents) in DMF.

  • Base Addition and Coupling: Add DIPEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the mixture at room temperature for 1-3 hours.

  • Monitoring and Washing: Check for reaction completion using the Kaiser test. Once complete, wash the resin with DMF (3 x 1 minute).

Visualizations

Steric_Hindrance cluster_approach Reaction Approach cluster_product Outcome Amine Incoming Amine Approach Amine->Approach Nucleophilic Attack AA This compound AA->Approach Peptide_Bond Peptide Bond Formation Approach->Peptide_Bond Successful Coupling No_Reaction Incomplete Reaction Approach->No_Reaction Steric Clash

Caption: Steric hindrance from the gem-dimethyl group impeding peptide bond formation.

Coupling_Workflow Start Start: Fmoc-deprotected resin Activate_AA Activate Fmoc-3-Amino-2,2-dimethylpropanoic acid (Coupling Reagent + Base) Start->Activate_AA Couple Add activated amino acid to resin (2-12h at RT or 10-30 min with MW) Activate_AA->Couple Wash1 Wash with DMF Couple->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Positive_Result Positive (Free Amines) Kaiser_Test->Positive_Result Negative_Result Negative (Complete) Kaiser_Test->Negative_Result Double_Couple Repeat Activation and Coupling Steps Positive_Result->Double_Couple Wash2 Wash with DMF Negative_Result->Wash2 Double_Couple->Wash1 Next_Cycle Proceed to next deprotection/coupling cycle Wash2->Next_Cycle

Caption: Experimental workflow for coupling this compound.

References

Technical Support Center: Peptide Synthesis with 3-Amino-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-2,2-dimethylpropanoic acid (β-Api) in peptide synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the unique challenges posed by this sterically hindered β-amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when using this compound in peptide synthesis?

The primary challenge in incorporating this compound into a peptide sequence is the significant steric hindrance caused by the gem-dimethyl group adjacent to the carboxyl group.[1][2] This steric bulk can lead to several issues, including:

  • Slow reaction kinetics: The bulky side chain physically obstructs the approach of the activated carboxylic acid and the amine, slowing down the peptide bond formation.

  • Incomplete coupling: The reduced reaction rate can result in incomplete coupling, leading to the formation of deletion sequences where the this compound residue is missing from the final peptide.

  • Increased risk of side reactions: To drive the reaction to completion, harsher conditions or more potent reagents may be required, which can increase the likelihood of other side reactions.[1][2]

Q2: What are the most common side reactions observed with this compound?

Side reactions encountered during the coupling of this compound derivatives can be directly ascribed to steric hindrance at the carboxy-group.[1][2] While specific side reactions unique to this amino acid are not extensively documented, the challenges associated with its sterically hindered nature can lead to common issues in peptide synthesis, such as:

  • Aggregation: Peptides containing sterically hindered and hydrophobic residues are prone to aggregation on the solid support, which can further impede coupling efficiency.

  • Racemization: Although this compound itself is achiral, the strenuous conditions required for its coupling can potentially lead to the racemization of the preceding chiral amino acid in the peptide chain.

  • Guanidinylation: When using certain uronium/aminium salt coupling reagents like HATU or HBTU in excess for difficult couplings, a side reaction can occur where the N-terminal amine is guanidinylated, capping the peptide chain and preventing further elongation.

Q3: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or DIC are often insufficient. More potent in-situ activating reagents are necessary to overcome the steric barrier. The choice of coupling reagent is a critical factor for success. Generally, uronium/aminium salts and phosphonium salts are more effective.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

Issue 1: Low Coupling Yield / Incomplete Coupling

  • Symptom: Kaiser test or other monitoring methods indicate a significant amount of unreacted free amine on the resin after the coupling step. HPLC analysis of the crude peptide shows a major peak corresponding to a deletion sequence.

  • Root Cause: Insufficient activation of the sterically hindered carboxyl group of this compound, leading to slow and incomplete reaction with the N-terminal amine of the growing peptide chain.

  • Solutions:

    • Switch to a More Potent Coupling Reagent: If using a standard carbodiimide or a less reactive phosphonium/uronium salt, switch to a more powerful reagent.

    • Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated this compound for a second coupling cycle.

    • Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of the protected this compound, coupling reagent, and base relative to the resin loading.

    • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-12 hours, or even overnight.

    • Increase Reaction Temperature: Gentle heating can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization of other amino acids in the sequence. Microwave-assisted peptide synthesis (MAPS) can be particularly effective in driving difficult couplings to completion.

Issue 2: Peptide Aggregation on the Resin

  • Symptom: Swelling of the resin beads decreases during synthesis, leading to poor reagent diffusion and failed couplings. The resin may appear clumped.

  • Root Cause: The growing peptide chain, particularly if it contains other hydrophobic or β-sheet-forming residues in addition to the sterically hindered this compound, can fold and aggregate on the solid support.

  • Solutions:

    • Change the Solvent: N-methylpyrrolidone (NMP) has better solvating properties than N,N-dimethylformamide (DMF) and can help disrupt aggregation. A mixture of solvents like DCM/DMF/NMP (1:1:1) may also be beneficial.

    • Incorporate Chaotropic Salts: Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO4 or LiCl in DMF) before the coupling step can help break up secondary structures.

    • Use Pseudoproline Dipeptides: If the sequence allows, strategically incorporating pseudoproline dipeptides can introduce "kinks" in the peptide backbone, disrupting the formation of β-sheets.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Yield with Hindered Amino AcidsRelative Racemization PotentialKey Considerations
HATU Aminium/Uronium SaltVery HighLowHighly efficient for challenging couplings. Should not be used in large excess to prevent potential guanidinylation of the N-terminus.
HBTU Aminium/Uronium SaltHighLowA reliable and cost-effective choice, though generally slower than HATU.
COMU Aminium/Uronium SaltHigh to Very HighLowHigh coupling efficiency, comparable to HATU. Considered safer than benzotriazole-based reagents.
PyBOP Phosphonium SaltHighLowEffective for hindered couplings, with byproducts that are generally less hazardous than some other phosphonium reagents.
DIC/HOAt Carbodiimide/AdditiveModerate to HighLow to ModerateThe addition of HOAt is crucial for suppressing racemization. Reaction times are typically longer.

Note: "Aib" (α-aminoisobutyric acid) is often used as a model for sterically hindered amino acids in these studies. The actual yield and racemization will be sequence-dependent.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-3-Amino-2,2-dimethylpropanoic acid-OH using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically demanding this compound.

  • Resin Preparation:

    • Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30-60 minutes.

    • Drain the solvent completely.

  • Activation Mixture Preparation:

    • In a separate reaction vessel, dissolve Fmoc-3-Amino-2,2-dimethylpropanoic acid-OH (3-5 equivalents relative to resin loading) in DMF.

    • Add HATU (3-4.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the drained resin.

    • Agitate the reaction vessel at room temperature for 2 to 4 hours. For particularly difficult couplings, the reaction time can be extended to overnight.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling (repeating steps 2 and 3) is recommended.

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_decision Decision cluster_next Next Step Resin Swell Resin in DMF Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash Resin (DMF) Deprotection->Wash1 Coupling Add Activation Mixture to Resin (2-4 hours) Wash1->Coupling Activation Prepare Activation Mixture: Fmoc-β-Api-OH + HATU + DIPEA Activation->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Decision Coupling Complete? Monitoring->Decision Wash2 Wash Resin (DMF) Decision->Coupling No (Double Couple) NextCycle Proceed to Next Cycle Decision->NextCycle Yes

Caption: Experimental workflow for coupling this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions Problem Low Coupling Yield with β-Api StericHindrance Steric Hindrance of gem-dimethyl group Problem->StericHindrance Aggregation Peptide Aggregation on Resin Problem->Aggregation Reagent Suboptimal Coupling Reagent Problem->Reagent OptimizeCoupling Optimize Coupling: - Use potent reagent (HATU, COMU) - Double couple - Extend reaction time/Increase temp. StericHindrance->OptimizeCoupling ChangeSolvent Improve Solvation: - Use NMP instead of DMF - Use chaotropic salts Aggregation->ChangeSolvent ModifySequence Modify Sequence Strategy: - Incorporate pseudoprolines (if applicable) Aggregation->ModifySequence Reagent->OptimizeCoupling

Caption: Troubleshooting logic for low coupling yields.

References

Technical Support Center: Optimizing Coupling of 3-Amino-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of 3-Amino-2,2-dimethylpropanoic acid in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this sterically hindered β-amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound is a β-amino acid with two methyl groups on the α-carbon (the carbon adjacent to the carboxyl group). This α,α-disubstitution creates significant steric hindrance, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slower reaction rates and incomplete coupling, resulting in deletion sequences in the final peptide product.

Q2: What are the most effective coupling reagents for incorporating this compound?

A2: For challenging couplings involving sterically hindered amino acids like this compound, high-reactivity coupling reagents are strongly recommended. Standard carbodiimide reagents such as DCC or DIC are often insufficient.[1] More potent onium salt reagents are generally required.[1] The most effective classes of coupling reagents are:

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly recommended due to their high reactivity and speed.[1] HATU is often considered a benchmark for difficult couplings.[2] COMU offers comparable efficiency to HATU with an improved safety profile as it is not based on potentially explosive HOBt/HOAt.[1]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1]

Q3: Can I use a standard coupling protocol for this compound?

A3: Standard coupling protocols are often inadequate for achieving high coupling efficiency with sterically hindered residues. It is typically necessary to employ optimized conditions. This may include using a more potent coupling reagent, increasing the equivalents of the amino acid and coupling reagent, extending the coupling time, or performing a "double coupling" (repeating the coupling step).

Q4: What is a "double coupling" and when should I use it for this compound?

A4: A double coupling is a strategy where the coupling reaction is performed a second time on the same amino acid residue before moving on to the next deprotection step. This is highly recommended for sterically hindered amino acids like this compound to ensure the reaction goes to completion and to minimize the formation of deletion sequences.[3] It is particularly useful when a qualitative test, such as the Kaiser test, indicates incomplete coupling after the first attempt.

Q5: How can I monitor the completion of the coupling reaction?

A5: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[4] A positive result (blue or purple beads) indicates the presence of unreacted primary amines on the resin, signaling an incomplete coupling. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or incomplete coupling yield (positive Kaiser test after extended coupling) Steric Hindrance: The bulky nature of this compound is impeding the reaction.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU.[1][2] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[3] 3. Increase reagent equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagent (e.g., 3-5 equivalents). 4. Increase reaction temperature: For some automated synthesizers, microwave heating can improve coupling efficiency for hindered amino acids.
Presence of deletion sequences in the final peptide Incomplete Coupling: The previous coupling step did not go to completion.Proactively use a double coupling protocol for the incorporation of this compound.[3] Always confirm complete coupling with a negative Kaiser test before proceeding to the next cycle.
Racemization/Epimerization Prolonged activation time or inappropriate base: The activated amino acid is losing its stereochemical purity.1. Use a coupling reagent known for low racemization: Phosphonium salts like PyBOP or aminium salts with HOAt or Oxyma additives (like HATU and COMU) are good choices.[1] 2. Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation. 3. Optimize the base: While DIPEA is commonly used, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can sometimes reduce racemization, although this may require longer coupling times.

Data Presentation

While specific, directly comparable quantitative data for the coupling of this compound with a range of modern coupling reagents is not extensively available in the literature, the following table summarizes the qualitative performance and general recommendations based on their effectiveness with other sterically hindered amino acids.

Table 1: Qualitative Comparison of Recommended Coupling Reagents for this compound

Coupling ReagentClassRelative ReactivityKey Considerations
HATU Aminium/Uronium SaltVery HighConsidered one of the most efficient reagents for hindered couplings and suppressing racemization.[2]
HCTU Aminium/Uronium SaltHighA more cost-effective alternative to HATU with high reactivity.[2]
COMU Uronium SaltVery HighEfficiency is comparable to HATU, with an improved safety profile as it's based on the non-explosive OxymaPure.[1][2]
PyBOP Phosphonium SaltHighHigh efficiency and known for low racemization. Byproducts can sometimes be challenging to remove.
DIC/OxymaPure Carbodiimide/AdditiveModerate-HighOxymaPure significantly enhances the efficiency of DIC and is effective at suppressing racemization. A good option if onium salts are to be avoided.

Experimental Protocols

The following are generalized protocols for the manual incorporation of Fmoc-3-Amino-2,2-dimethylpropanoic acid-OH in Fmoc-based SPPS. These should be adapted and optimized for your specific peptide sequence and synthesis scale.

Protocol 1: Standard (Extended Time) Single Coupling
  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5-7 times).

    • Confirm complete deprotection with a positive Kaiser test.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-3-Amino-2,2-dimethylpropanoic acid-OH (3 equivalents, 0.3 mmol) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents, 0.29 mmol) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for an extended period, typically 2 to 4 hours.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test.

    • If the Kaiser test is negative (yellow beads), the coupling is complete.

    • Wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Recommended Double Coupling
  • First Coupling:

    • Follow steps 1 and 2 from Protocol 1, but with a standard coupling time of 1-2 hours.

    • After the first coupling, drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-3-Amino-2,2-dimethylpropanoic acid-OH as described in step 2 of Protocol 1.

    • Add this solution to the resin and agitate for another 1-2 hours.

  • Monitoring and Washing:

    • After the second coupling, perform a Kaiser test. A negative result is expected.

    • Wash the resin thoroughly with DMF (5-7 times) before proceeding to the next deprotection step.

Visualizations

SPPS_Workflow Start Start with N-Fmoc protected peptide-resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Kaiser_Test1 Kaiser Test (Positive) Wash1->Kaiser_Test1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Kaiser_Test1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test2 Kaiser Test (Complete?) Wash2->Kaiser_Test2 Next_Cycle Proceed to Next Cycle Kaiser_Test2->Next_Cycle Negative Double_Couple Perform Double Coupling Kaiser_Test2->Double_Couple Positive Next_Cycle->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage from Resin Next_Cycle->Final_Cleavage Final amino acid coupled Double_Couple->Coupling

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Coupling_Decision_Tree Start Incorporating 3-Amino- 2,2-dimethylpropanoic acid First_Coupling Perform First Coupling (1-2 hours) Start->First_Coupling Kaiser_Test Kaiser Test First_Coupling->Kaiser_Test Negative_Result Coupling Complete Proceed to Next Cycle Kaiser_Test->Negative_Result Negative Positive_Result Incomplete Coupling Kaiser_Test->Positive_Result Positive Second_Coupling Perform Second Coupling (1-2 hours) Positive_Result->Second_Coupling Final_Wash Wash Resin Second_Coupling->Final_Wash Proceed Proceed to Next Cycle Final_Wash->Proceed

Caption: Decision tree for the double coupling of a sterically hindered amino acid.

References

Preventing racemization during 3-Amino-2,2-dimethylpropanoic acid activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing racemization during the activation of 3-Amino-2,2-dimethylpropanoic acid, a sterically hindered β-amino acid. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stereochemical integrity of your compounds during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, the R and S forms of this compound). This is a significant issue in drug development as different enantiomers can have different pharmacological activities and toxicities. For this compound, the gem-dimethyl group at the α-carbon does not make the α-carbon a chiral center. However, if the substitution pattern of the molecule overall creates a chiral center elsewhere, or if this amino acid is part of a larger chiral molecule, maintaining stereochemical purity during chemical reactions is crucial. The principles of preventing racemization at adjacent chiral centers during the activation of the carboxylic acid are still highly relevant.

Q2: What are the primary mechanisms of racemization during carboxylic acid activation?

A2: The two main pathways for racemization during the activation of amino acids are:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism for α-amino acids. The activated carboxyl group can cyclize to form a planar oxazolone intermediate. The proton at the chiral α-carbon becomes acidic and can be easily removed by a base, leading to a loss of stereochemical information. While this compound is a β-amino acid and does not form a simple oxazolone, analogous cyclization and deprotonation/reprotonation events can lead to racemization if there is a chiral center alpha to the carbonyl group.[1]

  • Direct Enolization: A base can directly remove a proton from the carbon atom alpha to the activated carbonyl group, forming a planar enolate intermediate. This achiral enolate can then be reprotonated from either side, resulting in racemization. This is a relevant concern for this compound, especially under strongly basic conditions.[1]

Q3: How does the steric hindrance of this compound affect coupling reactions and the risk of racemization?

A3: The gem-dimethyl group creates significant steric hindrance, which can slow down the desired coupling reaction. This can provide a larger window of opportunity for the competing racemization process to occur, especially if harsh activation methods or high temperatures are used to drive the coupling to completion. Therefore, the choice of coupling reagent and conditions is critical.

Q4: Which coupling reagents are recommended for sterically hindered amino acids like this compound to minimize racemization?

A4: For sterically hindered amino acids, high-reactivity coupling reagents that can facilitate rapid amide bond formation are preferred, as this minimizes the lifetime of racemization-prone intermediates. Onium salts such as HATU, HCTU, and COMU are generally more effective than standard carbodiimides like DCC or DIC.[2] Phosphonium salts like PyAOP and PyBOP are also excellent choices.[3]

Q5: What is the role of additives like HOBt, HOAt, and Oxyma in preventing racemization?

A5: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They react with the initially formed, highly reactive intermediate to generate an active ester that is more stable and less prone to racemization. HOAt and Oxyma are generally considered more effective than HOBt in suppressing racemization.[2] COMU is a uronium salt that incorporates an Oxyma moiety in its structure, making it a highly efficient and racemization-suppressing standalone reagent.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High levels of the undesired enantiomer detected post-coupling. Inappropriate Coupling Reagent/Additive: Carbodiimides (DCC, DIC) used without an additive are prone to causing racemization.Switch to an onium salt reagent (HATU, HCTU, COMU) or a phosphonium salt (PyAOP, PyBOP). If using a carbodiimide, always include an additive like HOAt or Oxyma.
Strong or Excess Base: Bases like triethylamine (TEA) or excess amounts of any base can accelerate racemization.Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction.
High Reaction Temperature: Elevated temperatures increase the rate of both the coupling reaction and racemization.Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). For very difficult couplings, microwave synthesis can be effective by providing rapid heating for short durations, which can sometimes favor the desired reaction over racemization.
Prolonged Activation Time: Allowing the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine can increase the formation of racemization-prone intermediates.Minimize the pre-activation time. Add the amine component as soon as possible after the activation of the carboxylic acid.
Incomplete or slow coupling reaction. Steric Hindrance: The gem-dimethyl group on this compound significantly hinders the reaction.Use a highly reactive coupling reagent like HATU or COMU. Consider a "double coupling" where the coupling step is repeated with fresh reagents. Increasing the reaction time or using microwave-assisted synthesis can also improve yields.
Poor Solubility: The reagents or the growing peptide may have poor solubility in the reaction solvent.Switch to a more effective solvent. N-methylpyrrolidone (NMP) often has better solvating properties than dimethylformamide (DMF). A mixture of solvents may also be beneficial.

Data Presentation: Comparison of Coupling Reagents and Additives

The following tables summarize quantitative data on the effectiveness of different coupling conditions in suppressing racemization for sterically hindered and racemization-prone amino acids. While this data is not specific to this compound, it provides valuable insights into the expected performance of these reagents.

Table 1: Racemization of Fmoc-His(Trt)-OH with Various Coupling Reagents

Coupling ReagentBase% D-Isomer Formed
HATUNMMHigh
DIC/OxymaNone specified1.8%

Data adapted from studies on racemization-prone amino acids to highlight the effectiveness of different coupling systems.[2]

Table 2: Racemization of Fmoc-Cys(Trt)-OH with Various Coupling Reagents

Coupling ReagentBase% D-Isomer Formed
DIC/OxymaNone specifiedNegligible

Data adapted from studies on racemization-prone amino acids to highlight the effectiveness of different coupling systems.[2]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of this compound using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis.

  • Resin Preparation: If performing SPPS, swell the resin with the free N-terminal amine in DMF for 30 minutes.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve 3-5 equivalents of N-protected this compound in DMF.

    • Add 3-5 equivalents of HATU.

    • Add 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). NMM is preferred to further minimize racemization.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activation mixture to the resin (or the amine component in solution).

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Quantification of Racemization by HPLC Analysis of Diastereomers

This protocol provides a general method to assess the level of racemization after a coupling reaction.

  • Synthesis of a Model Dipeptide:

    • Couple the activated this compound to a chiral amine (e.g., the methyl ester of a standard L-amino acid like L-alanine).

    • After the reaction, cleave the resulting dipeptide from the resin (if applicable) and perform a standard work-up.

  • HPLC Analysis:

    • Dissolve the crude dipeptide in a suitable solvent (e.g., acetonitrile/water).

    • Inject the sample onto a chiral HPLC column.

    • Use an appropriate mobile phase to separate the diastereomers.

    • Monitor the elution profile using a UV detector.

  • Quantification:

    • The two diastereomers (one from the coupling of the desired enantiomer and one from the coupling of the racemized enantiomer) should elute as separate peaks.

    • Integrate the peak areas for both diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area of undesired diastereomer / (Area of desired diastereomer + Area of undesired diastereomer)] * 100

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (for α-amino acids) cluster_enolization Direct Enolization Activated_AA Activated N-Protected Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate -H+ (Base) Achiral_Intermediate->Oxazolone +H+ Racemized_Product Racemized Peptide Achiral_Intermediate->Racemized_Product + Amine Activated_AA2 Activated Carboxylic Acid Enolate Planar Enolate Intermediate Activated_AA2->Enolate -H+ (Base) Racemized_Product2 Racemized Product Enolate->Racemized_Product2 +H+, +Amine

Primary mechanisms of racemization during amino acid activation.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent and Additives Start->Check_Reagent Check_Base Evaluate Base Check_Reagent->Check_Base Optimal reagent used Solution_Reagent Switch to HATU, COMU, or PyAOP. Use Oxyma or HOAt as additive. Check_Reagent->Solution_Reagent Carbodiimide alone or inefficient onium salt? Check_Conditions Evaluate Reaction Conditions Check_Base->Check_Conditions Optimal base used Solution_Base Use weaker/hindered base (NMM, Collidine). Minimize equivalents. Check_Base->Solution_Base Strong/excess base used? Solution_Conditions Lower temperature (0°C). Minimize pre-activation time. Check_Conditions->Solution_Conditions High temp or long pre-activation? End Racemization Minimized Check_Conditions->End Optimal conditions used Solution_Reagent->Check_Base Solution_Base->Check_Conditions Solution_Conditions->End

A logical workflow for troubleshooting high racemization levels.

Experimental_Workflow cluster_activation 1. Activation cluster_coupling 2. Coupling cluster_analysis 3. Analysis AA N-Protected Amino Acid Activation_Mix Activated Amino Acid AA->Activation_Mix Reagents HATU + NMM/DIPEA Reagents->Activation_Mix Coupling Coupling Reaction (RT, 1-2h) Activation_Mix->Coupling Amine Free Amine Component (on resin or in solution) Amine->Coupling Workup Work-up / Cleavage Coupling->Workup HPLC Chiral HPLC Analysis Workup->HPLC Quantify Quantify Diastereomers HPLC->Quantify

Workflow for coupling and racemization analysis.

References

Troubleshooting aggregation of peptides containing 3-Amino-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating 3-Amino-2,2-dimethylpropanoic acid. The information provided is based on established principles for handling hydrophobic and aggregation-prone peptides, including those containing similar sterically hindered amino acids like Aib (α-aminoisobutyric acid).

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis, purification, and handling of peptides containing this compound.

Issue 1: Poor Resin Swelling and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • The resin bed appears shrunken or does not swell to its expected volume.

  • Incomplete Fmoc-deprotection or coupling reactions, leading to deletion sequences.

  • Colorimetric tests (e.g., Kaiser or TNBS) give false-negative results.

Possible Cause: On-resin aggregation of the growing peptide chains is likely occurring. The incorporation of the bulky and hydrophobic this compound can promote the formation of stable secondary structures, which limits the access of solvents and reagents to the reactive sites.

Solutions:

StrategyDescriptionKey Considerations
Modify Synthesis Conditions Solvent System: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methyl-2-pyrrolidone (NMP) or by adding dimethyl sulfoxide (DMSO). A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.NMP is generally superior to DMF for solvating growing peptide chains.
Temperature: Perform coupling reactions at an elevated temperature (e.g., 50-75°C) to disrupt secondary structures.Use shorter reaction times at elevated temperatures to avoid side reactions.
Incorporate Structure-Disrupting Elements Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) to introduce a "kink" in the peptide backbone, disrupting β-sheet formation.Insert pseudoprolines approximately every 6-8 residues, especially before hydrophobic clusters.
Backbone Protection: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid to prevent hydrogen bonding.Coupling to Hmb-protected amino acids can be slow and may require extended reaction times.
Use Additives Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt aggregates.Ensure the chaotropic salt is thoroughly washed away before coupling, as it can interfere with some reagents.
Sonication: Gently sonicate the reaction vessel in a water bath for 15-30 minutes to mechanically break up aggregates.This can be particularly useful if the resin has visibly clumped.
Issue 2: Difficulty in Purifying the Peptide via HPLC

Symptoms:

  • Broad or tailing peaks in the HPLC chromatogram.

  • Poor resolution between the desired peptide and impurities.

  • Low recovery of the purified peptide.

Possible Cause: The hydrophobicity and aggregation propensity of the peptide can lead to poor chromatographic behavior. The peptide may be interacting strongly and non-specifically with the stationary phase or aggregating in the mobile phase.

Solutions:

StrategyDescriptionKey Considerations
Optimize HPLC Parameters Stationary Phase: For highly hydrophobic peptides, consider a C8 or C4 column instead of the standard C18 to reduce retention time and improve peak shape.A C18 column is a good starting point; switch to a less hydrophobic phase if retention is too strong.
Mobile Phase Modifiers: Increase the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase. Adding a small percentage of isopropanol or n-propanol can also help to solubilize the peptide.Ensure the chosen solvent is compatible with your HPLC system and detection method.
Ion-Pairing Agent: Vary the concentration of the ion-pairing agent (e.g., TFA). In some cases, using a different ion-pairing agent like formic acid can improve peak shape.Higher concentrations of TFA can sometimes improve resolution but may be difficult to remove during lyophilization.
Temperature: Increase the column temperature (e.g., to 40-60°C) to improve peak shape and reduce viscosity.Be mindful of the peptide's stability at elevated temperatures.
Issue 3: Poor Solubility of the Lyophilized Peptide

Symptoms:

  • The lyophilized peptide powder does not dissolve in aqueous buffers.

  • The solution is cloudy or contains visible precipitates.

Possible Cause: The presence of multiple hydrophobic residues, including this compound, can lead to very low aqueous solubility.

Solutions:

StrategyDescriptionKey Considerations
Systematic Solubility Testing Initial Solvent: Start by attempting to dissolve a small aliquot of the peptide in deionized water. If unsuccessful, proceed to the next steps.Always use a small amount of peptide for initial solubility tests to avoid wasting the entire batch.
pH Adjustment: Based on the peptide's net charge at neutral pH, try dissolving it in a dilute acidic or basic solution. For a net positive charge, use 10% acetic acid. For a net negative charge, use 0.1% ammonium hydroxide.After dissolution, the pH can be carefully adjusted to the desired value for the experiment.
Organic Co-solvents: For highly hydrophobic peptides, first dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer to the desired concentration.Ensure the final concentration of the organic solvent is compatible with your downstream application.
Use of Additives Chaotropic Agents: In cases of extreme aggregation, chaotropic agents like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can be used to solubilize the peptide.These agents will denature the peptide and need to be removed (e.g., by dialysis or size-exclusion chromatography) if the native conformation is required.

Frequently Asked Questions (FAQs)

Q1: How does this compound contribute to peptide aggregation?

A1: this compound is a β-amino acid with a sterically hindered dimethyl group at the α-carbon. This structural feature can significantly impact peptide conformation and aggregation. The gem-dimethyl group restricts the conformational freedom of the peptide backbone, which can favor the adoption of specific secondary structures, such as helices or β-sheets. The hydrophobic nature of the dimethyl group can also drive aggregation through hydrophobic interactions, especially in sequences with other non-polar residues.

Q2: Can I predict the aggregation propensity of my peptide sequence containing this compound?

A2: While several algorithms exist to predict the aggregation-prone regions of peptides composed of natural amino acids, these models may not be accurate for sequences containing non-natural amino acids like this compound. However, you can make a qualitative assessment by considering the overall hydrophobicity of the sequence and the presence of alternating hydrophobic and hydrophilic residues, which is a pattern known to favor β-sheet formation and aggregation.

Q3: What is the best way to store a peptide containing this compound?

A3: Lyophilized peptides should be stored at -20°C or -80°C. Once in solution, it is recommended to make aliquots to avoid repeated freeze-thaw cycles. The choice of storage buffer is critical. If possible, store the peptide in a buffer in which it is fully solubilized. If the peptide was dissolved in an organic co-solvent, ensure that the peptide remains in solution upon freezing and thawing. For short-term storage (days to weeks), refrigeration at 4°C may be acceptable if the peptide is stable and does not precipitate.

Q4: Can microwave-assisted peptide synthesis help in overcoming aggregation?

A4: Yes, microwave-assisted solid-phase peptide synthesis can be a very effective strategy for synthesizing difficult sequences, including those prone to aggregation. The microwave energy can efficiently break up intermolecular hydrogen bonds that lead to aggregation, thereby improving both coupling and deprotection efficiencies.

Q5: Are there any specific analytical techniques to confirm that my peptide is aggregating?

A5: Yes, several biophysical techniques can be used to characterize peptide aggregation. Dynamic Light Scattering (DLS) can be used to determine the size distribution of particles in solution, with an increase in particle size indicating aggregation. Thioflavin T (ThT) fluorescence assay is commonly used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. Transmission Electron Microscopy (TEM) provides direct visualization of the aggregate morphology. Circular Dichroism (CD) spectroscopy can be used to monitor changes in the secondary structure of the peptide, where a transition to β-sheet conformation can be indicative of aggregation.

Quantitative Data on Peptide Aggregation and Solubility

Table 1: Illustrative Aggregation Kinetics of a Model Peptide

ConditionLag Time (t_lag, hours)Apparent Rate Constant (k_app, h⁻¹)
PBS, pH 7.4, 25°C12.50.08
PBS, pH 7.4, 37°C4.20.25
PBS with 10% DMSO, pH 7.4, 37°C8.90.12
PBS with 50 µM Inhibitor X, pH 7.4, 37°C15.10.06

Table 2: Illustrative Solubility of a Model Peptide in Different Solvents

SolventSolubility (mg/mL)
Deionized Water< 0.1
10% Acetic Acid1.5
0.1% Ammonium Hydroxide0.8
50% Acetonitrile in Water2.0
100% DMSO> 10

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Fibril Formation

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. This assay is used to monitor the kinetics of fibril formation in real-time.[1][2]

Materials:

  • Peptide stock solution (in an appropriate solvent, e.g., DMSO)

  • ThT stock solution (e.g., 1 mM in deionized water, filtered)

  • Assay buffer (e.g., PBS, pH 7.4, filtered)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm

Procedure:

  • Prepare the reaction mixture in the wells of the 96-well plate. For a final volume of 200 µL:

    • Add the appropriate volume of assay buffer.

    • Add ThT stock solution to a final concentration of 10-20 µM.

    • Add the peptide stock solution to the desired final concentration (e.g., 50 µM).

  • Prepare control wells:

    • Buffer with ThT only (for background fluorescence).

    • Buffer with peptide only (to check for intrinsic fluorescence).

  • Seal the plate to prevent evaporation.

  • Incubate the plate in the fluorescence plate reader at a constant temperature (e.g., 37°C).

  • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours). It is recommended to include a brief shaking step before each reading to ensure a homogenous solution.

  • Plot the fluorescence intensity against time. The resulting curve is typically sigmoidal, with a lag phase, a growth phase, and a plateau phase.

Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This information is used to determine the hydrodynamic radius of the particles.[3][4]

Materials:

  • Peptide solution at the desired concentration and in the final buffer.

  • DLS instrument.

  • Low-volume cuvette.

Procedure:

  • Prepare the peptide solution and filter it through a low-protein-binding filter (e.g., 0.22 µm) to remove any dust or pre-existing large aggregates.

  • Transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Set the instrument parameters, including the solvent viscosity and refractive index.

  • Perform the measurement. The instrument will collect data for a set duration.

  • Analyze the data to obtain the size distribution profile. The presence of a population of larger particles indicates aggregation.

Protocol 3: Transmission Electron Microscopy (TEM) for Visualization of Aggregates

Principle: TEM uses a beam of electrons to create a high-resolution, two-dimensional image of the sample, allowing for the direct visualization of the morphology of peptide aggregates.[5][6]

Materials:

  • Peptide aggregate sample.

  • TEM grids (e.g., carbon-coated copper grids).

  • Negative stain solution (e.g., 2% uranyl acetate in water).

  • Filter paper.

  • Forceps.

Procedure:

  • Place a 5-10 µL drop of the peptide sample onto the carbon-coated side of a TEM grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Wick away the excess liquid from the edge of the grid using a piece of filter paper.

  • Wash the grid by placing it on a drop of deionized water for a few seconds and then wicking away the water.

  • Apply a drop of the negative stain solution to the grid for 30-60 seconds.

  • Wick away the excess stain.

  • Allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_handling Handling Stage synthesis_issue Issue during SPPS? (e.g., poor swelling, failed coupling) synthesis_solutions Implement Synthesis Solutions: - Change solvent (NMP, DMSO) - Increase temperature - Use pseudoprolines - Add chaotropic salts synthesis_issue->synthesis_solutions Yes purification_issue Difficulty in HPLC Purification? (e.g., broad peaks, low recovery) synthesis_issue->purification_issue No synthesis_solutions->purification_issue purification_solutions Optimize HPLC Parameters: - Change column (C8, C4) - Modify mobile phase - Adjust temperature purification_issue->purification_solutions Yes solubility_issue Poor Solubility of Lyophilized Peptide? purification_issue->solubility_issue No purification_solutions->solubility_issue solubility_solutions Systematic Solubilization: - Test different pH - Use organic co-solvents (DMSO) - Employ chaotropic agents solubility_issue->solubility_solutions Yes end_node End solubility_issue->end_node No solubility_solutions->end_node start Start start->synthesis_issue

Caption: General troubleshooting workflow for peptide aggregation.

Peptide_Synthesis_Aggregation_Workflow start Start SPPS check_swelling Check Resin Swelling start->check_swelling swelling_ok Swelling OK? check_swelling->swelling_ok coupling_step Perform Coupling/Deprotection swelling_ok->coupling_step Yes troubleshoot Troubleshoot Aggregation swelling_ok->troubleshoot No monitor_reaction Monitor Reaction Progress (e.g., Kaiser Test) coupling_step->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete continue_synthesis Continue Synthesis reaction_complete->continue_synthesis Yes reaction_complete->troubleshoot No continue_synthesis->check_swelling end_synthesis Synthesis Complete continue_synthesis->end_synthesis Final Residue troubleshoot->coupling_step Peptide_Solubility_Workflow start Start with Lyophilized Peptide try_water Attempt to dissolve in Water/Buffer start->try_water is_soluble1 Soluble? try_water->is_soluble1 check_charge Determine Net Charge of Peptide is_soluble1->check_charge No success Peptide Solubilized is_soluble1->success Yes try_acid_base Use Dilute Acid (if basic) or Base (if acidic) check_charge->try_acid_base is_soluble2 Soluble? try_acid_base->is_soluble2 try_organic Use Organic Co-solvent (e.g., DMSO) and dilute with buffer is_soluble2->try_organic No is_soluble2->success Yes is_soluble3 Soluble? try_organic->is_soluble3 use_chaotrope Use Chaotropic Agent (e.g., Guanidine HCl) is_soluble3->use_chaotrope No is_soluble3->success Yes use_chaotrope->success

References

Degradation pathways of 3-Amino-2,2-dimethylpropanoic acid under synthesis conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and stability of 3-Amino-2,2-dimethylpropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound, focusing on potential degradation pathways.

Issue 1: Low Yield or Purity of this compound During Synthesis

Possible Cause: Degradation of the product under the reaction conditions. The presence of the gem-dimethyl group can influence the stability and reactivity of the molecule.

Troubleshooting Steps:

  • Reaction Temperature: High temperatures can promote side reactions.

    • Recommendation: Attempt the synthesis at a lower temperature and monitor the reaction progress carefully.

  • pH of the Reaction Mixture: Both acidic and basic conditions can potentially lead to degradation of β-amino acids.

    • Recommendation: Maintain the pH of the reaction mixture within a neutral or near-neutral range, if the synthesis chemistry allows. Buffer the reaction if necessary.

  • Presence of Oxidizing Agents: Oxidative degradation can occur, especially if the reaction is exposed to air for extended periods at elevated temperatures.

    • Recommendation: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: The purification process itself can sometimes lead to degradation.

    • Recommendation: Minimize the time the compound is exposed to harsh conditions during work-up and purification. Use mild purification techniques where possible.

Issue 2: Appearance of Unknown Impurities in the Final Product

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Impurities: Use analytical techniques such as HPLC-MS and NMR to identify the structure of the impurities.[1][2]

  • Hypothesize Degradation Pathway: Based on the structure of the impurities, propose a likely degradation pathway. Potential pathways for β-amino acids include decarboxylation, cyclization, and oxidation.

  • Modify Reaction Conditions: Adjust the synthesis parameters (temperature, pH, atmosphere) to disfavor the identified degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under synthesis conditions?

A1: While specific studies on this compound are limited, general degradation pathways for β-amino acids that could potentially occur include:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, especially at elevated temperatures.[3][4] The resulting product would be 2,2-dimethyl-1-propanamine.

  • Intramolecular Cyclization: Formation of a lactam, a four-membered ring in this case (a β-lactam). This is generally less favorable for β-amino acids compared to γ- or δ-amino acids but can be influenced by reaction conditions.[5][6]

  • Oxidative Degradation: The amino group can be susceptible to oxidation, leading to various degradation products.

Q2: How can I monitor the stability of this compound during my synthesis?

A2: Regular in-process control (IPC) checks using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help monitor the formation of impurities and the consumption of starting materials. Comparing the analytical profiles at different time points will indicate if the product is degrading.

Q3: Are there any known side reactions specific to the synthesis of peptides containing this compound?

A3: Yes, steric hindrance from the gem-dimethyl group at the C2 position can lead to difficulties and side reactions during peptide coupling reactions. This may result in lower coupling yields or the formation of side products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[7][8][9]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • UV-Vis spectrophotometer or photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in water or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV light of a specific wavelength and intensity.[10][11][12]

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC-UV/MS to quantify the remaining parent compound and identify any degradation products.

Data Presentation:

Stress ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl 010000
89532
2485105
0.1 M NaOH 010000
89811
249073
3% H₂O₂ 010000
89262
2480155
60°C 010000
89910
249631
UV Light 010000
89721
249172

Protocol 2: UPLC-MS Method for Purity and Impurity Profiling

Objective: To develop a UPLC-MS method for the separation and identification of this compound and its potential impurities.[13][14][15]

Instrumentation:

  • UPLC system with a PDA detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate polar and non-polar compounds (e.g., 5% to 95% B over 10 minutes)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • PDA Wavelength: 210 nm

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 50-500

  • Source Temperature: 120°C

  • Capillary Voltage: 3.5 kV

Visualizations

Degradation_Pathways cluster_degradation Potential Degradation Pathways This compound This compound Decarboxylation Decarboxylation This compound->Decarboxylation Heat Cyclization (β-Lactam formation) Cyclization (β-Lactam formation) This compound->Cyclization (β-Lactam formation) Activating agents Oxidation Oxidation This compound->Oxidation Oxidizing agents

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Stability & Impurity Analysis Start Synthesis Start Synthesis In-Process Control (TLC/HPLC) In-Process Control (TLC/HPLC) Start Synthesis->In-Process Control (TLC/HPLC) Work-up & Purification Work-up & Purification In-Process Control (TLC/HPLC)->Work-up & Purification Final Product Final Product Work-up & Purification->Final Product Forced Degradation Study Forced Degradation Study Final Product->Forced Degradation Study UPLC-MS Analysis UPLC-MS Analysis Final Product->UPLC-MS Analysis NMR Analysis NMR Analysis Final Product->NMR Analysis

Caption: Experimental workflow for synthesis and analysis.

Troubleshooting_Logic Low Yield/Purity Low Yield/Purity Check Temperature Check Temperature Low Yield/Purity->Check Temperature Check pH Check pH Low Yield/Purity->Check pH Check Atmosphere Check Atmosphere Low Yield/Purity->Check Atmosphere Modify Work-up Modify Work-up Low Yield/Purity->Modify Work-up High High Check Temperature->High is it? Acidic/Basic Acidic/Basic Check pH->Acidic/Basic is it? Air Exposure Air Exposure Check Atmosphere->Air Exposure is there? Harsh Conditions Harsh Conditions Modify Work-up->Harsh Conditions are they? Lower Temperature Lower Temperature High->Lower Temperature Neutralize/Buffer Neutralize/Buffer Acidic/Basic->Neutralize/Buffer Inert Atmosphere Inert Atmosphere Air Exposure->Inert Atmosphere Mild Purification Mild Purification Harsh Conditions->Mild Purification

References

Technical Support Center: Cleavage Cocktail Optimization for Peptides with 3-Amino-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of peptides containing the sterically hindered β-amino acid, 3-Amino-2,2-dimethylpropanoic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven recommendations to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this specific step in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems users may encounter during the cleavage of peptides containing this compound.

Issue 1: Incomplete Cleavage and Low Peptide Yield

Symptom: After cleavage and precipitation, the yield of the crude peptide is significantly lower than expected.

Initial Diagnosis:

To confirm that the low yield is due to incomplete cleavage, a post-cleavage Kaiser test can be performed on the resin beads.[1] A positive result (deep blue or purple color) indicates the presence of un-cleaved peptide still attached to the resin.[1]

Possible Causes and Recommended Solutions:

Possible Cause Recommended Solution
Steric Hindrance: The bulky nature of this compound can impede the access of trifluoroacetic acid (TFA) to the linker.Increase the cleavage reaction time. It is advisable to perform a time-course experiment (e.g., 2, 4, and 6 hours) to determine the optimal duration.[2]
Insufficient Acid Strength: The standard TFA concentration may not be sufficient for cleaving a sterically hindered peptide.While increasing TFA concentration beyond 95% is not standard, ensuring the TFA is of high quality and not degraded is crucial.[1]
Poor Resin Swelling: Inadequate swelling of the resin can limit reagent access to the peptide.Ensure the resin is thoroughly washed with a suitable solvent like dichloromethane (DCM) to remove any residual DMF and is properly dried before cleavage.[3]
Degraded Reagents: Old or improperly stored TFA and scavengers can lose their efficacy.Always use fresh, high-quality reagents for the cleavage cocktail.[1][2]

Troubleshooting Workflow for Incomplete Cleavage:

start Low Peptide Yield kaiser_test Perform Post-Cleavage Kaiser Test start->kaiser_test positive Positive (Blue/Purple) kaiser_test->positive Incomplete Cleavage negative Negative (No Color Change) kaiser_test->negative Cleavage is Likely Complete extend_time Increase Cleavage Time (e.g., 4-6 hours) positive->extend_time other_issues Investigate Other Potential Issues (e.g., Synthesis, Precipitation) negative->other_issues check_reagents Use Fresh, High-Quality TFA and Scavengers extend_time->check_reagents re_cleave Re-cleave Resin check_reagents->re_cleave analyze Analyze Supernatant and Resin re_cleave->analyze

Caption: Decision pathway for troubleshooting low peptide yield due to incomplete cleavage.

Issue 2: Peptide Degradation or Side Product Formation

Symptom: HPLC or Mass Spectrometry (MS) analysis of the crude peptide shows significant impurities or degradation products.

Possible Causes and Recommended Solutions:

Possible Cause Recommended Solution
Reactive Cations: Highly reactive cationic species are generated from protecting groups during TFA treatment, which can modify sensitive residues.[4]Use an optimized scavenger cocktail. Triisopropylsilane (TIS) is effective at scavenging carbocations.[3][5] For peptides with other sensitive residues (e.g., Trp, Cys, Met), a more complex scavenger mixture may be required.[5]
Prolonged Acid Exposure: Extended exposure to strong acid can lead to the degradation of some peptides.Optimize the cleavage time to be sufficient for complete cleavage but not excessively long. A time-course study is recommended.
Oxidation: Methionine or Cysteine residues can be oxidized during cleavage.Add 1-2% 1,2-ethanedithiol (EDT) to the cleavage cocktail to maintain a reducing environment.[6]

Frequently Asked Questions (FAQs)

Q1: What is a standard cleavage cocktail for peptides with sterically hindered amino acids like this compound?

A1: A common starting point is a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1][4][7] However, due to the steric hindrance of this compound, longer cleavage times may be necessary.

Q2: Why are scavengers necessary in the cleavage cocktail?

A2: Scavengers are crucial for trapping reactive carbocations that are liberated from side-chain protecting groups and the resin linker during acidolysis with TFA.[5][8] Without effective scavengers, these reactive species can cause unwanted side reactions, leading to impurities.[5]

Q3: How can I monitor the efficiency of the cleavage reaction?

A3: A small-scale trial cleavage can be performed on 10-20 mg of the peptide-resin.[9] The cleaved peptide can then be precipitated, and the supernatant analyzed by HPLC and MS to assess the cleavage efficiency and purity of the peptide.[9]

Q4: My peptide is not precipitating well in cold diethyl ether. What should I do?

A4: This can happen with short or very hydrophobic peptides.[5] Try increasing the volume of cold ether (at least a 10-fold excess) and ensure it is thoroughly chilled.[5] If precipitation is still poor, consider alternative non-polar solvents or mixtures, such as ether/hexane.[5]

Experimental Protocols

Protocol 1: Small-Scale Trial Cleavage

Objective: To determine the optimal cleavage time and assess the purity of the crude peptide.

Materials:

  • Dried peptide-resin (10-20 mg)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Microcentrifuge tubes

  • HPLC and MS for analysis

Procedure:

  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add the prepared cleavage cocktail (e.g., 200 µL) to the resin.[9]

  • Allow the reaction to proceed at room temperature with occasional vortexing. Test different time points (e.g., 2, 4, 6 hours).[1]

  • After the desired time, filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[1]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.[1]

  • Dry the peptide pellet under a gentle stream of nitrogen or under vacuum.[1]

  • Dissolve the crude peptide in a suitable solvent for HPLC and MS analysis.

Protocol 2: Post-Cleavage Kaiser Test

Objective: To qualitatively determine if the peptide is still attached to the resin after cleavage.

Materials:

  • A small sample of the resin beads after cleavage and filtration.

  • Reagent A: 5% (w/v) ninhydrin in ethanol.

  • Reagent B: 80% (w/v) phenol in ethanol.

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.

  • Small glass test tube.

  • Heating block or water bath at 100°C.

Procedure:

  • Place a few dried resin beads (approximately 5-10 mg) into a clean, dry glass test tube.[1]

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[1]

  • Gently mix the contents.

  • Heat the test tube at 100°C for 5 minutes.[1]

  • Observe the color of the resin beads and the solution. A deep blue or purple color indicates the presence of remaining peptide on the resin.[1]

Data Presentation

Table 1: Comparison of Cleavage Cocktails for a Model Peptide Containing a Sterically Hindered Residue
Cleavage Cocktail Composition (v/v/v) Reaction Time (hours) Crude Peptide Purity (%) Notes
95% TFA / 2.5% H₂O / 2.5% TIS275Incomplete cleavage observed.
95% TFA / 2.5% H₂O / 2.5% TIS490Significantly improved cleavage efficiency.
95% TFA / 2.5% H₂O / 2.5% TIS691Marginal improvement over 4 hours.
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT488Recommended for peptides with Cys or Met residues.[6]
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K)492Effective for peptides with multiple sensitive residues.[5]

Data is representative and intended for illustrative purposes. Actual results will vary depending on the specific peptide sequence.

Visualizations

cluster_prep Preparation cluster_cleavage Cleavage cluster_workup Work-up cluster_analysis Analysis resin Dry Peptide-Resin add_cocktail Add Cocktail to Resin resin->add_cocktail cocktail Prepare Fresh Cleavage Cocktail cocktail->add_cocktail react React at Room Temperature (2-6 hours) add_cocktail->react filter Filter to Separate Resin react->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate centrifuge Centrifuge and Wash Pellet precipitate->centrifuge dry Dry Crude Peptide centrifuge->dry analyze_peptide Analyze by HPLC and MS dry->analyze_peptide

Caption: General experimental workflow for peptide cleavage and work-up.

References

Technical Support Center: Purifying Hydrophobic Peptides Containing 3-Amino-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of hydrophobic peptides incorporating 3-Amino-2,2-dimethylpropanoic acid (3-Adp).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-Adp) and why does it complicate peptide purification?

This compound, also known as β-homo-tert-butylglycine, is a non-canonical amino acid characterized by a bulky, hydrophobic tert-butyl group. This structure is often incorporated into peptide therapeutics to enhance stability against enzymatic degradation. However, its significant hydrophobicity and steric bulk are primary drivers of purification challenges. Peptides containing 3-Adp have a strong tendency to aggregate and often exhibit poor solubility in standard aqueous mobile phases used in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2]

Q2: What are the primary challenges when purifying peptides with 3-Adp?

The main difficulties stem from the peptide's physicochemical properties induced by the 3-Adp residue:

  • Aggregation: The hydrophobic nature of 3-Adp promotes self-association of peptide chains, leading to the formation of β-sheets and other aggregates. This can cause insolubility, clumping on the synthesis resin, and result in poor peak shapes during chromatography.[1][3]

  • Poor Solubility: These peptides are frequently insoluble or sparingly soluble in the aqueous buffers typically used for RP-HPLC.[1][4] This makes sample preparation difficult and can lead to peptide precipitation on the column, resulting in low recovery.[1]

  • Strong Retention: The high hydrophobicity leads to very strong interactions with the C18 stationary phase of HPLC columns.[1] This often necessitates high concentrations of organic solvents for elution, which can diminish the resolution between the target peptide and closely related impurities.[1]

Q3: What are the common indicators of a problematic purification for a 3-Adp-containing peptide?

Key indicators include:

  • Broad or Tailing Peaks: Instead of sharp, symmetrical peaks, you may observe broad, asymmetrical peaks, which suggest issues like aggregation or poor interaction kinetics with the column.[1]

  • Low Product Recovery: A significant loss of peptide material after the purification process often points to solubility issues or irreversible binding to the HPLC column.[1]

  • High Backpressure: A sudden or gradual increase in HPLC system pressure can indicate that the peptide is precipitating on the column frit or within the column bed.[5]

  • "Ghost Peaks": The appearance of peaks in subsequent blank runs indicates that the peptide is "carrying over" from a previous injection, a common problem with strongly binding hydrophobic peptides.[6]

Troubleshooting Guide

Problem 1: My peptide is insoluble or poorly soluble in the initial mobile phase.
  • Cause: The high hydrophobicity imparted by 3-Adp and other non-polar residues reduces the peptide's affinity for aqueous solutions.[2][7] Peptides are often least soluble at their isoelectric point (pI).[2]

  • Solution Workflow:

    G start Insoluble Peptide test_solvents Test solubility in strong organic solvents (e.g., DMSO, DMF, neat Formic Acid, TFE) start->test_solvents dissolve Dissolve peptide in minimum amount of effective solvent test_solvents->dissolve Solvent Found alt_chrom Consider alternative chromatography (e.g., Size Exclusion, Ion Exchange) test_solvents->alt_chrom No Suitable Solvent dilute Slowly dilute with initial mobile phase (e.g., 95% Water/ACN + 0.1% TFA) dissolve->dilute precipitation Precipitation Occurs? dilute->precipitation inject Inject immediately precipitation->inject No re_dissolve Re-evaluate solvent or use less dilution precipitation->re_dissolve Yes re_dissolve->dissolve

    Caption: Troubleshooting workflow for insoluble hydrophobic peptides.

Problem 2: My peptide shows poor peak shape (broadening or tailing) in RP-HPLC.
  • Cause: This is often a result of peptide aggregation on the column, slow mass transfer kinetics, or secondary interactions with the stationary phase.[1]

  • Solutions:

    • Increase Column Temperature: Raising the temperature to 40-60°C can disrupt aggregation, improve solubility, and enhance mass transfer, leading to sharper peaks.[1]

    • Optimize Mobile Phase:

      • Ion-Pairing Agent: Ensure the concentration of trifluoroacetic acid (TFA) is optimal (typically 0.1%).[1] For very hydrophobic peptides, a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) can sometimes improve selectivity.[8]

      • Organic Modifier: While acetonitrile (ACN) is common, switching to or blending with n-propanol or isopropanol can improve the solubility of highly hydrophobic peptides and alter selectivity.[1][9]

    • Adjust Gradient: A shallower gradient around the peptide's elution point can significantly improve peak resolution.[1]

    • Lower Flow Rate: Reducing the flow rate can provide more time for the peptide to interact with the stationary phase, sometimes improving peak shape at the cost of a longer run time.[1]

Problem 3: I am experiencing low recovery of my peptide after purification.
  • Cause: Low recovery is typically due to poor solubility, causing precipitation in the autosampler or on the column, or irreversible adsorption to the column matrix or HPLC system components.[1]

  • Solutions:

    • Sample Solubility: Ensure the peptide is fully dissolved before injection. Use of a strong organic solvent like DMSO or isopropanol for initial dissolution, followed by careful dilution, may be necessary.[1][9]

    • Change Stationary Phase: If the peptide binds too strongly to a C18 column, consider using a less hydrophobic stationary phase, such as C8 or C4.[1][10]

    • System Passivation: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid or running conditioning samples can help mitigate this.[1]

    • Post-Run Blanks: Always run a blank gradient after your sample injection to check for carryover. If ghost peaks appear, it confirms that the peptide is sticking to the column, indicating a need for a stronger organic modifier or a different stationary phase.[1][6]

Data Summaries and Protocols

Table 1: RP-HPLC Mobile Phase Modifier Selection Guide
ModifierTypical ConcentrationCharacteristics & Use Cases
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Standard ion-pairing agent. Good for most peptides, improves peak shape.[]
Formic Acid (FA) 0.1%MS-compatible alternative to TFA, but may lead to broader peaks for some peptides.[1]
Heptafluorobutyric Acid (HFBA) 0.1%A more hydrophobic ion-pairing agent that increases peptide retention.[8][12] Useful for resolving closely eluting impurities but can be difficult to remove from the final product and the mass spectrometer.[8]
n-Propanol / Isopropanol Used as ACN replacement/additiveStronger organic modifiers than ACN. Can improve the solubility and alter the selectivity for extremely hydrophobic peptides.[1][13]
Table 2: Alternative Solvents for Peptide Solubilization
SolventPropertiesConsiderations
Dimethyl Sulfoxide (DMSO) Strong polar aprotic solvent.Can be difficult to remove by lyophilization; may interfere with some biological assays.[7][14]
Dimethylformamide (DMF) Strong polar aprotic solvent.Similar properties to DMSO.[7]
Trifluoroethanol (TFE) Disrupts secondary structures (β-sheets).Can help solubilize aggregating peptides.[1]
Neat Formic Acid Strong acidic solvent.Effective for very stubborn peptides, but must be handled with care and diluted appropriately before injection.[1]

Experimental Protocols

Protocol 1: General RP-HPLC Purification for a 3-Adp-Containing Peptide
  • Sample Preparation: a. Attempt to dissolve the crude peptide at ~1-5 mg/mL in the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% TFA). b. If insoluble, dissolve the peptide in the minimum required volume of a strong organic solvent (e.g., DMSO). c. Slowly add the initial mobile phase to the dissolved sample with vortexing until the desired injection concentration is reached. Centrifuge the sample at high speed for 5-10 minutes to pellet any precipitated material before injection.

  • Chromatography Conditions:

    • Column: C18, C8, or C4 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (or an alternative like n-propanol).

    • Flow Rate: Typically 1 mL/min for analytical or 20 mL/min for semi-preparative.

    • Column Temperature: Start at 40°C; increase to 60°C if peak broadening persists.

    • Detection: UV at 214-220 nm.

  • Gradient Elution: a. Equilibrate the column with 95% A / 5% B for 5-10 column volumes. b. Inject the prepared sample. c. Run a shallow gradient based on an initial analytical scouting run. For example, increase from 5% B to 65% B over 60 minutes. d. Follow with a high-organic wash (e.g., 95% B) for 5-10 minutes to elute any strongly bound material. e. Re-equilibrate the column at initial conditions.

  • Fraction Analysis and Processing: a. Collect fractions across the peak(s) of interest. b. Analyze the purity of each fraction using analytical HPLC and mass spectrometry. c. Pool the fractions that meet the desired purity level. d. Lyophilize the pooled fractions to obtain the purified peptide powder.

Logical Diagrams

G cluster_peptide Peptide Properties cluster_challenges Purification Challenges cluster_hplc Observed HPLC Issues P1 Hydrophobic Residues (e.g., Leu, Val, Phe) C1 Strong Hydrophobicity P1->C1 P2 3-Adp Incorporation (Bulky tert-butyl group) P2->C1 I1 Strong Column Retention C1->I1 C2 Peptide Aggregation (β-sheet formation) C3 Poor Aqueous Solubility C2->C3 I2 Broad / Tailing Peaks C2->I2 I3 Low Product Recovery C3->I3 I4 Column Precipitation C3->I4 I1->I3

Caption: Relationship between peptide properties and purification issues.

References

Analytical methods for detecting impurities in 3-Amino-2,2-dimethylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in the synthesis of 3-Amino-2,2-dimethylpropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Question: Why am I observing poor peak shape (tailing or fronting) for this compound in my reversed-phase HPLC analysis?

Answer:

Poor peak shape for polar compounds like this compound is a common issue in reversed-phase HPLC. Several factors can contribute to this:

  • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the primary amine of your analyte, leading to peak tailing.

    • Solution: Use a column with end-capping or a polar-embedded stationary phase. Lowering the mobile phase pH (e.g., with 0.1% trifluoroacetic acid or formic acid) can protonate the silanols and reduce these interactions.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the amino acid.

    • Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group (around 4-5) and 2 units above or below the pKa of the amino group (around 10) to have a consistent ionized form.

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

Question: I am not detecting this compound or its impurities with my UV detector at 254 nm. What is the problem?

Answer:

This compound lacks a strong chromophore, making it difficult to detect at higher UV wavelengths like 254 nm.

  • Solution:

    • Set your UV detector to a lower wavelength, typically in the range of 200-220 nm, where the carboxylic acid group has some absorbance.[1]

    • Consider pre-column derivatization with a UV-active or fluorescent tag such as phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA).[2]

    • Alternatively, use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

Question: My GC-MS analysis of silylated this compound shows multiple peaks for the analyte. Why is this happening?

Answer:

Incomplete derivatization is the most likely cause. The silylation reagent (e.g., MTBSTFA) needs to react with both the carboxylic acid and the amine group.

  • Solution:

    • Optimize Reaction Conditions: Ensure the derivatization reaction is carried out under anhydrous conditions, as moisture can deactivate the silylation reagent. Optimize the reaction temperature and time. For MTBSTFA, heating at 100°C for an extended period (e.g., 4 hours) may be necessary for complete derivatization.

    • Use a Catalyst: A catalyst like pyridine can be used to facilitate the reaction.

    • Check Reagent Quality: Ensure the silylation reagent has not degraded.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: For example, if using the Gabriel synthesis, 3-bromo-2,2-dimethylpropanoic acid and potassium phthalimide could be present.[3]

    • Intermediates: In a multi-step synthesis, incompletely reacted intermediates can be carried through. For instance, in a synthesis starting from hydroxypivalic acid, intermediates like methylol trimethylacetic acid methyl ester may be present.

    • By-products: Side reactions can generate impurities. The steric hindrance of the gem-dimethyl group in this compound can lead to side reactions during peptide coupling, for example.[4]

  • Degradation Products: The amino acid can degrade under certain conditions (e.g., heat, extreme pH). Forced degradation studies are essential to identify these potential impurities.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethyl acetate, toluene) may remain in the final product.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: A combination of techniques is often ideal.

  • HPLC with UV/MS detection is the most common and versatile method for non-volatile impurities.[1] A mass spectrometer is highly recommended for identification of unknown impurities.

  • GC-MS is the standard method for analyzing volatile impurities, particularly residual solvents. Derivatization is required for the analysis of the non-volatile amino acid itself.

  • NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities, especially when isolated.

Q3: How can I quantify the impurities once they are separated?

A3: Quantification is typically done using the following methods:

  • External Standard Method: A calibration curve is generated using a certified reference standard of the impurity. This is the most accurate method but requires that the impurity has been identified and a standard is available.

  • Area Percent Method: This method assumes that the detector response is the same for the main component and all impurities. It is a simpler method but can be less accurate if the impurities have different chromophores or ionization efficiencies.

  • Relative Response Factor (RRF): If a standard for the impurity is not available, an RRF can be determined using a surrogate standard with a similar structure and detector response.

Data Presentation

Table 1: Potential Process-Related Impurities in this compound Synthesis

Impurity NamePotential OriginRecommended Analytical Technique
3-Bromo-2,2-dimethylpropanoic acidUnreacted starting material (Gabriel Synthesis)HPLC-UV/MS, GC-MS (after derivatization)
Potassium PhthalimideUnreacted starting material (Gabriel Synthesis)HPLC-UV/MS
N-(2,2-dimethyl-2-carboxyethyl)phthalimideIntermediate (Gabriel Synthesis)HPLC-UV/MS
Hydroxypivalic acidUnreacted starting materialHPLC-UV/MS, GC-MS (after derivatization)
Phthalic acidBy-product of phthalimide deprotectionHPLC-UV/MS

Table 2: Typical HPLC Method Parameters for Analysis of this compound and Polar Impurities

ParameterRecommended Condition
Column C18 with polar end-capping or polar-embedded phase (e.g., Zorbax Eclipse-AAA)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 5%) and gradually increase to elute less polar impurities.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector UV at 210 nm or Mass Spectrometer (ESI+)
Injection Volume 5-20 µL

Table 3: Typical GC-MS Method Parameters for Residual Solvent Analysis

ParameterRecommended Condition
Column DB-624 or equivalent
Injector Headspace Sampler
Oven Program Start at 40°C, hold for 5 min, then ramp to 240°C.
Carrier Gas Helium
Detector Mass Spectrometer (Scan mode)
Sample Preparation Dissolve sample in a high-boiling solvent like DMSO or DMF.[5]

Experimental Protocols

Detailed HPLC-UV Method for Purity Analysis

This protocol provides a general framework for the analysis of this compound and its non-volatile impurities. Method validation is required for specific applications.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases using an ultrasonic bath or vacuum filtration.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of Mobile Phase A to get a concentration of 1 mg/mL.

    • Sample Solution: Accurately weigh about 10 mg of the sample and dissolve in 10 mL of Mobile Phase A.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject a blank (Mobile Phase A), followed by the standard solution and then the sample solution.

    • Identify the peak for this compound based on the retention time of the standard.

    • Integrate all peaks in the sample chromatogram and calculate the area percentage of each impurity.

Detailed GC-MS Method for Residual Solvent Analysis

This protocol is based on USP <467> for residual solvent analysis.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling solvent (e.g., DMSO).

    • Seal the vial tightly.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 minutes

  • GC-MS Conditions:

    • Use the parameters outlined in Table 3.

  • Analysis:

    • Run a blank (empty sealed vial) and a standard solution containing known amounts of expected residual solvents.

    • Analyze the sample and identify any residual solvents by comparing their retention times and mass spectra to the standard and library data.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification api Final API purification->api hplc HPLC-UV/MS (Non-volatile impurities) api->hplc Sample gc GC-MS (Residual Solvents) api->gc Sample nmr NMR (Structure Elucidation) hplc->nmr Isolate Impurity identification Impurity Identification hplc->identification gc->identification nmr->identification quantification Impurity Quantification identification->quantification report Final Report quantification->report

Caption: Workflow for impurity analysis in this compound synthesis.

Troubleshooting_Logic cluster_peak_shape Troubleshooting Poor Peak Shape cluster_no_peak Troubleshooting No/Low Signal cluster_multi_peak_gc Troubleshooting Multiple GC Peaks start Analytical Issue Encountered peak_shape Poor Peak Shape (HPLC) start->peak_shape no_peak No/Low Signal (UV) start->no_peak multi_peak_gc Multiple Peaks (GC) start->multi_peak_gc check_column Check Column (End-capped, Polar-embedded) peak_shape->check_column lower_uv Lower UV Wavelength (200-220 nm) no_peak->lower_uv optimize_deriv Optimize Derivatization (Anhydrous, Time, Temp) multi_peak_gc->optimize_deriv check_ph Adjust Mobile Phase pH check_column->check_ph check_solvent Check Sample Solvent check_ph->check_solvent check_load Reduce Sample Load check_solvent->check_load solution Problem Resolved check_load->solution derivatize Derivatize Sample lower_uv->derivatize change_detector Use CAD or MS Detector derivatize->change_detector change_detector->solution check_reagent Check Reagent Quality optimize_deriv->check_reagent check_reagent->solution

Caption: Logical troubleshooting guide for common analytical issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Peptides Containing 3-Amino-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures represents a pivotal strategy in modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability. Among these synthetic building blocks, 3-Amino-2,2-dimethylpropanoic acid, an achiral β-amino acid, has emerged as a promising candidate for developing robust and potent peptide-based therapeutics. This guide provides a comprehensive comparison of the biological activities of peptides containing this unique amino acid with their natural counterparts, supported by established experimental data and detailed methodologies.

Enhanced Biological Efficacy: A Comparative Overview

The introduction of this compound into a peptide backbone imparts significant structural and functional advantages. The gem-dimethyl group on the α-carbon introduces steric hindrance, which fundamentally alters the peptide's conformational flexibility and susceptibility to enzymatic degradation.

Antimicrobial Activity

Peptides incorporating this compound have demonstrated significant potential as antimicrobial agents. Research, notably from the Strøm lab, has shown that short, cationic peptidomimetics built on a 3-amino-2,2-disubstituted propionic acid scaffold exhibit substantial antibacterial activity against a range of pathogens, including multi-resistant clinical isolates.[1] These synthetic peptides often outperform their natural α-peptide counterparts in terms of potency and stability.

Table 1: Comparative Antimicrobial Performance

FeatureStandard α-PeptidePeptide with this compoundRationale for Improved Performance
Minimum Inhibitory Concentration (MIC) Variable, often higherGenerally lower (higher potency)The constrained conformation can lead to more effective interaction with bacterial membranes.
Spectrum of Activity Can be narrow or broadOften broad-spectrumThe unique structural features can facilitate disruption of diverse bacterial membrane compositions.
Hemolytic Activity Can be high, posing a toxicity riskGenerally lowThe modified backbone can lead to greater selectivity for bacterial over mammalian cell membranes.[1]
Proteolytic Stability Low, rapidly degraded by proteasesHigh resistance to enzymatic degradationThe steric bulk of the gem-dimethyl group shields the peptide bonds from protease cleavage.[1]
Anticancer and Enzyme Inhibitory Potential

While specific quantitative data for anticancer and enzyme inhibitory activities of peptides containing this compound are less prevalent in publicly available literature, the structural principles suggest significant potential. The enhanced stability and constrained conformations are desirable traits for designing potent and selective enzyme inhibitors or peptides that can target and disrupt cancer cell membranes. The principles of designing such peptides often rely on achieving a specific three-dimensional structure that complements the target, a feature that can be finely tuned with non-proteinogenic amino acids.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments used to assess the biological activity of these modified peptides.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterial strain.

Materials:

  • Test peptide and control peptide (e.g., a natural counterpart)

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Peptide Dilution: Prepare a series of twofold dilutions of the test and control peptides in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

Objective: To assess the cytotoxicity of a peptide against red blood cells.

Materials:

  • Test peptide and control peptide

  • Freshly drawn red blood cells (e.g., human, sheep)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for 100% hemolysis control)

  • Spectrophotometer

Procedure:

  • Preparation of Red Blood Cells: Wash the red blood cells three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

  • Peptide Incubation: In a 96-well plate, add different concentrations of the test and control peptides to the red blood cell suspension. Include a positive control (cells with Triton X-100) and a negative control (cells in PBS).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

  • Hemolysis Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis relative to the Triton X-100 control.

Proteolytic Stability Assay

Objective: To evaluate the resistance of a peptide to degradation by proteases.

Materials:

  • Test peptide and control peptide

  • Protease (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (specific to the protease)

  • Quenching solution (e.g., trifluoroacetic acid)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Reaction Setup: Incubate the test and control peptides with the protease in the reaction buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC to quantify the amount of intact peptide remaining.

  • Half-life Calculation: Determine the half-life of the peptide under the experimental conditions.

Visualizing the Rationale and Workflow

To better illustrate the concepts and processes described, the following diagrams have been generated using the DOT language.

cluster_0 Standard α-Peptide cluster_1 Peptide with this compound Standard Peptide Standard Peptide Flexible Conformation Flexible Conformation Standard Peptide->Flexible Conformation Protease Susceptibility Protease Susceptibility Flexible Conformation->Protease Susceptibility Rapid Degradation Rapid Degradation Protease Susceptibility->Rapid Degradation Enhanced Biological Activity Enhanced Biological Activity Rapid Degradation->Enhanced Biological Activity Lower Modified Peptide Modified Peptide Constrained Conformation Constrained Conformation Modified Peptide->Constrained Conformation Protease Resistance Protease Resistance Constrained Conformation->Protease Resistance Enhanced Stability Enhanced Stability Protease Resistance->Enhanced Stability Enhanced Stability->Enhanced Biological Activity Higher

Caption: Conformational and Stability Comparison.

Start Start Peptide Synthesis Synthesize Standard and Modified Peptides Start->Peptide Synthesis Antimicrobial Assay Determine MIC (Broth Microdilution) Peptide Synthesis->Antimicrobial Assay Cytotoxicity Assay Assess Hemolytic Activity Peptide Synthesis->Cytotoxicity Assay Stability Assay Evaluate Proteolytic Resistance (HPLC) Peptide Synthesis->Stability Assay Data Analysis Compare MIC, Hemolysis, and Half-life Antimicrobial Assay->Data Analysis Cytotoxicity Assay->Data Analysis Stability Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental Workflow for Comparative Analysis.

cluster_0 Peptide-Membrane Interaction Cationic Peptide Cationic Peptide Bacterial Membrane Bacterial Membrane Cationic Peptide->Bacterial Membrane Electrostatic Interaction Membrane Disruption Membrane Disruption Bacterial Membrane->Membrane Disruption Pore Formation/ Carpet Model Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Caption: Proposed Antimicrobial Mechanism of Action.

References

Comparative stability of peptides with 3-Amino-2,2-dimethylpropanoic acid versus other beta-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of 3-Amino-2,2-dimethylpropanoic acid, a gem-dimethyl substituted β-amino acid, into peptide structures offers a significant enhancement in their stability against enzymatic degradation. This heightened resilience, crucial for the development of peptide-based therapeutics, is largely attributed to the steric hindrance provided by the gem-dimethyl group, which effectively shields the peptide backbone from proteolytic enzymes.

Peptides composed of β-amino acids, known as β-peptides, are inherently more resistant to proteolysis than their natural α-peptide counterparts.[1] This general stability is further amplified by structural modifications to the β-amino acid backbone. The presence of a gem-dimethyl group at the C2 position, as seen in this compound, introduces a significant conformational constraint. This steric bulk interferes with the ability of proteases to bind to and cleave the adjacent peptide bonds, thereby prolonging the peptide's half-life in a biological environment.

While direct, side-by-side comparative studies with extensive quantitative data are not abundant in publicly available literature, the principle of increased stability through such substitutions is a well-established strategy in peptide drug design. The general consensus in the field is that increasing the steric hindrance near the peptide bond can significantly reduce susceptibility to enzymatic cleavage.

Comparative Proteolytic Stability Data

The following table compiles available data from various studies to illustrate the comparative stability of peptides containing different β-amino acid residues. It is important to note that the experimental conditions may vary between studies, which can influence the absolute values.

Peptide/Substrateβ-Amino Acid ResidueEnzyme/MediumStability OutcomeReference/Comment
Model β-peptidesVarious β-amino acidsVariousNo cleavage observed for several β-β peptide bonds.[1] Highlights the general high stability of the β-peptide backbone.
Mixed α,β-peptidesβ³-homoalanine (β³-hAla)PronaseSlow degradation observed at the α-β peptide bond.[1] Demonstrates that while more stable than α-α bonds, α-β linkages can still be susceptible to cleavage.
Hypothetical Peptide This compound Trypsin Significantly increased half-life expected. Based on the principle of steric hindrance, the gem-dimethyl group is expected to confer superior stability.

Structural Basis for Enhanced Stability

The key to the enhanced stability of peptides containing this compound lies in its unique structure. The diagram below illustrates the difference between a generic β-amino acid and this compound within a peptide chain.

cluster_0 Generic β-Amino Acid in Peptide Chain cluster_1 This compound in Peptide Chain a0 ...-NH-CH(R)-CH₂-CO-... b0 ...-NH-CH₂-C(CH₃)₂-CO-...

Figure 1. Structural comparison of β-amino acids.

The two methyl groups on the C2 carbon of this compound create a significant steric shield around the adjacent peptide bonds, making it difficult for the active site of proteolytic enzymes to access and hydrolyze the amide linkage.

Experimental Protocols

The stability of peptides is typically assessed through in vitro enzymatic degradation assays. A general protocol for such an assay followed by HPLC analysis is outlined below.

General Protocol for In Vitro Proteolytic Stability Assay

1. Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable buffer).
  • Proteolytic enzyme (e.g., trypsin, chymotrypsin, pepsin, or a mixture like pronase) solution of known concentration.
  • Incubation buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl) at the optimal pH for the enzyme.
  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or another acid).
  • HPLC system with a suitable column (e.g., C18).
  • Mobile phases for HPLC (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

2. Procedure:

  • Incubation:
  • Pre-warm the incubation buffer to the optimal temperature for the enzyme (typically 37°C).
  • Add the test peptide to the buffer to a final concentration of, for example, 100 µM.
  • Initiate the reaction by adding the enzyme solution to a specific final concentration (e.g., 1:100 enzyme-to-peptide ratio by weight).
  • Time-Course Sampling:
  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Quenching:
  • Immediately mix the aliquot with an equal volume of the quenching solution to stop the enzymatic reaction.
  • Sample Preparation:
  • Centrifuge the quenched samples to pellet any precipitated protein.
  • Collect the supernatant for analysis.
  • HPLC Analysis:
  • Inject the supernatant into the HPLC system.
  • Elute the peptide using a suitable gradient of the mobile phases.
  • Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
  • Data Analysis:
  • Determine the peak area of the intact peptide at each time point.
  • Plot the percentage of intact peptide remaining versus time.
  • Calculate the half-life (t₁/₂) of the peptide under the specific assay conditions.

The workflow for this experimental procedure is visualized in the following diagram.

start Start: Prepare Peptide and Enzyme Solutions incubation Incubate Peptide with Enzyme at 37°C start->incubation sampling Withdraw Aliquots at Timed Intervals incubation->sampling quenching Quench Reaction with Acid (e.g., TFA) sampling->quenching centrifugation Centrifuge to Pellet Precipitated Protein quenching->centrifugation analysis Analyze Supernatant by HPLC centrifugation->analysis data Quantify Peak Area of Intact Peptide analysis->data end End: Calculate Peptide Half-life data->end

Figure 2. Workflow for a proteolytic stability assay.

References

The Strategic Incorporation of 3-Amino-2,2-dimethylpropanoic Acid: A Comparative Guide to Enhancing Peptide Bioactivity through Conformational Constraint

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of bioactive peptides is a critical strategy to overcome inherent limitations such as poor enzymatic stability and conformational flexibility. The introduction of synthetic amino acids offers a powerful tool to modulate these properties. This guide provides a comparative analysis of bioactive peptides incorporating 3-Amino-2,2-dimethylpropanoic acid, a sterically hindered β-amino acid, against their natural counterparts. By enforcing a specific conformational constraint, this modification can significantly enhance the therapeutic potential of peptides.

The core principle behind utilizing this compound, also known by abbreviations such as β-Api or as a β,β-dimethyl-β-alanine analogue, lies in its rigid structure. The gem-dimethyl group on the β-carbon restricts the rotational freedom of the peptide backbone, leading to a more defined and stable three-dimensional structure. This conformational rigidity can translate into improved biological activity and metabolic stability.

Performance Comparison: Enhanced Proteolytic Resistance

A key advantage of incorporating β,β-dimethylated amino acids like this compound is the significant increase in resistance to enzymatic degradation. The steric bulk of the gem-dimethyl group hinders the approach of proteases, thereby protecting the peptide backbone from cleavage.

Commercial research and comparative studies have demonstrated that the introduction of β,β-dimethyl amino acid analogues at the P1' position (immediately C-terminal to the enzyme cleavage site) can render peptides highly resistant to serine protease degradation. This modification has been shown to be effective against a range of proteases including dipeptidyl peptidase IV (DPP IV), trypsin, and chymotrypsin, without significantly altering the peptide's biological activity or secondary structure.

Table 1: Comparative Enzymatic Stability of a Hexapeptide Model

Peptide SequenceEnzyme% Hydrolysis (30 min)
AP(Leu)SWSDPP IV>70%
AP(Ile)SWSDPP IV>70%
AP(β,β-dimethyl-Leu)SWSDPP IV0%

Data based on comparative hydrolysis studies for β,β-dimethylated amino acids.

Experimental Protocols

Synthesis of Peptides Containing this compound

The incorporation of the sterically hindered this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires optimized coupling conditions to overcome the steric hindrance at the carboxyl group.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-3-Amino-2,2-dimethylpropanoic acid

  • Rink Amide resin

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Amino Acid Coupling (Standard): For standard amino acids, dissolve the Fmoc-protected amino acid, DCC, and HOBt in DMF. Add the solution to the deprotected resin and agitate for 2-4 hours.

  • This compound Coupling:

    • Dissolve Fmoc-3-Amino-2,2-dimethylpropanoic acid (1.5-2 equivalents), DCC (1.5-2 equivalents), and HOBt (1.5-2 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 12-24 hours) to ensure efficient acylation despite the steric hindrance. Monitoring the reaction with a Kaiser test is recommended.

  • Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Stability Assay

This protocol outlines a general procedure to compare the stability of a native peptide and its this compound-modified analogue in the presence of a specific protease.

Materials:

  • Native peptide and modified peptide solutions of known concentration.

  • Protease solution (e.g., Trypsin, Chymotrypsin, or DPP IV) in an appropriate buffer.

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% TFA).

  • RP-HPLC system.

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the reaction buffer.

  • Initiate Reaction: Add the protease solution to each tube to initiate the enzymatic degradation.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time for both the native and modified peptides to determine their respective degradation rates and half-lives.

Receptor Binding Assay (Competitive ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the relative binding affinity of the native and modified peptides to a target receptor.

Materials:

  • Recombinant receptor protein.

  • Biotinylated version of the native peptide.

  • Native peptide and modified peptide (as competitors).

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • TMB substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • 96-well microplate.

  • Plate reader.

Procedure:

  • Receptor Coating: Coat the wells of a 96-well microplate with the recombinant receptor protein overnight at 4°C.

  • Blocking: Block the unoccupied sites in the wells with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: Add a fixed concentration of the biotinylated native peptide along with varying concentrations of either the unlabeled native peptide or the modified peptide to the wells.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Detection: Wash the plate and add streptavidin-HRP conjugate to each well. Incubate, then wash again.

  • Signal Development: Add TMB substrate and incubate until a color develops. Stop the reaction with the stop solution.

  • Measurement: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the biotinylated peptide binding) for both the native and modified peptides. A lower IC₅₀ value indicates a higher binding affinity.

Visualizations

Signaling_Pathway cluster_0 Native Peptide cluster_1 Modified Peptide with this compound Native Peptide Native Peptide Receptor Binding Receptor Binding Native Peptide->Receptor Binding Proteolytic Degradation Proteolytic Degradation Native Peptide->Proteolytic Degradation Fast Signal Transduction Signal Transduction Receptor Binding->Signal Transduction Biological Response Biological Response Signal Transduction->Biological Response Inactive Fragments Inactive Fragments Proteolytic Degradation->Inactive Fragments Modified Peptide Modified Peptide Receptor Binding' Receptor Binding Modified Peptide->Receptor Binding' Proteolytic Degradation' Proteolytic Degradation Modified Peptide->Proteolytic Degradation' Slow Signal Transduction' Signal Transduction Receptor Binding'->Signal Transduction' Biological Response' Sustained Biological Response Signal Transduction'->Biological Response' Inactive Fragments' Inactive Fragments Proteolytic Degradation'->Inactive Fragments'

Caption: Signaling pathways of native vs. modified peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Comparative Analysis cluster_data Data Evaluation s1 Solid-Phase Peptide Synthesis (SPPS) s2 Incorporation of this compound s1->s2 s3 Cleavage and Purification s2->s3 a1 Enzymatic Stability Assay s3->a1 a2 Receptor Binding Assay s3->a2 a3 In Vivo Efficacy Study s3->a3 d1 Compare Degradation Half-life a1->d1 d2 Compare IC50 / Kd Values a2->d2 d3 Compare Therapeutic Outcome a3->d3

Caption: Workflow for comparing native and modified peptides.

Logical_Relationship A This compound Incorporation B Steric Hindrance at β-carbon A->B C Restricted Backbone Rotation B->C D Conformational Constraint C->D E Increased Proteolytic Stability D->E F Maintained or Improved Receptor Binding D->F G Enhanced In Vivo Half-life E->G H Improved Therapeutic Potential F->H G->H

Structure-Activity Relationship (SAR) Studies of 3-Amino-2,2-dimethylpropanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Amino-2,2-dimethylpropanoic acid derivatives, with a primary focus on their interactions with the α2δ subunit of voltage-gated calcium channels, the system L amino acid transporter, and other potential biological targets. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. The most prominent examples are gabapentin and pregabalin, which are widely used for the treatment of epilepsy and neuropathic pain. The therapeutic effects of these drugs are primarily mediated by their binding to the α2δ subunit of voltage-gated calcium channels. This guide will delve into the SAR of these and other derivatives, exploring how structural modifications influence their biological activity.

Comparative Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the parent molecule. The following tables summarize the quantitative data for key derivatives, comparing their binding affinities and functional activities.

Table 1: Binding Affinity of Gabapentinoid Derivatives for the α2δ-1 Subunit
CompoundR1R2R3α2δ-1 Binding Affinity (IC50, nM)Reference
GabapentinHHH40 - 80[1]
Pregabalin (S-enantiomer)HisobutylH86[1]
(R)-enantiomer of PregabalinHisobutylH>10,000[1]
3-methyl-GabapentinCH3HH130[1]
3-ethyl-GabapentinCH2CH3HH230[1]
3-propyl-Gabapentin(CH2)2CH3HH450[1]
3-benzyl-GabapentinCH2PhHH220[1]
4-methyl-GabapentinHHCH3140[1]

Key SAR Observations for α2δ-1 Binding:

  • Stereochemistry at C3 is crucial: The (S)-enantiomer of 3-substituted derivatives (like pregabalin) exhibits significantly higher affinity than the (R)-enantiomer.[1]

  • Small alkyl substituents at the 3-position are well-tolerated: Methyl, ethyl, and propyl groups maintain reasonable affinity, although larger groups tend to decrease it.[1]

  • Aromatic substituents at the 3-position can be accommodated. [1]

  • Substitution at the 4-position is also tolerated. [1]

Table 2: Inhibition of System L ([³H]leucine) Uptake by Gabapentinoid Derivatives
CompoundInhibition of [³H]leucine Uptake (IC50, µM)Reference
Gabapentin25[1]
Pregabalin24[1]
L-Leucine5[1]
BCH15[1]

Key SAR Observations for System L Inhibition:

  • Gabapentin and pregabalin are moderate inhibitors of the system L amino acid transporter.[1]

  • Their affinity for system L is lower than that of the endogenous substrate L-leucine.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

[³H]Gabapentin Binding Assay

This assay measures the binding affinity of test compounds to the α2δ subunit of voltage-gated calcium channels.

Materials:

  • [³H]Gabapentin (radioligand)

  • Unlabeled gabapentin (for non-specific binding determination)

  • Membrane preparation from pig or rat cerebral cortex

  • Assay Buffer: 10 mM HEPES, pH 7.4

  • Wash Buffer: 10 mM HEPES, pH 7.4, containing 100 mM NaCl

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen porcine or rat cerebral cortex in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation (20-50 µg of protein), [³H]Gabapentin (at various concentrations for saturation experiments, or a single concentration for competition experiments), and either assay buffer (for total binding) or a high concentration of unlabeled gabapentin (e.g., 10 µM, for non-specific binding). For competition assays, add varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value of the test compound.

[³H]Leucine Uptake Assay

This assay is used to determine the inhibitory activity of compounds on the system L amino acid transporter.

Materials:

  • [³H]L-leucine (radioligand)

  • Chinese Hamster Ovary (CHO) cells

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4

  • Wash Buffer: Ice-cold phosphate-buffered saline (PBS)

  • Lysis Buffer: 0.1 M NaOH or a commercial lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture CHO cells to confluence in appropriate cell culture plates.

  • Assay Initiation: Wash the cells with pre-warmed uptake buffer.

  • Incubation: Add the uptake buffer containing [³H]L-leucine and varying concentrations of the test compound to the cells. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding the lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the percentage of inhibition of [³H]L-leucine uptake by the test compound and calculate the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the SAR of this compound derivatives.

Gabapentinoid_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Influx a2d α2δ-1 subunit a2d->VGCC Modulates trafficking & function Vesicle Synaptic Vesicle (contains Neurotransmitters) NT_release Neurotransmitter Release Vesicle->NT_release Gabapentinoid Gabapentin / Pregabalin Gabapentinoid->a2d Binds to Ca_ion->Vesicle Triggers fusion Action_Potential Action Potential Action_Potential->VGCC Depolarization

Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.

SAR_Summary_Gabapentinoids Core This compound Scaffold C3_Sub Substitution at C3 (e.g., isobutyl in Pregabalin) Core->C3_Sub C4_Sub Substitution at C4 (e.g., methyl) Core->C4_Sub SystemL_Inhibition Moderate Inhibition of System L Core->SystemL_Inhibition Stereochem Stereochemistry at C3 ((S)-enantiomer is more active) C3_Sub->Stereochem a2d_Binding High Affinity Binding to α2δ-1 C3_Sub->a2d_Binding Stereochem->a2d_Binding Crucial for C4_Sub->a2d_Binding

Caption: Key structure-activity relationship points for gabapentinoid derivatives.

Caption: General workflow for the [³H]Gabapentin radioligand binding assay.

Conclusion

The structure-activity relationship of this compound derivatives is a rich field of study with significant therapeutic implications. For gabapentinoids, the key determinants of activity are the stereochemistry and nature of the substituent at the 3-position of the amino acid backbone, which governs the high-affinity interaction with the α2δ-1 subunit of voltage-gated calcium channels. While these compounds also interact with the system L amino acid transporter, their affinity for this target is more moderate. Further exploration of derivatives with modifications at various positions and with alternative scaffolds holds the potential for the discovery of novel modulators of these and other biological targets, leading to the development of new therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding of the SAR in this area and serves as a practical resource for researchers in the field.

References

Unveiling the Inhibitory Potential: A Guide to In Vitro Enzyme Assays for 3-Amino-2,2-dimethylpropanoic Acid-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic interactions of novel compounds is a cornerstone of modern therapeutic design. This guide provides a comprehensive framework for evaluating the enzyme inhibition profiles of molecules incorporating the 3-Amino-2,2-dimethylpropanoic acid scaffold. While specific inhibitory data for this exact class of compounds is not extensively available in public literature, this document outlines detailed experimental protocols for relevant enzyme classes that are frequently targeted by amino acid-derived inhibitors. The methodologies and comparative data presented herein for analogous compounds will serve as a robust starting point for your research endeavors.

Introduction to Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental tools in drug discovery for determining the potency and mechanism of action of new chemical entities. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The data generated, typically in the form of the half-maximal inhibitory concentration (IC50), is crucial for structure-activity relationship (SAR) studies and for selecting promising candidates for further development.

Given the structural similarities of this compound to known enzyme inhibitors, this guide will focus on three well-established enzyme families as potential targets: Dipeptidyl Peptidase IV (DPP-IV), Matrix Metalloproteinases (MMPs), and Gamma-Aminobutyric Acid Aminotransferase (GABA-AT).

Comparative Analysis of Potential Enzyme Targets

While direct comparative data for this compound derivatives is unavailable, the following table summarizes typical inhibitory activities of various amino acid-containing compounds against the selected enzyme classes, offering a benchmark for potential efficacy.

Enzyme TargetInhibitor Class ExampleIC50 Range (µM)Therapeutic Area
Dipeptidyl Peptidase IV (DPP-IV) β-amino amides0.002 - 6.57Type 2 Diabetes[1]
Matrix Metalloproteinases (MMPs) Peptidomimetic mercaptosulfides0.002 - 0.06Cancer, Arthritis[2]
GABA Aminotransferase (GABA-AT) Cyclopentene-based analogues250 - 530 (K_I values)Epilepsy, Neurological Disorders[3]

Experimental Protocols for Key Enzyme Inhibition Assays

Detailed methodologies for performing in vitro inhibition assays for DPP-IV, MMPs, and GABA-AT are provided below. These protocols can be adapted for screening novel compounds containing the this compound moiety.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This fluorometric kinetic assay measures the cleavage of a synthetic DPP-IV substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time, and the rate of fluorescence increase is proportional to DPP-IV activity.[4][5][6][7][8]

Materials:

  • Recombinant human DPP-IV enzyme

  • Gly-Pro-AMC substrate

  • Test compound and a reference inhibitor (e.g., Sitagliptin)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm)[8]

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • In a 96-well plate, add the test compound or reference inhibitor, DPP-IV enzyme, and assay buffer.

  • Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes).[4][5]

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) at 37°C.[4][5]

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

G cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Serial Dilutions of Test Compound B Add Compound, DPP-IV Enzyme, & Buffer to Plate A->B C Incubate at 37°C B->C D Add Substrate (Gly-Pro-AMC) C->D E Monitor Fluorescence (Ex: 360nm, Em: 460nm) D->E F Calculate Reaction Rate E->F G Determine % Inhibition F->G H Calculate IC50 G->H

DPP-IV Inhibition Assay Workflow

Matrix Metalloproteinase (MMP) Inhibition Assay

A variety of methods exist for assaying MMP activity, including fluorimetric assays, zymography, and immunoassays.[9][10] A common fluorometric assay utilizes a quenched fluorescent substrate that becomes fluorescent upon cleavage by an MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Test compound and a reference inhibitor

  • Assay Buffer

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Activate the pro-MMP enzyme according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • In a 96-well plate, combine the activated MMP enzyme, test compound or reference inhibitor, and assay buffer.

  • Incubate at 37°C for a specified time.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time.

  • Calculate the initial reaction velocities and determine the IC50 values.

G cluster_prep Enzyme & Compound Prep cluster_assay Assay Execution cluster_analysis Data Analysis A Activate pro-MMP C Combine MMP, Compound, & Buffer in Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence E->F G Calculate Initial Velocity F->G H Determine IC50 G->H

MMP Inhibition Assay Workflow

GABA Aminotransferase (GABA-AT) Inhibition Assay

The activity of GABA-AT can be measured through a coupled-enzyme assay.[11] In this system, the glutamate produced from the GABA-AT-catalyzed reaction is subsequently acted upon by glutamate dehydrogenase, leading to the reduction of a chromogenic or fluorogenic reporter.

Materials:

  • Cell or tissue extracts containing GABA-AT, or purified enzyme

  • GABA

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate

  • Glutamate dehydrogenase

  • NAD+ or NADP+

  • A reporter substrate (e.g., resazurin or INT)

  • Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0)[11]

  • 96-well plate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare cell or tissue lysates, if using a non-purified enzyme source.

  • Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, pyridoxal 5'-phosphate, glutamate dehydrogenase, NAD(P)+, and the reporter substrate.

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the enzyme source and the test compound dilutions.

  • Pre-incubate the plate.

  • Initiate the reaction by adding GABA.

  • Monitor the change in absorbance or fluorescence over time.

  • Calculate the reaction rates and determine the IC50 values.

G cluster_reactants Reaction Components cluster_products1 Primary Reaction cluster_coupling Coupled Reaction GABA GABA Glutamate Glutamate GABA->Glutamate GABA-AT AKG α-Ketoglutarate AKG->Glutamate GABA_AT GABA-AT (with Test Compound) GABA_AT->Glutamate NADPH NADPH Glutamate->NADPH GDH SSA Succinic Semialdehyde GDH Glutamate Dehydrogenase GDH->NADPH NADP NADP+ NADP->NADPH Reporter_red Reporter (reduced) (Signal) NADPH->Reporter_red Reporter Reporter (oxidized) Reporter->Reporter_red

GABA-AT Coupled Assay Pathway

Conclusion

While the direct enzyme inhibitory profile of this compound-containing compounds remains to be fully elucidated, the experimental frameworks provided in this guide offer a clear path for their systematic evaluation. By employing these established in vitro assays for DPP-IV, MMPs, and GABA-AT, researchers can effectively probe the biological activity of this novel chemical scaffold. The resulting data will be instrumental in identifying potential therapeutic applications and guiding the future design of more potent and selective enzyme inhibitors.

References

Navigating the Cellular Maze: A Guide to Permeability Assays for Peptides Modified with 3-Amino-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the cellular uptake of therapeutic peptides is a critical challenge. The incorporation of unnatural amino acids, such as 3-Amino-2,2-dimethylpropanoic acid (a β-amino acid analogue, also known as β²,²-hAla), offers a promising strategy to improve peptide stability and permeability. This guide provides a comprehensive comparison of key cell permeability assays, offering supporting data and detailed protocols to aid in the evaluation of these modified peptides.

The modification of peptides with sterically hindered amino acids like this compound can significantly influence their conformational properties, proteolytic stability, and ultimately, their ability to cross the cell membrane. Selecting the appropriate assay to evaluate these effects is paramount for advancing drug discovery programs. This guide focuses on three widely used assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.

Comparative Analysis of Cell Permeability Assays

The choice of a cell permeability assay depends on the specific research question, the stage of drug development, and the desired throughput. While PAMPA offers a high-throughput, cell-free system to assess passive diffusion, Caco-2 and MDCK assays provide more physiologically relevant models that include active transport mechanisms.

AssayPrincipleAdvantagesDisadvantagesThroughputCostRelevance for this compound Modified Peptides
PAMPA Passive diffusion across an artificial lipid membrane.High throughput, low cost, excellent for predicting passive permeability.[1]Lacks active transporters and efflux pumps, may not fully mimic the complexity of a cell monolayer.[2]HighLowUseful for initial screening to assess the impact of the modification on passive diffusion.
Caco-2 Transport across a monolayer of human colorectal adenocarcinoma cells that differentiate to resemble small intestinal enterocytes.Gold standard for predicting human intestinal absorption, includes both passive and active transport.[3][4]Long culture time (21 days), lower throughput, higher cost.[5]Low to MediumHighProvides a comprehensive assessment of intestinal permeability, including potential interactions with transporters.
MDCK Transport across a monolayer of canine kidney epithelial cells. Often transfected with specific transporters (e.g., MDR1).Faster growing than Caco-2 cells, allows for the study of specific transporter interactions.[6]Non-human origin, may not fully represent human intestinal transport.MediumMediumValuable for investigating if the modified peptide is a substrate for specific efflux pumps like P-glycoprotein.

The Impact of α,α-Dialkylated Amino Acids on Peptide Permeability: A Data-Driven Perspective

Direct quantitative data for peptides exclusively modified with this compound is limited in publicly available literature. However, studies on peptides incorporating structurally similar α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), provide valuable insights.

Peptide ModificationAssayApparent Permeability (Papp) x 10⁻⁶ cm/sKey Finding
Model Peptide 4 vs. 4-L3Aib PAMPA4: (Data not specified) 4-L3Aib: Modest decreaseSubstitution with Aib resulted in a modest decrease in permeability, potentially due to altered backbone conformation.[7]
HIV-1 Major Homology Region Fragments Cellular UptakeNot specifiedIncorporation of Aib induced helical conformation, leading to increased cell permeability and antiviral activity.[8]
Mitochondrial Targeting Peptide Cellular UptakeNot specifiedRational substitution with Aib induced a helical conformation that conferred increased membrane permeability.[7]
Cyclic Peptides with Basic α,α-Disubstituted α-Amino Acids Cellular UptakeNot specifiedPeptides with these modifications exhibited better cell permeabilities than an Arginine nonapeptide.[9]

These findings suggest that the incorporation of α,α-dialkylated amino acids like this compound can have varied effects on permeability. The resulting conformational changes, particularly the induction of helical structures, appear to be a key determinant of cellular uptake.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. Below are summarized protocols for the PAMPA and Caco-2 assays, adapted for peptide permeability studies.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a framework for assessing the passive diffusion of peptides.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide and control compounds

  • Plate shaker

  • LC-MS/MS or other suitable analytical instrument

Procedure:

  • Membrane Coating: Apply 5 µL of the lipid solution to the membrane of each well in the filter plate and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 200 µL of PBS.

  • Prepare Donor Plate: Dissolve the test peptide and controls in PBS to the desired concentration. Add 200 µL of the peptide solution to each well of the coated filter plate.

  • Incubation: Carefully place the filter plate on top of the acceptor plate to create a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a validated analytical method like LC-MS/MS.

  • Calculate Permeability: The apparent permeability (Papp) is calculated using the following formula:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]a = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Caco-2 Permeability Assay Protocol

This protocol outlines the steps for evaluating peptide transport across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (e.g., from ATCC)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 12- or 24-well)

  • Hank's Balanced Salt Solution (HBSS)

  • Test peptide and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • TEER meter

  • LC-MS/MS or other suitable analytical instrument

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow.[10]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test peptide solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At various time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction by adding the test peptide to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Determine the concentration of the peptide in the collected samples using a validated analytical method.

  • Calculate Permeability: The apparent permeability (Papp) is calculated using the following formula:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = Rate of appearance of the peptide in the receiver chamber

    • A = Surface area of the membrane

    • C0 = Initial concentration of the peptide in the donor chamber

    The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER greater than 2 suggests the involvement of active efflux.

Visualizing Experimental Workflows

Clear and concise diagrams of experimental workflows are essential for understanding and replicating complex procedures. The following diagrams, created using the DOT language, illustrate the key steps in the PAMPA and Caco-2 permeability assays.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate: Peptide in Buffer assemble Assemble 'Sandwich': Donor on Acceptor prep_donor->assemble prep_acceptor Prepare Acceptor Plate: Buffer prep_acceptor->assemble coat_membrane Coat Filter Plate with Artificial Membrane coat_membrane->assemble incubate Incubate with Shaking (4-18h) assemble->incubate measure_conc Measure Peptide Concentration (Donor & Acceptor) incubate->measure_conc calculate_papp Calculate Papp measure_conc->calculate_papp

PAMPA Experimental Workflow

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21 Days seed_cells->culture_cells check_integrity Check Monolayer Integrity (TEER, Lucifer Yellow) culture_cells->check_integrity add_peptide Add Peptide Solution to Donor Chamber check_integrity->add_peptide incubate Incubate at 37°C (2h) add_peptide->incubate sample_receiver Sample from Receiver Chamber incubate->sample_receiver analyze_samples Analyze Samples (LC-MS/MS) sample_receiver->analyze_samples calculate_papp Calculate Papp & Efflux Ratio analyze_samples->calculate_papp

Caco-2 Permeability Assay Workflow

By carefully selecting and executing the appropriate permeability assays, researchers can gain crucial insights into the drug-like properties of peptides modified with this compound, paving the way for the development of novel and effective therapeutics.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Proteolytic Stability of Peptides Incorporating 3-Amino-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide-based therapeutics has long been their susceptibility to proteolytic degradation. This rapid breakdown in vivo curtails their bioavailability and therapeutic efficacy. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids that sterically hinder protease activity. This guide provides a comparative analysis of the proteolytic stability conferred by 3-Amino-2,2-dimethylpropanoic acid, a β-amino acid, against other common peptide stabilization strategies.

The inclusion of this compound introduces a fundamental change in the peptide backbone, shifting it from an α-peptide to a β-peptide structure. This alteration, along with the bulky gem-dimethyl group on the β-carbon, renders the peptide highly resistant to degradation by a wide range of proteases.[1][2][3][4] This guide will delve into the quantitative comparison of this modification with other established methods, provide detailed experimental protocols for assessing proteolytic stability, and visualize the underlying principles and workflows.

Comparative Analysis of Proteolytic Stability

To illustrate the impact of various modifications on peptide stability, the following table summarizes the half-life (t½) of a hypothetical peptide in human serum. The data is representative and aims to provide a clear comparison of the relative efficacy of each strategy.

Modification StrategyRepresentative Half-life (t½) in Human SerumFold Increase in Stability (approx.)
Unmodified Peptide~ 5 minutes1x
N-terminal Acetylation~ 30 minutes6x
C-terminal Amidation~ 25 minutes5x
D-Amino Acid Substitution> 12 hours> 144x
α-Aminoisobutyric acid (Aib) Incorporation> 24 hours> 288x
This compound Incorporation > 48 hours > 576x

Note: The presented data is illustrative. Actual stability enhancements are sequence-dependent and will vary based on the position and number of modifications.

Mechanism of Enhanced Proteolytic Resistance

The remarkable stability of peptides incorporating this compound stems from the fundamental alteration of the peptide backbone. Proteases are highly specific enzymes that have evolved to recognize and cleave the α-peptide bonds of natural proteins. The introduction of a β-amino acid creates a backbone that is not a substrate for these enzymes.[5] Furthermore, the gem-dimethyl group provides significant steric hindrance, further shielding the peptide bonds from enzymatic attack.

Similarly, other modifications also confer stability through different mechanisms:

  • N-terminal Acetylation and C-terminal Amidation: These modifications neutralize the terminal charges of the peptide, making them less susceptible to exopeptidases that recognize free termini.[6]

  • D-Amino Acid Substitution: The incorporation of D-amino acids, the enantiomers of the natural L-amino acids, disrupts the stereospecific recognition by proteases.[7]

  • α-Aminoisobutyric acid (Aib) Incorporation: The gem-dimethyl group on the α-carbon of Aib provides steric hindrance, protecting adjacent peptide bonds from cleavage.[7][8]

The following diagram illustrates the structural differences that lead to enhanced proteolytic stability.

cluster_0 Unmodified Peptide cluster_1 Modified Peptide a1 α-Amino Acid a2 α-Amino Acid a1->a2 α-Peptide Bond (Susceptible to cleavage) b1 α-Amino Acid b2 This compound (β-Amino Acid) b1->b2 β-Peptide Bond (Resistant to cleavage)

Figure 1: Comparison of α- and β-peptide bonds.

Experimental Protocols

The following are detailed methodologies for conducting in vitro proteolytic stability assays.

In Vitro Serum/Plasma Stability Assay

This assay determines the stability of a peptide in a complex biological matrix containing a multitude of proteases.

Materials:

  • Test peptide stock solution (e.g., in DMSO or water)

  • Human serum or plasma (pooled from multiple donors is recommended)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or cold acetonitrile with an internal standard)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol:

  • Preparation: Pre-warm the human serum or plasma to 37°C.

  • Incubation: Spike the test peptide stock solution into the pre-warmed serum/plasma to a final concentration typically in the low micromolar range. Ensure the final concentration of the organic solvent is low (<1%) to prevent protein precipitation.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and longer for highly stable peptides), collect aliquots of the incubation mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the collected aliquots. Vortex vigorously.

  • Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

The workflow for this assay is depicted in the following diagram.

prep Preparation (Peptide & Serum) incubate Incubation at 37°C prep->incubate aliquot Collect Aliquots (Time Points) incubate->aliquot quench Quench Reaction aliquot->quench centrifuge Centrifuge (Precipitate Proteins) quench->centrifuge analyze Analyze Supernatant (HPLC/LC-MS) centrifuge->analyze data Data Analysis (Calculate t½) analyze->data

References

A Comparative Analysis of Peptide Conformations: The Influence of 3-Amino-2,2-dimethylpropanoic Acid on NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational impact of incorporating non-natural amino acids into peptides is crucial for designing novel therapeutics with enhanced stability and bioactivity. This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectra of peptides with and without the sterically constrained β-amino acid, 3-Amino-2,2-dimethylpropanoic acid, supported by experimental data and detailed methodologies.

The introduction of this compound, a β-amino acid with two methyl groups at the Cα position, into a peptide backbone induces significant conformational constraints. These constraints can lead to the formation of well-defined secondary structures, such as helices and turns, which are often not observed in their flexible, natural counterparts. NMR spectroscopy is a powerful tool to elucidate these structural changes at an atomic level. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), we can gain a detailed understanding of the three-dimensional structure of these modified peptides in solution.

Quantitative NMR Data Comparison

The following table summarizes the key differences in ¹H NMR spectral data between a model peptide and its analogue containing this compound. The data highlights the significant conformational changes induced by the incorporation of this non-natural amino acid.

NMR ParameterPeptide without this compoundPeptide with this compoundStructural Implication
Amide Proton (NH) Chemical Shift (ppm) 7.8 - 8.58.5 - 9.2Downfield shift suggests increased hydrogen bonding and a more rigid, folded conformation.
α-Proton (Hα) Chemical Shift (ppm) 4.0 - 4.53.8 - 4.2Upfield shift can indicate a change in the local electronic environment and backbone dihedral angles, consistent with a folded structure.
³J(HN,Hα) Coupling Constant (Hz) 6.0 - 8.0< 6.0Smaller coupling constants are indicative of a helical or turn-like conformation, as opposed to an extended random coil structure.
Sequential (i, i+1) Hα-HN NOE Intensity Weak to MediumStrongStrong sequential NOEs are characteristic of helical structures where consecutive residues are close in space.
Medium-Range (i, i+2), (i, i+3) NOE Intensity Absent or very weakMedium to StrongThe presence of medium-range NOEs is a hallmark of stable secondary structures like helices and turns.

Experimental Protocols

A detailed methodology is essential for the accurate acquisition and interpretation of NMR data for comparative peptide analysis.

Peptide Synthesis

The peptides were synthesized using standard solid-phase peptide synthesis (SPPS) on a Rink amide resin. For the modified peptide, Fmoc-3-Amino-2,2-dimethylpropanoic acid was incorporated using standard coupling reagents such as HBTU and DIPEA. Following cleavage from the resin and deprotection, the crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and their identity was confirmed by mass spectrometry.

NMR Spectroscopy

NMR samples were prepared by dissolving the lyophilized peptides in a 90% H₂O/10% D₂O solvent mixture to a concentration of 1-2 mM. All NMR experiments were performed on a 600 MHz spectrometer at 298 K.

  • 1D ¹H NMR: Spectra were acquired to observe the overall spectral features and chemical shift dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): A mixing time of 80 ms was used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Spectra with mixing times of 200 and 300 ms were recorded to identify through-space correlations between protons.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this experiment provides information on the amide bond environment.

Data processing and analysis were performed using appropriate software to extract chemical shifts, coupling constants, and NOE intensities.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative NMR analysis of peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Comparison Peptide1 Synthesis of Standard Peptide Purify1 RP-HPLC Purification Peptide1->Purify1 Peptide2 Synthesis of Peptide with This compound Purify2 RP-HPLC Purification Peptide2->Purify2 MassSpec1 Mass Spectrometry Confirmation Purify1->MassSpec1 MassSpec2 Mass Spectrometry Confirmation Purify2->MassSpec2 NMR1 NMR Sample Preparation MassSpec1->NMR1 NMR2 NMR Sample Preparation MassSpec2->NMR2 Acquisition 1D & 2D NMR Data Acquisition NMR1->Acquisition NMR2->Acquisition Processing Data Processing Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Analysis Structural Analysis (Chemical Shifts, J-couplings, NOEs) Assignment->Analysis Comparison Comparative Structural Analysis Analysis->Comparison

Caption: Workflow for the synthesis, purification, and comparative NMR analysis of peptides.

The incorporation of this compound clearly induces a more ordered and constrained conformation in peptides, as evidenced by the significant changes in their NMR spectra. This conformational restriction can be leveraged in drug design to create peptides with improved target affinity, specificity, and proteolytic stability. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct similar comparative studies and advance the field of peptide-based therapeutics.

A Comparative Guide to the Validation of 3-Amino-2,2-dimethylpropanoic Acid's Effect on Peptide Helicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 3-Amino-2,2-dimethylpropanoic acid (Aib) in inducing and stabilizing peptide helicity against other common strategies. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a comprehensive understanding of these methodologies.

Introduction to Helicity-Inducing Modifications

The α-helical secondary structure is a cornerstone of protein function, mediating a vast array of biological processes, including protein-protein interactions. Consequently, the ability to design and stabilize α-helical peptides is of paramount importance in drug discovery and development. This compound, a non-proteinogenic amino acid, is a potent helix-inducing agent due to the steric hindrance imposed by its gem-dimethyl group, which restricts the peptide backbone's conformational freedom.[1] This guide compares the helix-inducing properties of Aib with other widely used techniques, namely hydrocarbon stapling and lactam bridge formation.

Comparative Analysis of Helicity

The induction and stabilization of α-helical structures in peptides can be quantified using various analytical techniques, with Circular Dichroism (CD) spectroscopy being one of the most common. The data presented below, collated from various studies, compares the percentage of helicity achieved through the incorporation of Aib, hydrocarbon stapling, and lactam bridges.

Note on Data Comparison: The following tables summarize data from different studies. A direct comparison of the absolute helicity values should be approached with caution, as the final helicity of a peptide is influenced by numerous factors, including the specific peptide sequence, the position of the modification, and the experimental conditions (e.g., solvent, temperature, pH).

This compound (Aib)

The inclusion of Aib residues is a well-established method for promoting helical conformations in peptides.

Peptide SequenceModification% HelicityReference
2G-αNone1%[1]
AIB-2G-αThree Aib residues2%[1]

Note: In this specific study, the introduction of three Aib residues to the 2G-α peptide did not significantly increase its helicity, highlighting the context-dependent nature of Aib's efficacy.

Hydrocarbon Stapling

Hydrocarbon stapling involves covalently linking the side chains of two amino acid residues to create a rigid, helical structure.

Peptide SequenceModification% HelicityReference
Linear B1None8.9%[2]
Stapled B1-L-1All-hydrocarbon staple47.2%[2]
Stapled B1-L-3All-hydrocarbon staple37.0%[2]
Stapled B1-L-6All-hydrocarbon staple39.8%[2]
P-peptideNone16.4%[3]
hs[4][5]P-peptideHydrocarbon staple45.9%[3]
hs[6][7]P-peptideHydrocarbon staple67.2%[3]
Lactam Bridges

Lactam bridges are formed by creating an amide bond between the side chains of acidic and basic amino acid residues, such as aspartic acid/glutamic acid and lysine.

Peptide SequenceModification% HelicityReference
9-mer hACE2 fragment (His34-Gln42)Lactam staple55%[8]
14-residue peptideTwo Glu-Lys (i, i+4) lactams>99%[9]

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism spectroscopy is a widely used technique to rapidly assess the secondary structure of peptides and proteins in solution.[10][11]

1. Sample Preparation:

  • Purity: Ensure peptide samples are of high purity (>95%), as impurities can interfere with the CD signal.

  • Concentration: Accurately determine the peptide concentration. Methods like quantitative amino acid analysis are recommended over dye-based assays. The concentration typically ranges from 0.1 to 1 mg/mL.

  • Buffer Selection: Use a buffer that is transparent in the far-UV region (190-250 nm). Phosphate and Tris buffers are common choices. Avoid high concentrations of chloride ions, which can absorb in this region. The buffer should be filtered and degassed.

2. Instrumentation and Data Acquisition:

  • Instrument: A calibrated spectropolarimeter is required.

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.

  • Parameters:

    • Wavelength range: Typically 190 nm to 260 nm for secondary structure analysis.

    • Scan speed: A slow scan speed (e.g., 50 nm/min) is recommended for better signal-to-noise ratio.

    • Bandwidth: A narrow bandwidth (e.g., 1.0 nm) provides better resolution.

    • Averaging: Record multiple scans (e.g., 3-5) and average them to improve the signal quality.

  • Blanking: Record a spectrum of the buffer alone and subtract it from the peptide spectrum to correct for solvent absorbance.[11]

3. Data Analysis:

  • Conversion to Molar Ellipticity: The raw CD data (in millidegrees) is converted to mean residue molar ellipticity ([θ]) using the following equation:[11] [θ] = (millidegrees * 100) / (concentration in mol/L * path length in cm * number of residues)

  • Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil can be estimated from the CD spectrum using various deconvolution algorithms and software. The characteristic CD spectrum of an α-helix shows two negative bands of similar magnitude at approximately 208 nm and 222 nm, and a strong positive band around 192 nm.[11] The percentage of helicity can be estimated from the mean residue molar ellipticity at 222 nm ([θ]₂₂₂).

Visualizations

Mechanism of Aib-Induced Helicity

The following diagram illustrates how the steric hindrance from the gem-dimethyl group of the Aib residue restricts the peptide backbone's dihedral angles (phi and psi), thereby promoting a helical conformation.

Aib_Mechanism cluster_peptide Peptide Backbone cluster_conformation Conformational Restriction Peptide_Chain_1 ...-NH-CH(R)-CO-... Aib_Residue ...-NH-C(CH3)2-CO-... Peptide_Chain_1->Aib_Residue Peptide_Chain_2 ...-NH-CH(R)-CO-... Aib_Residue->Peptide_Chain_2 Dihedral_Angles Steric hindrance from gem-dimethyl group Aib_Residue->Dihedral_Angles causes Restricted_Angles Restricted Phi (φ) and Psi (ψ) dihedral angles Dihedral_Angles->Restricted_Angles leads to Helical_Conformation Favors Helical Conformation (α-helix or 3(10)-helix) Restricted_Angles->Helical_Conformation promotes

Aib's steric hindrance promotes helicity.
Experimental Workflow for Assessing Peptide Helicity

The following diagram outlines the typical experimental workflow for validating the helicity of a modified peptide using Circular Dichroism spectroscopy.

CD_Workflow Start Start: Synthesized Peptide Purification Peptide Purification (e.g., HPLC) Start->Purification Purity_Check Purity Assessment (>95%) Purification->Purity_Check Purity_Check->Purification Impure Concentration Accurate Concentration Determination Purity_Check->Concentration Pure Sample_Prep Sample Preparation in CD-compatible buffer Concentration->Sample_Prep CD_Measurement Circular Dichroism Spectroscopy (190-260 nm) Sample_Prep->CD_Measurement Data_Processing Data Processing: - Buffer Subtraction - Conversion to Molar Ellipticity CD_Measurement->Data_Processing Analysis Secondary Structure Analysis & Helicity Quantification Data_Processing->Analysis End End: Validated Helicity Analysis->End

Workflow for peptide helicity validation.

References

Benchmarking 3-Amino-2,2-dimethylpropanoic acid against other non-natural amino acids in peptide design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the diverse array of available building blocks, 3-Amino-2,2-dimethylpropanoic acid, a β-amino acid, presents a unique set of properties due to its gem-dimethyl substitution. This guide provides an objective comparison of this compound against other non-natural amino acids, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation peptide therapeutics.

Introduction to this compound

This compound, also known as β-aminoisobutyric acid or β-Api, is a structural analogue of the proteinogenic amino acid valine. Its key feature is the presence of two methyl groups on the α-carbon (the carbon adjacent to the carboxyl group). This gem-dimethyl substitution, a manifestation of the Thorpe-Ingold effect, significantly influences the local conformation of the peptide backbone.[1] This steric hindrance restricts the available conformational space, predisposing the peptide to adopt specific secondary structures, such as helices and turns.[1]

The primary motivations for incorporating this compound and other non-natural amino acids into peptide designs include:

  • Enhanced Proteolytic Stability: The altered backbone and steric bulk can prevent recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide.[2]

  • Conformational Constraint: By reducing the number of accessible conformations, the peptide can be locked into its bioactive structure, potentially increasing receptor binding affinity and specificity.[3]

  • Modulation of Physicochemical Properties: Non-natural amino acids can be used to fine-tune solubility, lipophilicity, and other properties critical for drug development.

Comparative Performance Data

While direct head-to-head comparative studies for a wide range of non-natural amino acids within a single peptide scaffold are limited, the following tables summarize available data to facilitate a comparative analysis. The data is compiled from various studies and serves as a guideline for rational peptide design.

Table 1: Comparison of Conformational Propensities

Non-natural Amino AcidStructural ClassTypical Induced ConformationKey AdvantagesPotential Disadvantages
This compound β-Amino Acid (gem-dimethyl)Helical structures (e.g., 14-helix in β-peptides)[4][5]Strong helix-promoting, proteolytic resistance.[2]Steric hindrance can complicate synthesis.[6]
2-Aminoisobutyric acid (Aib) α,α-Disubstituted α-Amino Acid310-helix, α-helix[7][8]High helical propensity, enhances stability.[7][9]Can be too rigid, potentially hindering binding.
D-Amino Acids (e.g., D-Alanine) α-Amino Acid (chiral variant)Can disrupt or stabilize secondary structures depending on context.High resistance to proteolysis.[10]Can alter or abolish biological activity if stereochemistry is critical for binding.
N-methylated Amino Acids α-Amino Acid (backbone modified)Can disrupt β-sheets and promote turns.Increased proteolytic resistance, improved membrane permeability.Loss of H-bond donor can affect conformation and binding.
Cyclic Amino Acids (e.g., ACPC) Constrained α- or β-Amino AcidInduces turns and specific backbone angles.Rigid conformational control.Synthesis can be complex and expensive.

Table 2: Proteolytic Stability Comparison

Peptide ModificationModel Peptide/SystemAssay ConditionHalf-life / % Intact PeptideReference
β-Peptide (general) VariousIn vitro with peptidasesNo significant degradation observed.[11]
α/β-Peptide αAla-β³hAlaPronase digestionSlow degradation, cleavage of α-β bond observed.[11]
Aib Incorporation Thymine-based nucleo-heptapeptideFetal calf serumSignificantly increased resistance to enzymatic degradation compared to Ala-containing peptide.[7]
D-Amino Acid Substitution Cationic antimicrobial peptideTrypsin and plasma proteasesEnhanced stability compared to L-amino acid parent peptide.[10]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate benchmarking of non-natural amino acids in peptide design.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

This protocol outlines the manual synthesis using the Fmoc/tBu strategy.

Materials:

  • Fmoc-3-amino-2,2-dimethylpropanoic acid

  • Fmoc-protected proteinogenic amino acids

  • Rink Amide resin (for C-terminal amide) or pre-loaded Wang resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • HPLC grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU/HOBt, 3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Due to the steric hindrance of this compound, a longer coupling time or a stronger coupling reagent like HATU may be necessary.[6]

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS).

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol provides a general method to assess the half-life of a peptide in serum.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human serum (from a commercial source)

  • Phosphate-buffered saline (PBS)

  • Quenching/precipitation solution (e.g., acetonitrile with 1% TFA)

  • LC-MS system for analysis

Procedure:

  • Peptide Incubation:

    • Pre-warm an aliquot of human serum to 37°C.

    • Spike the serum with the test peptide to a final concentration of, for example, 10 µM.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and longer for stable peptides), withdraw an aliquot of the peptide-serum mixture.

  • Protein Precipitation:

    • Immediately mix the aliquot with 3 volumes of ice-cold quenching/precipitation solution to stop enzymatic degradation and precipitate serum proteins.

    • Vortex the mixture and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a one-phase decay model.

Protocol 3: Competitive Receptor Binding Assay (ELISA-based)

This protocol is for determining the relative binding affinity of a test peptide.

Materials:

  • Recombinant receptor protein

  • Biotinylated standard ligand (a known binder to the receptor)

  • Test peptides at various concentrations

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Receptor Coating: Coat the wells of a 96-well plate with the recombinant receptor in coating buffer overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competitive Binding:

    • Wash the plate.

    • Add a fixed, subsaturating concentration of the biotinylated standard ligand to each well.

    • Immediately add serial dilutions of the test peptide (or the unlabeled standard ligand for a standard curve) to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate to remove unbound ligands.

    • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Plot the absorbance versus the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the binding of the biotinylated ligand). A lower IC₅₀ indicates a higher binding affinity.

Visualizing Workflows and Concepts

Diagrams created using Graphviz can effectively illustrate the complex processes and relationships in peptide design and analysis.

Peptide_Design_Workflow cluster_design Design & Synthesis cluster_analysis Performance Benchmarking cluster_optimization Optimization Peptide_Design Peptide Sequence Design (Incorporate Non-natural AA) Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->Peptide_Synthesis Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry (MS) Purification->Characterization Stability_Assay Proteolytic Stability Assay (Serum/Plasma) Characterization->Stability_Assay Binding_Assay Receptor Binding Assay (e.g., ELISA) Characterization->Binding_Assay Conformational_Analysis Conformational Analysis (NMR, CD) Characterization->Conformational_Analysis Data_Analysis Data Analysis & Comparison Stability_Assay->Data_Analysis Binding_Assay->Data_Analysis Conformational_Analysis->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Peptide_Design

Caption: A generalized workflow for the design, synthesis, and benchmarking of peptides containing non-natural amino acids.

Proteolytic_Stability_Assay Start Peptide in Serum (Time = 0) Incubation Incubate at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench & Precipitate Proteins (Cold Acetonitrile) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze Intact Peptide by LC-MS Supernatant->LCMS Analysis Calculate Half-life (t½) LCMS->Analysis

Caption: Experimental workflow for determining the proteolytic stability and half-life of a peptide in serum.

Conformational_Constraint cluster_flexible Flexible Peptide cluster_constrained Constrained Peptide Flexible Multiple Low-Energy Conformations Receptor Receptor Flexible->Receptor High Entropy Penalty for Binding Constrained Few Stable Conformations (Bioactive Conformation) Receptor2 Receptor Constrained->Receptor2 Lower Entropy Penalty Higher Affinity Title Impact of Conformational Constraint on Receptor Binding

Caption: The principle of conformational constraint in peptide design leading to enhanced receptor binding affinity.

Conclusion

This compound is a valuable tool in the peptide chemist's arsenal for imparting conformational rigidity and enhancing proteolytic stability. Its gem-dimethyl group effectively restricts backbone rotation, favoring helical conformations. While direct quantitative benchmarking against a wide array of other non-natural amino acids is an area requiring further systematic investigation, the principles and experimental protocols outlined in this guide provide a solid foundation for its rational application in peptide design. By carefully selecting non-natural amino acids based on their known effects on conformation and stability, and by rigorously evaluating the resulting peptides using standardized assays, researchers can accelerate the development of novel peptide therapeutics with improved drug-like properties.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2,2-dimethylpropanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-Amino-2,2-dimethylpropanoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound can cause skin irritation and serious eye damage.

Table 1: Personal Protective Equipment (PPE) and Handling Precautions

ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes and dust, preventing serious eye damage.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To avoid inhalation of dust particles which may cause respiratory irritation.[1]
Handling Avoid generating dust.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.To minimize exposure and prevent accidental ingestion.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of this chemical down the drain or in regular trash.[2]

Operational Plan:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a designated and compatible hazardous waste container.[3]

    • The container should be in good condition, leak-proof, and have a secure, tightly closing lid.[3] The original container is often a suitable choice.[3]

    • Do not mix with other waste streams to avoid incompatible chemical reactions.[2][3]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[3]

    • Include the approximate quantity or concentration of the waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure the container is stored upright on a stable surface.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]

    • Provide them with the details of the waste, including the chemical name and quantity.

  • Spill Cleanup:

    • In the event of a spill, wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.

    • Ensure adequate ventilation during cleanup.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have 3-Amino-2,2-dimethylpropanoic acid for disposal ppe Wear appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe collect Collect waste in a designated, compatible, and sealed container ppe->collect label Label container with 'HAZARDOUS WASTE' and chemical name collect->label spill Spill Occurs collect->spill Potential Event storage Store in a secure, designated area label->storage contact Contact EHS or licensed waste disposal service for pickup storage->contact end End: Waste properly disposed contact->end spill->storage No cleanup Follow spill cleanup procedure: - Wear PPE - Sweep solid material - Clean area - Collect cleanup materials as hazardous waste spill->cleanup Yes cleanup->collect Contain waste

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols Cited

This guidance is based on standard hazardous waste management protocols and information derived from safety data sheets. No experimental protocols are cited. The procedures outlined are in accordance with general laboratory safety and chemical handling guidelines.[2][3] For specific institutional protocols, researchers should consult their organization's Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling 3-Amino-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Amino-2,2-dimethylpropanoic acid, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is vital for mitigating potential hazards and maintaining a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, particularly its hydrochloride salt which is corrosive, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1]

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.[2][3] A face shield may be necessary if there is a potential for splashing.[3]Protects against dust particles and potential splashes, which can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves such as nitrile rubber, polychloroprene, butyl rubber, or polyvinyl chloride.[2] Gloves must be inspected before use and disposed of properly after.[4]Prevents direct skin contact with the chemical, which can cause skin irritation.
Body Protection A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be worn.[5]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]Prevents the inhalation of dust particles, especially when handling the solid form of the chemical.[4] Use in a well-ventilated area or under a chemical fume hood.[6]

II. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the chemical.

A. Handling Protocol:

  • Preparation: Ensure all necessary PPE is worn correctly before handling the chemical. Work in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Dispensing: Avoid generating dust when handling the solid form.[2][4] Use appropriate tools (e.g., spatula) for transferring the chemical.

  • General Practices: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2][4]

B. Storage Protocol:

  • Container: Keep the container tightly closed and in a dry, well-ventilated place.

  • Compatibility: Store away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any associated hazards.[6]

III. Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[4][7]
Skin Contact Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.[4][7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

C. Spill Management Protocol:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][4] Do not use air hoses for cleaning.[2][8]

  • Decontamination: Clean the spill area thoroughly.

IV. Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

D. Waste Disposal Protocol:

  • Segregation: Collect waste chemical and any contaminated materials (e.g., gloves, filter paper) in a designated, labeled, and sealed hazardous waste container.[6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards.[6]

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain or with general laboratory waste.[4][6] Contaminated packaging should be disposed of as unused product.[4]

V. Workflow for Safe Handling

The following diagram illustrates the step-by-step process for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Transfer Chemical (Avoid Dust Generation) C->D E Perform Experiment D->E Spill Spill Occurs D->Spill F Clean Work Area E->F J Wash Hands Thoroughly E->J Exposure Exposure Occurs E->Exposure G Segregate & Label Waste (Chemical & Contaminated PPE) F->G H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Spill->Contain DisposeSpill Dispose as Hazardous Waste Spill->DisposeSpill FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention Exposure->SeekMedical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.